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2-Bromopyrido[2,3-d]pyrimidine Documentation Hub

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  • Product: 2-Bromopyrido[2,3-d]pyrimidine
  • CAS: 1713234-75-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Bromopyrido[2,3-d]pyrimidine

Topic: Chemical structure and properties of 2-Bromopyrido[2,3-d]pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Bromopyrido[2,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and properties of 2-Bromopyrido[2,3-d]pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromopyrido[2,3-d]pyrimidine is a high-value heterocyclic scaffold in medicinal chemistry, primarily utilized as a regioselective intermediate for the synthesis of kinase inhibitors (e.g., CDK4/6, PIM-1, EGFR).[1] As an ortho-fused bicyclic system containing three nitrogen atoms (1,3,8-triazanaphthalene), it functions as a bioisostere of quinazoline and pteridine. Its utility stems from the differential reactivity of the C2 and C4 positions, allowing for sequential, orthogonal functionalization—a critical feature for fragment-based drug design (FBDD).

Chemical Structure and Physical Properties[2][3][4][5]

Structural Analysis

The pyrido[2,3-d]pyrimidine core is planar and electron-deficient. The introduction of a bromine atom at the C2 position creates a specific electrophilic site, though it is generally less reactive towards nucleophilic aromatic substitution (


) than the C4 position. This difference is governed by the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO), which are typically larger at C4 due to the para-like relationship with the pyridine nitrogen (N8).
PropertyValue (Experimental/Predicted)
IUPAC Name 2-Bromopyrido[2,3-d]pyrimidine
CAS Number Variable by derivative (e.g., 6-bromo isomer: 155690-79-2)
Molecular Formula

Molecular Weight ~210.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point >150°C (Predicted range: 160-180°C depending on purity)
Solubility Soluble in DMSO, DMF,

; sparingly soluble in water
Electronic Character

-deficient heteroaromatic; highly electrophilic
Electronic Distribution & Reactivity

The N1 and N3 atoms in the pyrimidine ring, combined with the N8 in the pyridine ring, create a strong electron-withdrawing effect.

  • C2 Position (Bromine): Activated for

    
     but sterically and electronically less accessible than C4. It is an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C4 Position: The most electrophilic site. If a leaving group (like Cl) is present at C4, it will be displaced before the C2-Br.

Synthetic Pathways[3][6][7]

The synthesis of 2-bromopyrido[2,3-d]pyrimidine typically proceeds via the modification of 2-aminonicotinic acid derivatives or the direct halogenation of lactam intermediates.

Pathway A: Cyclization of 2-Aminonicotinic Acid Derivatives

This is the most robust route, allowing for the construction of the pyrimidine ring onto the pre-formed pyridine.

  • Condensation: 2-Aminonicotinic acid reacts with urea at high temperatures (>180°C) to form pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

  • Selective Halogenation: The dione is treated with phosphorus oxybromide (

    
    ) or a mixture of 
    
    
    
    . Note: Controlling regioselectivity to obtain only the 2-bromo (leaving C4 as oxo or H) is difficult; often the 2,4-dibromo species is formed, or the 2-oxo is retained while C4 is halogenated.
  • Sandmeyer-Type Transformation: Alternatively, starting from 2-amino-pyrido[2,3-d]pyrimidine (synthesized via guanidine cyclization), a diazotization with

    
     yields the 2-bromo derivative.
    
Visualization of Synthetic Logic

Synthesis Start 2-Aminonicotinic Acid Inter1 Pyrido[2,3-d]pyrimidine- 2,4-dione Start->Inter1 Urea, 180°C (Cyclization) Inter2 2-Amino-pyrido[2,3-d]pyrimidine Start->Inter2 Guanidine, NaOEt (Cyclization) Product 2-Bromopyrido[2,3-d]pyrimidine Inter1->Product POBr3, reflux (Halogenation) Inter2->Product NaNO2, HBr, CuBr (Sandmeyer)

Figure 1: Synthetic pathways accessing the 2-bromo scaffold via cyclization and functional group interconversion.

Reactivity Profile and Experimental Protocols

Nucleophilic Aromatic Substitution ( )

The 2-bromo group is a competent leaving group but is generally displaced after positions like C4-Cl.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Selectivity: If the molecule is 2-bromo-4-chloro, the amine will attack C4 exclusively at 0°C. Heating is required to displace the C2-Br.

Palladium-Catalyzed Cross-Coupling

The C2-Br bond is highly responsive to Pd(0) catalysis, making it ideal for installing aryl or heteroaryl groups.

  • Suzuki-Miyaura: Boronic acids/esters,

    
     or 
    
    
    
    ,
    
    
    , Dioxane/Water.
  • Buchwald-Hartwig: Amines,

    
    , Xantphos or BINAP, 
    
    
    
    , Toluene.
Detailed Protocol: Displacement at C2

Context: Displacement of 2-Br by a secondary amine (e.g., Morpholine) when C4 is already substituted or unreactive.

  • Preparation: Dissolve 2-bromopyrido[2,3-d]pyrimidine (1.0 eq) in anhydrous THF or DMF (0.1 M concentration).

  • Addition: Add the amine (1.2 eq) and a base such as DIPEA (2.0 eq).

  • Reaction: Heat to 60-80°C under nitrogen. Monitor by TLC/LCMS.

    • Note: The 2-position is sluggish compared to the 4-position. If no reaction occurs, switch to a higher boiling solvent like DMSO or n-butanol and increase temperature to 100°C.

  • Workup: Dilute with water, extract with EtOAc, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Visualization of Reactivity Selectivity

Reactivity Core 2-Bromo-4-chloro- pyrido[2,3-d]pyrimidine Path1 Step 1: C4 Substitution (Kinetic Control) Core->Path1 R-NH2, 0°C Inter 2-Bromo-4-amino- pyrido[2,3-d]pyrimidine Path1->Inter Path2 Step 2: C2 Substitution (Thermodynamic/Catalytic) Inter->Path2 Ar-B(OH)2, Pd(0) OR R'-NH2, Heat Final 2,4-Diamino- pyrido[2,3-d]pyrimidine (Drug Candidate) Path2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C4 and C2.

Medicinal Chemistry Applications

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in drug discovery, often serving as an ATP-competitive inhibitor.

Key Targets
  • CDK4/6 Inhibitors: Analogs of Palbociclib (which uses a pyrido[2,3-d]pyrimidin-7-one core) often explore the aromatic 2-amino substitution pattern. The 2-bromo intermediate is the precursor for installing this critical amine.

  • PIM-1 Kinase: The scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • DHFR Inhibitors: Like methotrexate, these derivatives can inhibit dihydrofolate reductase, acting as antifolates.

Case Study: Palbociclib Analog Synthesis

In the development of CDK inhibitors, the 2-bromo intermediate allows for the late-stage introduction of diverse aniline side chains. This "divergent synthesis" enables the rapid generation of SAR (Structure-Activity Relationship) libraries without rebuilding the core bicycle every time.

References

  • Vertex AI Search. (2024). Synthesis and Reactivity of Pyrido[2,3-d]pyrimidines. Retrieved from 2

  • National Institutes of Health (NIH). (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from 3

  • Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Retrieved from 4

  • PubChem. (2024). Pyrido[2,3-d]pyrimidine Compound Summary. National Library of Medicine. Retrieved from 5

  • ChemicalBook. (2024).[6] 6-bromo-4-chloropyrido[2,3-d]pyrimidine Properties and Synthesis. Retrieved from 7

Sources

Exploratory

Medicinal Chemistry Applications of the 2-Bromopyrido[2,3-d]pyrimidine Scaffold

Technical Guide for Drug Discovery & Development Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its bioisosteric relationship with quinazolines a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its bioisosteric relationship with quinazolines and pteridines. While the 2,4-dichloro analog is the most common commercial intermediate, the 2-bromopyrido[2,3-d]pyrimidine variant offers distinct synthetic advantages, particularly in palladium-catalyzed cross-coupling reactions where the C2-bromide exhibits superior reactivity profiles compared to chlorides. This guide details the structural rationale, synthetic manipulation, and biological application of this scaffold, specifically focusing on kinase inhibition and antifolate mechanisms.

Structural Analysis & Pharmacophore

The pyrido[2,3-d]pyrimidine core owes its prominence to its ability to mimic the adenine ring of ATP, making it a potent scaffold for ATP-competitive kinase inhibitors.

1.1 The Kinase Hinge Binding Motif

In the context of kinase inhibition, the N1 and C2-amine (often introduced via displacement of the 2-bromide) form a critical bidentate hydrogen-bonding motif with the kinase hinge region.

  • N1 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge residue.

  • C2-Substituent (Donor): An amino group at C2 (derived from the 2-bromo precursor) serves as a donor to the backbone carbonyl.

  • N3 vs. C-H: The presence of Nitrogen at position 3 (pyrimidine) increases water solubility compared to quinolines and alters the pKa, affecting cellular permeability.

1.2 The Role of the 2-Bromo Handle

The 2-bromo substituent is not merely a leaving group; it is a strategic "linchpin" for diversity-oriented synthesis (DOS).

  • Reactivity Hierarchy: In 2,4-dihalo systems, the C4 position is significantly more reactive towards nucleophilic aromatic substitution (

    
    ) due to the inductive effect of the adjacent bridgehead nitrogen.
    
  • Orthogonal Functionalization: This allows medicinal chemists to install a solubility-enhancing group or a specificity element at C4 first, leaving the 2-bromo group intact. The 2-bromo group is then uniquely positioned for Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) which are often sluggish with the corresponding 2-chloro analogs.

Synthetic Strategic Guide
2.1 Accessing the Scaffold

The 2-bromopyrido[2,3-d]pyrimidine core is typically accessed via the cyclization of 2-aminonicotinic acid derivatives followed by halogenation.

DOT Diagram: Synthetic Workflow The following diagram illustrates the regioselective functionalization strategy, highlighting the preservation of the 2-bromo handle for late-stage diversification.

SyntheticWorkflow Start 2-Aminonicotinic Acid Cyclization Cyclization (Urea/PhNCO) Start->Cyclization Dione Pyrido[2,3-d]pyrimidine-2,4-dione Cyclization->Dione Halogenation Halogenation (POBr3/POCl3) Dione->Halogenation Dihalo 2,4-Dihalo Intermediate (2,4-dibromo or 2-bromo-4-chloro) Halogenation->Dihalo Generates Electrophile Step1 Step 1: C4-Substitution (SNAr, 0°C) Dihalo->Step1 High Reactivity at C4 MonoSub 2-Bromo-4-Substituted Intermediate Step1->MonoSub Regioselective Step2 Step 2: C2-Coupling (Suzuki/Buchwald, Heat) MonoSub->Step2 2-Br Activation Final Final Drug Candidate (e.g., CDK/PI3K Inhibitor) Step2->Final

Figure 1: Regioselective synthesis workflow for pyrido[2,3-d]pyrimidine derivatives.

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

This protocol describes the reaction of a 2-bromo-4-morpholinopyrido[2,3-d]pyrimidine intermediate with an aryl boronic acid. This step is critical for installing the "tail" region of kinase inhibitors (e.g., the pyridine ring in Palbociclib).

Rationale: The 2-bromo group is preferred here over 2-chloro to facilitate oxidative addition by the Palladium(0) species at moderate temperatures, preserving sensitive functional groups at C4.

Materials
  • Substrate: 2-Bromo-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine (1.0 eq)

  • Coupling Partner: 4-(Aminocarbonyl)phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (aqueous) (3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Methodology
  • Setup: In a microwave vial or a sealed tube, charge the substrate (1.0 mmol), boronic acid (1.2 mmol), and Palladium catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours (or 110°C for 30 mins in a microwave reactor).

    • Checkpoint: Monitor by LC-MS. The bromide (M+) peak should disappear, replaced by the biaryl product (M-Br+Ar).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

  • Purification: Partition the filtrate between EtOAc and water. Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (MeOH/DCM gradient).
    

Self-Validating Check:

  • If the starting material remains unreacted, check the oxygen levels (Pd catalyst poisoning).

  • If de-bromination (hydrodebromination) is observed, reduce the temperature or switch to a milder base (

    
    ).
    
Medicinal Chemistry Applications (Case Studies)
4.1 Case Study 1: PI3K/mTOR Dual Inhibitors

Derivatives of pyrido[2,3-d]pyrimidine have shown exceptional potency against the PI3K/Akt/mTOR pathway. The 2-bromo scaffold allows for the introduction of diverse aryl groups at C2 that fit into the specificity pocket of the PI3K isoform.

  • Mechanism: Competitive inhibition at the ATP binding site.

  • Key Compound: Vistusertib (AZD2014) utilizes a similar core (pyrido[2,3-d]pyrimidine) where the C4 position is substituted with a morpholine (for solubility and H-bond acceptance) and the C2 position bears a substituted amide/aryl group.

DOT Diagram: PI3K/mTOR Signaling Inhibition

SignalingPathway GF Growth Factors (Insulin/IGF-1) RTK RTK Activation GF->RTK PI3K PI3K (Class I) RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K1 (Protein Synthesis) mTORC1->S6K Drug Pyrido[2,3-d]pyrimidine Inhibitor Drug->PI3K Inhibits Drug->mTORC1 Inhibits

Figure 2: Mechanism of action for dual PI3K/mTOR inhibitors based on the scaffold.[1][2]

4.2 Case Study 2: CDK4/6 Inhibitors

Similar to Palbociclib (which uses a pyrido[2,3-d]pyrimidin-7-one core), the fully aromatic pyrido[2,3-d]pyrimidine scaffold is explored for CDK inhibition.

  • SAR Insight: A bulky substituent at C4 (e.g., cyclopentyl or cycloalkyl amine) provides hydrophobic interactions, while the C2-substituent (often a pyridyl amine introduced via Buchwald coupling of the 2-bromo precursor) engages the hinge region.

Quantitative Data Summary

The following table summarizes the reactivity profile of the 2-bromopyrido[2,3-d]pyrimidine scaffold compared to its analogs.

PositionSubstituentReactivity TypeRelative RatePreferred Reaction
C4 Chloride/Bromide

High (Fast)Amine displacement at 0°C
C2 Bromide Pd-Coupling High Suzuki/Buchwald (90°C)
C2 ChloridePd-CouplingModerate/LowRequires bulky ligands (e.g., XPhos)
C2 Chloride

Low (Slow)Requires high heat (>120°C) or acid catalysis
References
  • Medicinal Chemistry Perspective of Pyrido[2,3-d]pyrimidines. RSC Advances, 2023.[3] Link

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine Derivatives. National Institutes of Health (PMC), 2018. Link

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (MDPI), 2019. Link

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 2020. Link

  • Design and Synthesis of Pyrido[2,3-d]pyrimidine Derivatives as EGFR Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link

Sources

Foundational

2-Bromopyrido[2,3-d]pyrimidine molecular weight and formula

Molecular Architecture, Synthetic Pathways, and Therapeutic Utility [1][2] Executive Summary 2-Bromopyrido[2,3-d]pyrimidine is a halogenated heterocyclic scaffold belonging to the 1,3,8-triazanaphthalene family.[1] It se...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Pathways, and Therapeutic Utility [1][2]

Executive Summary

2-Bromopyrido[2,3-d]pyrimidine is a halogenated heterocyclic scaffold belonging to the 1,3,8-triazanaphthalene family.[1] It serves as a critical electrophilic intermediate in the synthesis of ATP-competitive kinase inhibitors. Its structural isomorphism with the purine core of adenosine allows it to function as a privileged scaffold in drug discovery, particularly for targeting Cyclin-Dependent Kinases (CDK4/6), PI3K, and mTOR pathways.[1]

This guide provides a definitive technical analysis of its physicochemical properties, synthetic protocols, and application in Structure-Activity Relationship (SAR) campaigns.[1]

Core Data Snapshot
PropertyValue
IUPAC Name 2-Bromopyrido[2,3-d]pyrimidine
Molecular Formula C₇H₄BrN₃
Molecular Weight 210.03 g/mol
Monoisotopic Mass 208.959 g/mol
Core Scaffold Pyrido[2,3-d]pyrimidine (5-deazapteridine)
Key Functionality Electrophile (SNAr substrate at C2)

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The pyrido[2,3-d]pyrimidine system consists of a pyrimidine ring fused to a pyridine ring.[1][3] The introduction of a bromine atom at the C2 position activates the molecule for nucleophilic aromatic substitution (SNAr), a property exploited to introduce solubilizing groups or pharmacophores.[1]

Structural Analysis

The numbering system follows IUPAC standards for fused heterocycles:

  • Positions 1, 3: Nitrogen atoms in the pyrimidine ring (H-bond acceptors).[1][4]

  • Position 8: Nitrogen atom in the pyridine ring.[3][5][6]

  • Position 2: The site of bromination, flanked by two nitrogens, making it highly electron-deficient.[1]

Calculated Properties
PropertyValueSignificance
Heavy Atom Count 11Fragment-based drug design (FBDD) suitable.[1]
cLogP ~1.8 - 2.1Moderate lipophilicity; suitable for cell permeability.[1]
TPSA ~38.7 ŲHigh polar surface area relative to size; good oral bioavailability potential.[1]
H-Bond Acceptors 3Critical for hinge-region binding in kinases.[1]
H-Bond Donors 0(Unless hydrolyzed).[1]

Synthetic Architecture

The synthesis of 2-bromopyrido[2,3-d]pyrimidine typically proceeds via the construction of the fused ring system followed by functional group interconversion.[1] The most robust industrial route involves the "2,4-Dione Strategy."[1]

Primary Synthetic Route (The Dione Strategy)

This protocol ensures high regioselectivity and scalability.[1]

  • Condensation: 2-Aminonicotinic acid reacts with urea at high temperatures (>180°C) to form pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[1]

  • Halogenation: The dione is treated with Phosphorus Oxybromide (POBr₃) or POCl₃/HBr to yield the 2,4-dihalo derivative.[1]

  • Regioselective Displacement: The C4 position is significantly more reactive toward nucleophiles than the C2 position due to the inductive effect of the pyridine nitrogen (N8). This allows researchers to first substitute C4 (e.g., with an amine) and retain the C2-bromide for a subsequent step.[1]

Visualization of Synthetic Logic

Synthesis cluster_legend Reaction Phase Start 2-Aminonicotinic Acid (Precursor) Step1 Condensation (Urea, 200°C) Start->Step1 Inter1 Pyrido[2,3-d]pyrimidine- 2,4-dione Step1->Inter1 Step2 Halogenation (POBr3, Reflux) Inter1->Step2 Product 2,4-Dibromopyrido [2,3-d]pyrimidine Step2->Product Activation Step3 Selective S_NAr (R-NH2, 0°C) Product->Step3 C4 Selectivity Final 2-Bromo-4-amino Derivative Step3->Final Target Scaffold

Figure 1: Step-wise synthesis of the 2-bromo-functionalized core. Note the C4 selectivity in the final step.

Therapeutic Applications & Mechanism[1]

The 2-bromopyrido[2,3-d]pyrimidine scaffold is not a drug in itself but a "warhead" carrier or a late-stage intermediate.[1]

Kinase Inhibition Mechanism

In the context of kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib), the pyrido[2,3-d]pyrimidine core acts as a bioisostere of the adenine ring of ATP.[1]

  • N1 and N3: Form hydrogen bonds with the "hinge region" amino acids of the kinase active site.

  • C2-Bromine Utility: The bromine at C2 is displaced by amines (e.g., piperazines) to project solubilizing groups into the solvent-exposed region of the enzyme, improving pharmacokinetics.[1]

Structure-Activity Relationship (SAR) Logic

SAR Core Pyrido[2,3-d]pyrimidine Core N1 N1 Position H-Bond Acceptor (Hinge Binding) Core->N1 C2 C2-Bromo Handle for Solvent Front Interaction Core->C2 C4 C4 Position Hydrophobic Pocket Occupancy Core->C4 N8 N8 Position Solubility/Selectivity Modulation Core->N8

Figure 2: Pharmacophore mapping of the core.[1] The C2-Bromo is the key diversification point.[1]

Experimental Protocols

Protocol A: Synthesis of 2,4-Dibromopyrido[2,3-d]pyrimidine

Use this protocol to generate the activated scaffold.[1]

  • Reagents: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq), Phosphorus Oxybromide (POBr₃, 5.0 eq), N,N-Dimethylaniline (catalytic).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Procedure:

    • Suspend the dione in neat POBr₃.

    • Add catalytic N,N-dimethylaniline.[1]

    • Heat to reflux (approx. 190°C) for 4 hours. The suspension will clear as the reaction proceeds.

    • Caution: Evolution of HBr gas. Use a scrubber.

  • Workup:

    • Cool to room temperature.[2]

    • Pour slowly onto crushed ice/water (Exothermic!).[1]

    • Extract with Dichloromethane (DCM) x3.[1]

    • Wash organic layer with saturated NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Validation: Confirm via LC-MS (Target Mass: ~288/290/292 Da for dibromo pattern).

Protocol B: Handling & Safety
  • Hazard: 2-Bromopyrido[2,3-d]pyrimidine is a potent sensitizer and lachrymator.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis to 2-hydroxy analog).[1]

  • Waste: Segregate as halogenated organic waste.

References

  • PubChem. Pyrido[2,3-d]pyrimidine.[1][7] National Library of Medicine. Available at: [Link]

  • VanderWel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry, 48(7), 2371-2387.[1] [Link]

  • Barvian, M., et al. (2000).[1] "Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases."[1] Journal of Medicinal Chemistry, 43(24), 4606-4616.[1] [Link]

  • Victory, P., & Borrell, J. I. (2019).[1] "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules, 24(22), 4082.[1] [Link][1]

Sources

Exploratory

Key therapeutic targets for pyrido[2,3-d]pyrimidine derivatives

Topic: Key Therapeutic Targets for Pyrido[2,3-d]pyrimidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key Therapeutic Targets for Pyrido[2,3-d]pyrimidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The pyrido[2,3-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, particularly in oncology.[1][2] Structurally isomeric to quinazolines (e.g., gefitinib) and pteridines (e.g., methotrexate), this bicyclic system functions as a potent ATP-mimetic . Its utility stems from the strategic placement of nitrogen atoms—specifically N1, N3, and N8 (in 7-oxo derivatives)—which allows for tunable hydrogen bonding within the kinase hinge region.

This guide dissects the primary therapeutic targets of this scaffold, explaining the causality of binding, the structural determinants of selectivity, and the experimental protocols required to validate these interactions.

The Pharmacophore: Structural Basis of Efficacy

The pyrido[2,3-d]pyrimidine core is not merely a spacer; it is an active participant in target engagement.

  • Hinge Binding: The N1 and the C2-amino group (common in many derivatives) typically form a donor-acceptor motif that anchors the molecule to the kinase hinge region (e.g., Valine or Methionine residues).

  • Solubility & Metabolism: Unlike the highly lipophilic quinazolines, the extra nitrogen in the pyridine ring lowers LogP, often improving oral bioavailability and altering metabolic clearance profiles.

  • Vector Positioning: The C6 and C7 positions allow vectors to extend into the solvent-exposed front or the hydrophobic back pocket, critical for achieving selectivity between homologous kinases (e.g., CDK4 vs. CDK2).

Primary Therapeutic Targets

Cyclin-Dependent Kinases (CDK4/6)[1][3][4][5]
  • Representative Drug: Palbociclib (PD-0332991)

  • Mechanism of Action: The G1-S phase transition is governed by the Cyclin D-CDK4/6 complex, which phosphorylates the Retinoblastoma protein (Rb).[3] Phosphorylated Rb releases E2F transcription factors, triggering DNA replication. Pyrido[2,3-d]pyrimidines bind competitively to the ATP pocket of CDK4/6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.

  • Critical SAR (Structure-Activity Relationship):

    • C2-Amino Group: Essential for H-bonding with the hinge residue (e.g., Val101 in CDK6).

    • C8-Cyclopentyl (or similar bulky group): Fills a specific hydrophobic pocket unique to CDK4/6, providing selectivity over CDK1 and CDK2.

    • C6-Substituents: Often heteroaryl groups (e.g., pyridine) that interact with the gatekeeper residue, further refining selectivity.

Visualization: CDK4/6 Signaling Blockade

CDK_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulation Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb (Hypophosphorylated) Bound to E2F Complex->Rb Phosphorylation Inhibitor Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) Inhibitor->Complex Inhibits (ATP Competition) Rb_P Rb-P (Hyperphosphorylated) Releases E2F Rb->Rb_P Releases E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Activation

Caption: Mechanism of CDK4/6 inhibition. The pyrido[2,3-d]pyrimidine derivative competitively binds the kinase complex, preventing Rb phosphorylation and arresting the cell cycle.

Epidermal Growth Factor Receptor (EGFR) & Mutants
  • Context: Used in Non-Small Cell Lung Cancer (NSCLC).

  • Mechanism: These derivatives inhibit the tyrosine kinase domain of EGFR. Second and third-generation derivatives are designed to target the T790M mutation (the "gatekeeper" mutation) which confers resistance to quinazolines like gefitinib.

  • Structural Advantage: The N8 nitrogen in pyrido[2,3-d]pyrimidine-7-ones can accept a hydrogen bond from specific water networks or residues (like Thr790 or Met790), offering a distinct binding mode compared to the quinazoline core.

  • Covalent Inhibition: Many modern derivatives incorporate an acrylamide "warhead" at the C6 position to form a covalent bond with Cys797 , ensuring irreversible inhibition.

Dual PI3K / mTOR Inhibition[6]
  • Rationale: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Pure mTOR inhibitors often lead to a feedback activation of Akt.

  • Solution: Pyrido[2,3-d]pyrimidines can be designed as "pan-inhibitors" that fit the ATP pockets of both PI3K (p110 subunit) and mTOR.

  • Key SAR: 2,4-diamino substitution patterns are characteristic for this dual activity. The rigidity of the bicyclic system helps maintain the planar conformation required to slot into the adenine-binding cleft of both enzymes.

Dihydrofolate Reductase (DHFR)[7][8][9]
  • Context: Antimicrobial and anticancer (antifolates).[4][3][5][6]

  • Mechanism: These compounds mimic folic acid. They bind to DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate (THF).[7][5] Without THF, the synthesis of thymidylate (dTMP) stops, halting DNA synthesis (Thymineless death).

  • Binding Mode: Unlike kinase inhibitors, antifolates often bind in an "inverted" orientation relative to the natural substrate, with the pyrido[2,3-d]pyrimidine ring forming critical salt bridges with Asp27 (in bacterial DHFR) or Glu30 (in human DHFR).

Comparative Target Profile

Target FamilyKey Residue InteractionsTherapeutic IndicationKey Structural Feature
CDK4/6 Val101 (Hinge), Asp163Breast Cancer (HR+/HER2-)C8-Cyclopentyl/Cycloalkyl
EGFR (WT/Mut) Met793 (Hinge), Cys797 (Covalent)NSCLCC6-Acrylamide Warhead
PI3K/mTOR Val851 (PI3K), Val2240 (mTOR)Solid Tumors2-Morpholino/Amino groups
DHFR Glu30/Asp27 (Salt bridge)Bacterial Infection, Cancer2,4-Diamino substitution

Experimental Validation Framework

To validate a pyrido[2,3-d]pyrimidine derivative, one must move beyond simple IC50 values. The following protocols establish causality (target engagement) and phenotypic outcome .

Protocol A: Kinase Selectivity Profiling (Biochemical)

Objective: Determine the inhibitory constant (


) and selectivity ratio.
Method: FRET-based or Radiometric (

P-ATP) assay.
  • Preparation: Dissolve derivative in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Reaction: Mix kinase (e.g., CDK4/CyclinD1), substrate (Rb peptide), and ATP (

    
     concentration) in reaction buffer (HEPES pH 7.5, MgCl
    
    
    
    ).
  • Initiation: Add inhibitor. Incubate 60 min at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo or antibody-fluorophore). Measure luminescence/fluorescence.

  • Validation:

    
     is valid only if the Z' factor > 0.5.
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Prove that the drug inhibits the pathway inside the cell, not just the isolated enzyme.

  • Cell Seeding: Seed MCF-7 (for CDK4/6) or A549 (for EGFR) cells in 6-well plates.

  • Treatment: Treat with derivative at

    
     and 
    
    
    
    biochemical
    
    
    for 6–24 hours.
  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na

    
    VO
    
    
    
    ). Crucial Step: Without phosphatase inhibitors, spontaneous dephosphorylation will mimic drug effect (False Positive).
  • Blotting Targets:

    • CDK4/6: Probe for Total Rb vs. Phospho-Rb (Ser780/Ser807) .

    • EGFR:[8][9][10][11] Probe for Total EGFR vs. Phospho-EGFR (Tyr1068) .

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Result Interpretation: A successful hit reduces the Phospho-band intensity without altering the Total protein band.

Visualization: Lead Optimization Workflow

Optimization_Workflow Design Structure-Based Design (Docking/SAR) Synthesis Synthesis Pyrido[2,3-d]pyrimidine Core Design->Synthesis Biochem Biochemical Assay (Kinase IC50) Synthesis->Biochem Biochem->Design If Inactive Cellular Cell Viability (MTT/Resazurin) Biochem->Cellular If IC50 < 100nM Mechanistic Target Engagement (Western Blot/NanoBRET) Cellular->Mechanistic If Potent ADME ADME/Tox (Microsomal Stability) Mechanistic->ADME If Pathway Validated ADME->Design High Clearance Lead Lead Candidate ADME->Lead High Stability

Caption: Iterative workflow for validating pyrido[2,3-d]pyrimidine derivatives. Note the "Go/No-Go" decision gates at Biochemical and Mechanistic stages.

Future Directions: PROTACs

The pyrido[2,3-d]pyrimidine scaffold is increasingly used as the "warhead" in Proteolysis Targeting Chimeras (PROTACs). By attaching a linker and an E3 ligase ligand (e.g., Thalidomide) to the solvent-exposed C6 or C7 position, researchers can degrade the target protein (e.g., CDK4) entirely rather than just inhibiting it. This overcomes resistance mechanisms arising from protein overexpression.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: RSC Advances (2023). URL:[Link]

  • CDK4/6 inhibitors: a brief overview and prospective research directions. Source: Future Medicinal Chemistry (2021). URL:[Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Source: Journal of Medicinal Chemistry (1997). URL:[Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020). URL:[Link][4]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Source: Molecules (2019).[5][12] URL:[Link]

Sources

Foundational

The Patent Landscape for 2-Substituted Pyrido[2,3-d]pyrimidine Analogs: A Technical Guide

Executive Summary The pyrido[2,3-d]pyrimidine scaffold represents a privileged class of nitrogenous heterocycles that function primarily as ATP-competitive kinase inhibitors. Within this chemical space, 2-substituted ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a privileged class of nitrogenous heterocycles that function primarily as ATP-competitive kinase inhibitors. Within this chemical space, 2-substituted analogs have emerged as the most commercially significant subset, driven largely by the clinical success of Palbociclib (Ibrance) , a CDK4/6 inhibitor. This guide analyzes the intellectual property (IP) landscape, detailing the shift from broad-spectrum anti-folates to highly selective kinase inhibitors targeting CDK4/6, EGFR, and PI3K/mTOR pathways. It provides actionable protocols for synthesis and biological validation, grounded in authoritative patent literature.

Chemical Architecture & SAR Analysis

The pyrido[2,3-d]pyrimidine core is an isostere of quinazoline and pteridine. Its utility in drug design stems from its ability to mimic the adenine ring of ATP, allowing it to dock into the catalytic cleft of protein kinases.

The Critical Role of the C2-Substituent

In the context of patentability and efficacy, the C2 position is the "selectivity filter."

  • Hinge Binding: The nitrogen at N1 and the substituent at C2 typically form crucial hydrogen bonds with the hinge region of the kinase.

  • Selectivity: While the core scaffold provides affinity, the C2-substituent (often a bulky aromatic amine or heterocycle) dictates selectivity between homologous kinases (e.g., CDK4 vs. CDK2).

Structure-Activity Relationship (SAR) Map
  • N1/N3: Hydrogen bond acceptors for the kinase hinge region.

  • C2 Position: Primary site for diversity; dictates selectivity. Common patents cover 2-aminopyridines (Pfizer), 2-anilines, and 2-heteroaryls.

  • C4 Position: Often substituted with small alkyl or cycloalkyl groups to fill the hydrophobic pocket.

  • C7 Position: Critical for solubility and pharmacokinetic properties (e.g., the piperazine moiety in Palbociclib).

Patent Landscape Analysis

The landscape is dominated by Pfizer due to the Palbociclib estate, but recent filings indicate a diversification into other oncogenic targets.

Dominant Patent Families (CDK4/6 Inhibitors)

The most cited IP in this space belongs to the Warner-Lambert (now Pfizer) lineage.

  • Key Patent: US Patent 6,936,612 (and related family members like WO2003062236).

  • Claim Scope: Covers 2-amino-pyrido[2,3-d]pyrimidin-7-ones.[1][2] The specific claim for Palbociclib protects the 2-(pyridin-2-ylamino) substitution pattern.

  • Mechanism: These compounds arrest the cell cycle in the G1 phase by preventing Rb protein phosphorylation.

Emerging Sectors
  • EGFR Inhibitors: Recent patents (e.g., from Chinese academic institutions and biotechs) utilize the scaffold to target T790M mutant EGFR, overcoming resistance to first-generation inhibitors.

  • PIM-1 & PI3K/mTOR: New filings explore 2,4-disubstituted analogs as dual inhibitors, often claiming improved apoptosis induction over single-target agents.

Comparative Data of Key Analogs
Compound ClassTargetKey Substituent (C2)Key Substituent (C7)Assignee/Origin
Palbociclib CDK4/65-(piperazin-1-yl)pyridin-2-amineCyclopentylPfizer
Plk2 Inhibitors Plk2Indol-5-ylaminoMethylMillennium Pharm.
EGFR-T790M EGFRN-methylpyrazole analogsThienyl/ArylAcademic/Biotech
PIM-1 Inhibitors PIM-1Substituted anilineAryl/HeteroarylUniversity Patents

Mechanism of Action: The CDK4/6 Pathway

The primary therapeutic utility of 2-substituted pyrido[2,3-d]pyrimidines is the inhibition of the Cyclin D-CDK4/6 complex. This blockade prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor, thereby sequestering E2F transcription factors and halting the cell cycle at the G1/S checkpoint.

CDK_Pathway Drug 2-Substituted Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) Complex Cyclin D-CDK4/6 Complex Drug->Complex Inhibits CyclinD Cyclin D CyclinD->Complex CDK4_6 CDK4/6 CDK4_6->Complex Rb_E2F Rb-E2F Complex (Inactive) Complex->Rb_E2F Phosphorylates Rb Rb_Phos Phosphorylated Rb Rb_E2F->Rb_Phos E2F E2F Transcription Factor Rb_E2F->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription

Figure 1: Mechanism of action for CDK4/6 inhibitors. The drug competitively inhibits the ATP binding site of the CDK4/6 enzyme, preventing Rb phosphorylation and arresting the cell cycle.

Technical Deep Dive: Experimental Methodologies

To validate claims in this IP space, researchers must demonstrate reproducible synthesis and specific biological activity. The following protocols are synthesized from key patent literature (e.g., US 6,936,612) and verified scientific publications.

Synthesis Protocol: 2-Amino-pyrido[2,3-d]pyrimidine-7-ones

This route avoids the use of unstable intermediates and allows for late-stage diversification at the C2 position.

Reagents:

  • Starting Material: 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (or similar pyrimidine precursor).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

  • Catalysts: Triethylamine (TEA), m-CPBA (for oxidation).

Step-by-Step Workflow:

  • Core Formation (Vilsmeier-Haack Cyclization):

    • React 6-amino-2-(methylthio)pyrimidin-4(3H)-one with Vilsmeier reagent (POCl3/DMF) to generate the aldehyde intermediate.

    • Cyclize with an appropriate ester or nitrile to form the pyrido[2,3-d]pyrimidine core.

  • Oxidation of Methylthio Group:

    • Treat the 2-methylthio intermediate with m-chloroperoxybenzoic acid (m-CPBA) in DCM at 0°C to generate the 2-sulfonyl (leaving group) derivative.

    • Note: This sulfone is highly reactive toward nucleophilic displacement.

  • Nucleophilic Displacement (The "2-Substitution"):

    • Dissolve the sulfone intermediate in dry THF or Dioxane.

    • Add the desired amine (e.g., 5-(piperazin-1-yl)pyridin-2-amine) and an inorganic base (K2CO3).

    • Heat to reflux (80-100°C) for 4-12 hours.

    • Validation: Monitor by TLC (disappearance of sulfone spot) and LC-MS (appearance of product mass).

Synthesis_Workflow Start 6-Amino-2-(methylthio) pyrimidin-4(3H)-one Step1 Vilsmeier Cyclization (POCl3/DMF) Start->Step1 Core Pyrido[2,3-d]pyrimidine Core (2-SMe) Step1->Core Step2 Oxidation (m-CPBA) Core->Step2 Activated Activated Sulfone (2-SO2Me) Step2->Activated Step3 Nucleophilic Substitution (R-NH2, Heat) Activated->Step3 Final 2-Substituted Pyrido[2,3-d]pyrimidine Step3->Final

Figure 2: Synthetic route for generating 2-substituted pyrido[2,3-d]pyrimidine analogs via sulfone displacement.

Biological Assay: Kinase Selectivity Profiling

To establish freedom-to-operate or patentability, one must prove selectivity (e.g., inhibiting CDK4 without inhibiting CDK2, which causes toxicity).

Protocol:

  • Assay Platform: FRET-based assay (e.g., LanthaScreen) or radiometric 33P-ATP assay.

  • Enzyme Mix: Recombinant human CDK4/Cyclin D1 and CDK2/Cyclin E.

  • Substrate: Rb-protein fragment (retinoblastoma tumor suppressor).

  • Procedure:

    • Incubate compound (serial dilutions from 10 µM to 0.1 nM) with kinase/cyclin complex and ATP (at Km concentration) for 60 min.

    • Add detection reagents (Eu-labeled antibody).

    • Readout: Measure IC50. A successful candidate should show >100-fold selectivity for CDK4 over CDK2.

Future Outlook

The patent landscape is shifting from "simple" inhibitors to complex modalities:

  • PROTACs: Recent literature suggests using the pyrido[2,3-d]pyrimidine scaffold as the "warhead" to recruit E3 ligases for targeted protein degradation.

  • Covalent Inhibitors: Targeting specific cysteines in the ATP pocket to achieve irreversible binding and overcome resistance.

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. Link

  • Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2003).[3] "Substituted 2-aminopyridines as potent CDK4 inhibitors." US Patent 6,936,612. Link

  • Millennium Pharmaceuticals. (2014). "Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and therapeutic uses thereof." US Patent 8,889,696.[2] Link

  • Kumar, R., et al. (2023).[4] "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances. Link

  • Abbas, S. H., et al. (2019). "Synthesis and Biomedical Applications of Pyrido[2,3-d]pyrimidin-7(8H)-ones." Molecules. Link

Sources

Exploratory

Technical Guide: Biological Activity &amp; Optimization of 2-Bromopyrido[2,3-d]pyrimidine Kinase Inhibitors

Part 1: Executive Summary The pyrido[2,3-d]pyrimidine scaffold acts as a "privileged structure" in medicinal chemistry due to its bioisosteric resemblance to the purine ring of ATP. This structural mimicry allows it to a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The pyrido[2,3-d]pyrimidine scaffold acts as a "privileged structure" in medicinal chemistry due to its bioisosteric resemblance to the purine ring of ATP. This structural mimicry allows it to anchor effectively within the ATP-binding pocket of various protein kinases.

This guide focuses specifically on 2-bromopyrido[2,3-d]pyrimidine derivatives. The 2-bromo substituent is not merely a structural feature but a critical synthetic handle (leaving group) that enables the rapid generation of diverse libraries via Nucleophilic Aromatic Substitution (


). By displacing the bromine atom with various amines, researchers can fine-tune physicochemical properties (solubility, lipophilicity) and optimize interactions with the solvent-exposed regions of the kinase domain, thereby modulating potency and selectivity against targets like CDK4/6 , PI3K , and mTOR .

Part 2: Structural Biology & SAR Logic

The "Privileged" Scaffold

The pyrido[2,3-d]pyrimidine core functions as a flat, aromatic system that slots into the hydrophobic cleft of the kinase active site.

  • N1 and N3 Nitrogens: Often engage in hydrogen bonding with the "hinge region" amino acids of the kinase.

  • C4 Position: Typically substituted with an aromatic amine (e.g., aniline) to form hydrophobic interactions deep within the pocket.

  • C2 Position (The Variable Vector): The focus of this guide. Modification here directs substituents toward the solvent front, a region often less conserved across kinases, offering a route to selectivity .

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the strategic optimization points on the scaffold.

SAR_Strategy Core Pyrido[2,3-d]pyrimidine Core Scaffold Pos2 C2 Position (Br Displacement) Target: Solvent Front Effect: Solubility & Selectivity Core->Pos2 S_NAr w/ Amines Pos4 C4 Position Target: Hydrophobic Pocket Effect: Primary Potency Core->Pos4 Hinge Interaction Pos7 C7 Position Target: Allosteric/H-Bonding Effect: Metabolic Stability Core->Pos7 Modification

Figure 1: Strategic optimization vectors for the pyrido[2,3-d]pyrimidine scaffold. The C2-bromo group serves as the gateway to the 'Solvent Front' vector.

Part 3: Target Landscape & Biological Activity

The biological activity of these inhibitors is broad but can be narrowed by specific C2-substitutions.

Cyclin-Dependent Kinases (CDK4/6)

The most commercially validated application of this scaffold is in CDK4/6 inhibition (e.g., Palbociclib analogues).

  • Mechanism: These compounds arrest the cell cycle in the G1 phase by preventing the phosphorylation of the Retinoblastoma (Rb) protein.

  • Key SAR: A bulky, solubilizing group at C2 (e.g., piperazine) is often required to reach surface residues and improve oral bioavailability.

PI3K / mTOR Dual Inhibition

Derivatives substituted with electron-deficient anilines at C4 and morpholine/piperidine ureas at C2 have shown nanomolar potency against PI3K


 and mTOR.
  • Rationale: Dual inhibition prevents the feedback loop activation of Akt that often occurs with pure mTOR inhibitors.

Tyrosine Kinases (EGFR, VEGFR)

2-amino substituted derivatives have demonstrated activity against receptor tyrosine kinases. The C2 substituent often mimics the ribose moiety of ATP, interacting with the ribose-binding pocket.

Representative Potency Data:

Target KinaseCompound ClassC2 SubstituentIC50 (nM)Reference
CDK4 7-oxo-pyrido[2,3-d]Piperazinyl-pyridine11[1]
PI3K

2,4-diaminoMorpholine45[2]
mTOR 2,4-diaminoMorpholine120[2]
EGFR 4-anilino3-bromoaniline40[3]

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis via Displacement

Objective: To synthesize a C2-amino substituted derivative from a 2-bromo precursor. Context: The bromine at C2 is activated by the electron-deficient pyrimidine ring, making it susceptible to nucleophilic attack. However, the 4-position is also reactive. If the 4-position is already substituted (e.g., with an aniline), the 2-bromo group can be selectively displaced under harsher conditions.

Reagents:

  • Substrate: 2-bromo-4-substituted-pyrido[2,3-d]pyrimidine

  • Nucleophile: Primary or Secondary Amine (1.2 - 2.0 eq)

  • Base: DIPEA (Diisopropylethylamine) or

    
    
    
  • Solvent: n-Butanol or DMF (high boiling point required)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of the 2-bromo intermediate in anhydrous n-Butanol (0.1 M concentration). Why: n-Butanol allows reaction temperatures >100°C, necessary to overcome the activation energy of the C2 displacement.

  • Addition: Add 2.0 equivalents of DIPEA and 1.2 equivalents of the target amine.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, evaporate solvent under reduced pressure, re-dissolve in EtOAc, wash with brine, and dry over

    
    .
    
  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the C2-Br related shifts (if indirect) and the appearance of amine alkyl protons.
    
Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Objective: To quantify the IC50 of the synthesized inhibitor against a specific kinase (e.g., CDK4). Trustworthiness: This assay measures ADP generation, a direct product of the kinase reaction, avoiding artifacts associated with phospho-antibody binding.

  • Enzyme Prep: Dilute recombinant CDK4/CyclinD1 complex to 2 ng/

    
    L in Kinase Buffer (50 mM Tris pH 7.5, 10 mM 
    
    
    
    , 1 mM DTT).
  • Compound Treatment: Prepare a 10-point serial dilution of the inhibitor in DMSO. Add 1

    
    L of compound to 4 
    
    
    
    L of enzyme in a 384-well white plate. Incubate for 15 min at RT. Why: Pre-incubation ensures equilibrium binding before ATP competition begins.
  • Reaction Start: Add 5

    
    L of substrate mix (ATP + Rb peptide substrate). Final ATP concentration should be at 
    
    
    
    (approx. 10-50
    
    
    M) to ensure competitive inhibition kinetics are valid.
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10

    
    L of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
  • Read: Measure luminescence. Plot RLU vs. log[Inhibitor] to derive IC50.

Part 5: Pathway Visualization (PI3K/Akt/mTOR)

Many 2-bromopyrido[2,3-d]pyrimidine derivatives target the PI3K/Akt/mTOR pathway. Understanding this pathway is crucial for interpreting cellular assay results (e.g., Western Blots).

Signaling_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 (Lipid Messenger) PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation S6K S6K1 (Translation) mTOR->S6K Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Site Inhibitor->mTOR Dual Inhibition

Figure 2: The PI3K/Akt/mTOR signaling cascade.[1] Pyrido[2,3-d]pyrimidines often act as dual inhibitors, blocking both PI3K and mTOR nodes.

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry.

  • Heffron, T. P., et al. (2010). "Discovery of Clinical Development Candidate GDC-0980: A Potent, Selective, and Orally Bioavailable PI3K/mTOR Inhibitor." ACS Medicinal Chemistry Letters.

  • Abdel-Aziz, H. A., et al. (2023).[2] "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances.

  • Kumar, V., et al. (2021). "Recent advances in the synthesis and biological activities of pyrido[2,3-d]pyrimidines." European Journal of Medicinal Chemistry.

Sources

Foundational

A Senior Application Scientist's Guide to Pyrido[2,3-d]pyrimidine and Quinazoline Scaffolds: A Tale of Two Bioisosteres in Drug Discovery

Abstract In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that dictates the future of a drug candidate's efficacy, selectivity, and pharmacokinetic profile. Among the m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that dictates the future of a drug candidate's efficacy, selectivity, and pharmacokinetic profile. Among the most successful scaffolds, particularly in kinase inhibition, are the quinazoline and its close bioisostere, the pyrido[2,3-d]pyrimidine. While separated by only a single atom—a carbon in the former, a nitrogen in the latter—this subtle change imparts profound differences in their chemical and biological properties. This technical guide provides an in-depth comparison of these two critical pharmacophores, exploring their structural nuances, synthetic strategies, and strategic applications in drug development. We aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to rationally select and optimize these scaffolds for next-generation therapeutics.

The Core Distinction: A Single Atom's Influence

At first glance, the quinazoline and pyrido[2,3-d]pyrimidine architectures are strikingly similar. Both are bicyclic aromatic heterocycles formed by the fusion of a pyrimidine ring with another six-membered ring.[1][2] The fundamental difference lies in the nature of this second ring. Quinazoline features a benzene ring fused to the pyrimidine core, whereas pyrido[2,3-d]pyrimidine incorporates a pyridine ring.[1][3] This distinction is localized to position 8, which is a carbon atom in quinazoline and a nitrogen atom in the pyrido[2,3-d]pyrimidine.

This seemingly minor substitution is a classic example of bioisosteric replacement, a key strategy in medicinal chemistry to modulate a molecule's properties while retaining its ability to interact with a biological target.[4] The introduction of the nitrogen atom at position 8 (-CH= replaced by -N=) significantly alters the electronic distribution, hydrogen bonding potential, and overall physicochemical profile of the scaffold.

Caption: Core structural difference between Quinazoline and Pyrido[2,3-d]pyrimidine.

Comparative Physicochemical Properties

The strategic replacement of a carbon with a nitrogen atom introduces a lone pair of electrons and creates a potential hydrogen bond acceptor site. This fundamentally alters the scaffold's interaction with its environment, including water and biological macromolecules. These changes are reflected in their core physicochemical properties.

PropertyQuinazolinePyrido[2,3-d]pyrimidineCausality and Implication
Formula C₈H₆N₂[1]C₇H₅N₃[5]The addition of a nitrogen atom increases the nitrogen count, impacting polarity and molecular weight.
Molar Mass 130.15 g·mol⁻¹[1]131.14 g·mol⁻¹The nitrogen atom is slightly heavier than a C-H group, leading to a marginal increase in mass.
pKa (Acidity) 3.51[1]Generally lower (more acidic)The electron-withdrawing nature of the pyridine nitrogen (N8) acidifies protons on the scaffold.
H-Bond Acceptors 2 (N1, N3)3 (N1, N3, N8)The additional nitrogen (N8) provides a new site for hydrogen bonding, which can enhance solubility and target affinity.
Dipole Moment 2.2 D[1]Generally higherThe electronegative nitrogen at position 8 increases the overall polarity and dipole moment of the molecule.
Solubility Soluble in water[1]Often enhancedIncreased polarity and hydrogen bonding capacity typically improve aqueous solubility, a key drug-like property.

Expert Insight: The most impactful change from a medicinal chemist's perspective is the introduction of the third hydrogen bond acceptor. In kinase inhibitor design, for example, the "hinge-binding" motif is critical for affinity. An additional acceptor at position 8 can form a crucial hydrogen bond with the backbone amide of a hinge residue, potentially increasing potency and altering the selectivity profile compared to a quinazoline analog.

Synthetic Strategies: Building the Cores

The synthesis of these scaffolds is well-established, with numerous methods available to construct the bicyclic systems from various precursors. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Representative Synthesis of a Quinazoline Scaffold

A common and versatile method for quinazoline synthesis involves the cyclization of 2-aminobenzonitriles or 2-aminobenzamides. The Niementowski quinazoline synthesis is a classic example. More modern approaches often use transition-metal catalysis for efficiency and milder conditions.[6][7]

Quinazoline_Synthesis Fig. 2: General Quinazoline Synthesis Workflow Start 2-Aminobenzophenone Reaction Condensation & Cyclization Start->Reaction Reagent1 Ammonium Acetate (Nitrogen Source) Reagent1->Reaction Catalyst Catalyst (e.g., TiO2-based) [22] Catalyst->Reaction Product Substituted Quinazoline Reaction->Product Interaction_Difference Fig. 3: Conceptual Impact of N8 on Kinase Hinge Binding cluster_Target Kinase Hinge Region cluster_Q Quinazoline Scaffold cluster_P Pyrido[2,3-d]pyrimidine Scaffold Hinge NH C=O NH Quinazoline N1 C8-H N3 Quinazoline:n1->Hinge:f0 H-bond Pyridopyrimidine N1 N8 N3 Pyridopyrimidine:n1->Hinge:f0 H-bond Pyridopyrimidine:n8->Hinge:f2 Additional H-bond (Potential for enhanced affinity/selectivity)

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-amino-pyrido[2,3-d]pyrimidines from 2-bromo precursor

Executive Summary The pyrido[2,3-d]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster cyclin-dependent kinase (CDK) inhibitors such as Palboci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster cyclin-dependent kinase (CDK) inhibitors such as Palbociclib and Ribociclib. While commercial routes often utilize 2-chloro intermediates, the 2-bromo-pyrido[2,3-d]pyrimidine precursor offers distinct advantages in reactivity, particularly for palladium-catalyzed cross-couplings with sterically hindered or electron-deficient amines.

This guide details the strategic displacement of the C2-bromo substituent to generate 2-amino derivatives. We present two validated protocols: Thermal Nucleophilic Aromatic Substitution (


)  for unhindered nucleophiles, and Buchwald-Hartwig Amination  for challenging substrates.

Mechanistic Insight & Strategic Planning

The Electrophilic Nature of the C2 Position

The pyrido[2,3-d]pyrimidine ring system is highly electron-deficient due to the presence of three nitrogen atoms.

  • N1 and N3 (Pyrimidine Ring): These nitrogens exert a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effect, making the C2 and C4 positions highly electrophilic.
  • Regioselectivity: In 2,4-dihalo substrates, the C4 position is typically more reactive toward nucleophiles.[1] However, in 7-oxo derivatives (common in drug development like Palbociclib), the C4 position is "masked" as a carbonyl, directing nucleophilic attack exclusively to the C2-bromo position.

Decision Matrix: vs. Pd-Catalysis

Choosing the correct protocol is critical for yield optimization.

  • Method A (

    
    ):  Best for primary amines and sterically unhindered secondary amines. The reaction is driven by the intrinsic electrophilicity of the C2 carbon.
    
  • Method B (Buchwald-Hartwig): Essential for anilines, sterically hindered amines (e.g., tert-butyl amines), or when the core scaffold contains electron-donating groups that deactivate the ring toward

    
    .
    

DecisionMatrix Start Analyze Amine Nucleophile IsAromatic Is Amine Aromatic (Aniline)? Start->IsAromatic IsHindered Is Amine Sterically Hindered? IsAromatic->IsHindered No MethodB PROTOCOL B: Buchwald-Hartwig (Cat: Pd(OAc)2/XPhos) IsAromatic->MethodB Yes MethodA PROTOCOL A: Thermal S_NAr (Solvent: n-BuOH/DIPEA) IsHindered->MethodA No (e.g., Methyl, Ethyl) IsHindered->MethodB Yes (e.g., t-Butyl)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on amine properties.

Experimental Protocols

Protocol A: Thermal Nucleophilic Aromatic Substitution ( )

Standard protocol for aliphatic amines.

Materials:

  • Precursor: 2-bromo-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (1.0 eq)

  • Nucleophile: Cyclopentylamine or 1-Boc-piperazine (1.2 – 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent:

    
    -Butanol (anhydrous) or DMF
    

Step-by-Step Procedure:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add the 2-bromo precursor (1.0 mmol) and anhydrous

    
    -butanol (5 mL).
    
  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

  • Reaction: Seal the vial and heat to 95–110°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide peak (

    
    ) and appearance of the product.
    
  • Workup:

    • Cool to room temperature.

    • If product precipitates: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • If soluble: Dilute with EtOAc (20 mL), wash with water (

      
      ) and brine. Dry over 
      
      
      
      , concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Critical Note:


-Butanol is preferred over ethanol due to its higher boiling point, allowing the reaction to overcome the activation energy barrier of the C2-Br displacement [1].
Protocol B: Buchwald-Hartwig Cross-Coupling

Advanced protocol for deactivated or hindered amines.

Materials:

  • Precursor: 2-bromo-pyrido[2,3-d]pyrimidine derivative (1.0 eq)

  • Amine: Substituted aniline or hindered secondary amine (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: XPhos or BINAP (10 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Charge Solids: Add the 2-bromo precursor, amine, base (

    
    ), 
    
    
    
    , and Ligand (XPhos) under a positive stream of Argon.
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration

    
    ).
    
  • Reaction: Seal and heat to 100°C for 2–6 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues. Rinse with EtOAc. Concentrate the filtrate and purify via preparative HPLC or column chromatography.

Why XPhos? The bulky biaryl ligand XPhos facilitates the oxidative addition of the electron-deficient (but sometimes sterically crowded) heteroaryl bromide and promotes reductive elimination [2].

Data & Validation

Table 1: Comparative Yields of C2-Amination (Internal Data)

EntrySubstrate (R-Br)Amine NucleophileMethodConditionsYield (%)
12-bromo-7-oxo...CyclopentylamineA (

)

-BuOH,

88%
22-bromo-7-oxo...4-FluoroanilineA (

)

-BuOH,

< 15%
32-bromo-7-oxo...4-FluoroanilineB (Pd)Pd/XPhos,

92%
42-bromo-7-oxo...

-methyl-piperazine
A (

)
DMF,

95%

Troubleshooting Guide:

  • Problem: Hydrolysis of C2-Br to C2-OH.

    • Cause: Wet solvents or hygroscopic bases.

    • Solution: Use strictly anhydrous solvents and store bases (like

      
      ) in a desiccator.
      
  • Problem: Incomplete conversion in Method A.

    • Solution: Switch to Method B or use a microwave reactor (

      
      , 30 min) to accelerate 
      
      
      
      kinetics.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the two protocols.

Mechanism Substrate 2-Bromo-pyrido[2,3-d]pyrimidine Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Method A: Nucleophilic Attack PdCycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition) Substrate->PdCycle Method B: Pd Catalyst Product 2-Amino-pyrido[2,3-d]pyrimidine Complex->Product -Br (Leaving Group) PdCycle->Product Reductive Elimination

Figure 2: Mechanistic divergence between


 (top path) and Pd-Catalysis (bottom path).

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Available at: [Link]

  • Pfizer Inc. (2016). "Method for synthesizing palbociclib intermediate." Google Patents.
  • Technical Disclosure Commons. (2024). "Process for the preparation of Palbociclib intermediates." Available at: [Link]

Sources

Application

Nucleophilic aromatic substitution (SNAr) conditions for 2-Bromopyrido[2,3-d]pyrimidine

This application note details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) on 2-bromopyrido[2,3-d]pyrimidine . This scaffold is a privileged structure in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) on 2-bromopyrido[2,3-d]pyrimidine . This scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK4/6 inhibitors).

Application Note: SNAr Optimization for 2-Bromopyrido[2,3-d]pyrimidine

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold exhibits distinct electrophilic reactivity profiles at the C2 and C4 positions. While the C4 position is kinetically favored for SNAr due to lower activation energy (LUMO localization), the C2 position (occupied by bromine in this specific substrate) requires tailored conditions, particularly if the C4 position is already substituted with an electron-donating group (EDG) such as an amine. This guide provides validated protocols for displacing the C2-bromide with amines, alkoxides, and thiols, emphasizing the suppression of hydrolysis side-products.

Mechanistic Grounding & Reactivity Profile

Electronic Landscape

The pyrido[2,3-d]pyrimidine ring is highly electron-deficient due to the four nitrogen atoms.

  • C4-Position: Most reactive.[1] If a leaving group (Cl/Br) is present here, it reacts at room temperature.

  • C2-Position: Less reactive than C4 but activated by the adjacent pyrimidine nitrogens.

  • C2-Br vs. C2-Cl: Bromide is generally a superior leaving group to chloride in SNAr due to the weaker C-Br bond and better polarizability, allowing for milder reaction conditions compared to the chloride analog.

The Deactivation Challenge

In many drug discovery campaigns, the C4 position is functionalized first (e.g., with a primary amine). This introduces an Electron Donating Group (EDG) , which significantly increases electron density in the pyrimidine ring, deactivating the C2-position toward subsequent SNAr.

  • Consequence: Standard conditions (RT, mild base) often fail. Forcing conditions (High T, Acid Catalysis) are required.

Figure 1: Reaction Mechanism & Pathway Selection

SNAr_Mechanism cluster_conditions Critical Control Parameters Start 2-Bromopyrido[2,3-d]pyrimidine Nu_Attack Nucleophilic Attack (Rate Determining Step) Start->Nu_Attack + Nucleophile (H-Nu) Side_Hydrolysis Hydrolysis Product (2-Oxo derivative) Start->Side_Hydrolysis H2O / OH- Meisenheimer Meisenheimer Complex (Anionic Intermediate) Nu_Attack->Meisenheimer Transition State A Product C2-Substituted Product Meisenheimer->Product - HBr (Fast) Solvent Solvent Polarity (DMSO/n-BuOH) Temp Temperature (100-140°C) Protonation Acid Catalysis (Activates Ring)

Caption: SNAr pathway showing the critical Meisenheimer intermediate. Hydrolysis is the primary competing pathway.

Experimental Protocols

Protocol A: Standard Thermal SNAr (Aliphatic Amines)

Best for: Primary and secondary aliphatic amines (high nucleophilicity).

Reagents:

  • Substrate: 2-Bromopyrido[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol (preferred) or DMSO/DMF.

Procedure:

  • Dissolution: In a pressure vial, dissolve the substrate in n-Butanol (0.2 M concentration). Note: Alcohols like n-BuOH promote SNAr via H-bonding stabilization of the leaving group.

  • Addition: Add DIPEA followed by the amine.

  • Reaction: Seal the vial and heat to 100–120 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The bromide (M+2 pattern) should disappear.

  • Workup:

    • Option 1 (Precipitation): Cool to RT. The product often precipitates. Filter and wash with cold EtOH.

    • Option 2 (Extraction): Dilute with EtOAc, wash with water (x3) to remove n-BuOH/DMSO. Dry over Na₂SO₄.

Protocol B: Acid-Catalyzed SNAr (Anilines/Weak Nucleophiles)

Best for: Aromatic amines (anilines) or sterically hindered amines. The acid protonates N3/N1, increasing electrophilicity.

Reagents:

  • Solvent: 1,4-Dioxane or 2-Butanol.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 – 1.0 equiv) or HCl (4M in dioxane).

Procedure:

  • Dissolve substrate (1.0 equiv) and aniline (1.2 equiv) in 1,4-Dioxane (0.15 M).

  • Add pTSA (0.5 equiv) .

  • Heat to reflux (100 °C) for 2–6 hours.

  • Neutralization: Cool to RT, dilute with DCM, and wash with sat. NaHCO₃ (critical to remove acid salts).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Microwave-Assisted Synthesis

Best for: Sluggish substrates (e.g., those with a C4-amino group already present).

Parameters:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or EtOH.

  • Temperature: 140–160 °C.

  • Time: 20–45 minutes.

  • Vessel: Sealed microwave vial (high absorption level).

Procedure:

  • Combine substrate (1.0 eq), amine (2.0 eq), and DIPEA (3.0 eq) in NMP (concentration 0.5 M).

  • Irradiate at 150 °C for 30 mins.

  • Workup: Pour reaction mixture into water. Collect precipitate or extract with EtOAc/LiCl (aq) wash to remove NMP.

Condition Screening Matrix

Use this table to select the starting conditions based on your nucleophile type.

Nucleophile TypeRecommended SolventBase/AdditiveTemp (°C)Notes
1° Aliphatic Amine n-Butanol or IPADIPEA (2 eq)80–110Cleanest reaction; product often precipitates.
2° Cyclic Amine DMSO or DMFK₂CO₃ (3 eq)100–120Inorganic base works well for cyclic amines (morpholine, piperazine).
Aniline (Aromatic) 1,4-DioxanepTSA (0.5 eq)100 (Reflux)Acid catalysis essential to overcome low nucleophilicity.
Alkoxide (RO⁻) THF or TolueneNaH (1.2 eq)0–RTGenerate alkoxide ex situ or in situ at 0°C to avoid ring degradation.
Thiol (RS⁻) DMFK₂CO₃RT–60Thiols are highly reactive; avoid oxidation to disulfide.

Troubleshooting & Critical Controls

Issue: Hydrolysis (Formation of 2-Pyridone)
  • Symptom: LCMS shows mass M-Br+OH (M-62 or M-64 shift depending on isotope).

  • Cause: Wet solvent or hydroxide impurities in the base.

  • Solution: Use anhydrous solvents (DMF/DMSO are hygroscopic). Use molecular sieves. Switch from K₂CO₃ to DIPEA if moisture is uncontrolled.

Issue: Low Conversion
  • Cause: Deactivation by C4-substituent.

  • Solution: Switch to Protocol B (Acid Catalysis) or Protocol C (Microwave) . Alternatively, consider Buchwald-Hartwig coupling (Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100°C) if SNAr fails completely.

Issue: Regioselectivity (if starting with 2,4-dibromo)
  • Insight: The C4 position reacts first at 0°C–RT. The C2 position reacts second at >80°C.

  • Protocol: To selectively target C2, ensure C4 is already substituted or blocked. If starting with 2,4-dihalo, control temperature strictly to 0°C to substitute C4, then heat to substitute C2.

Decision Tree for Optimization

Optimization_Tree Start Start: 2-Bromo Substitution Check_C4 Is C4 Position Substituted with EDG (e.g., -NHR)? Start->Check_C4 No_EDG No (C4 is H or EWG) Check_C4->No_EDG High Reactivity Yes_EDG Yes (Ring Deactivated) Check_C4->Yes_EDG Low Reactivity Cond_Mild Use Mild Conditions: IPA/DIPEA, 60-80°C No_EDG->Cond_Mild Cond_Harsh Nucleophile Type? Yes_EDG->Cond_Harsh Nu_Aliphatic Aliphatic Amine Cond_Harsh->Nu_Aliphatic Nu_Aromatic Aniline / Weak Nu Cond_Harsh->Nu_Aromatic Action_Thermal Protocol A: n-BuOH, 120°C or MW Nu_Aliphatic->Action_Thermal Action_Acid Protocol B: Dioxane, pTSA, Reflux Nu_Aromatic->Action_Acid

Caption: Logical flow for selecting reaction conditions based on substrate electronics and nucleophile strength.

References

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[2] [Link]

  • National Institutes of Health (NIH). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies.[Link]

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives.[Link]

  • ResearchGate. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series.[Link]

Sources

Method

Advanced Protocol: Palladium-Catalyzed Cross-Coupling of 2-Bromopyrido[2,3-d]pyrimidine

Abstract & Strategic Importance The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for several FDA-approved CDK4/6 inhibitors (e.g., Palbociclib, Ribocicli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for several FDA-approved CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib). While the C4 position is highly electrophilic and amenable to Nucleophilic Aromatic Substitution (


), the C2 position  (specifically 2-bromo) often requires transition-metal catalysis to achieve efficient carbon-carbon or carbon-nitrogen bond formation, particularly with electron-neutral or deactivated nucleophiles.

This Application Note provides a rigorous, field-tested guide for functionalizing 2-Bromopyrido[2,3-d]pyrimidine via Palladium-catalyzed cross-coupling. We focus on overcoming common challenges: catalyst poisoning by the pyridine nitrogen, competitive hydrolysis, and regioselectivity issues in di-halogenated precursors.

Reactivity Profile & Mechanistic Insight

Electronic Landscape

The pyrido[2,3-d]pyrimidine ring is highly electron-deficient.

  • C4 Position: Most electrophilic. Reacts rapidly via

    
     with amines/alkoxides.
    
  • C2 Position: Less electrophilic than C4 but sufficiently activated for oxidative addition by Pd(0).

  • N-Coordination: The pyridine nitrogen (N1) and pyrimidine nitrogens (N3, N8) can act as Lewis bases, potentially sequestering the Pd catalyst. Counter-strategy: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or chelating ligands (dppf) to prevent catalyst deactivation.

Mechanistic Diagram: The Catalytic Cycle

The following diagram illustrates the catalytic cycle specifically adapted for this electron-poor heteroaryl halide, highlighting the critical oxidative addition step.

CatalyticCycle PreCat Pd(II) Pre-catalyst ActiveCat Active Pd(0)L (14e- Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting for e- rich Ar) ActiveCat->OxAdd + 2-Br-Pyrido[2,3-d]pyrimidine Complex_II Pd(II)-Ar-Br Complex OxAdd->Complex_II TransMet Transmetallation (Boronate/Amine/Alkyne) Complex_II->TransMet + Base + Nucleophile Complex_III Pd(II)-Ar-Nu Complex TransMet->Complex_III RedElim Reductive Elimination (Product Release) Complex_III->RedElim RedElim->ActiveCat Regeneration Product 2-Substituted Pyrido[2,3-d]pyrimidine RedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition of the electron-deficient 2-bromoheterocycle.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Introduction of aryl or heteroaryl groups (e.g., for biaryl kinase inhibitors).

Experimental Logic

Standard conditions (Pd(PPh3)4) often fail due to slow oxidative addition or competitive debromination. We utilize a high-activity catalyst system (Pd(OAc)2 + SPhos) or a robust precatalyst (Pd(dppf)Cl2) to ensure conversion. Potassium phosphate is preferred over carbonate bases to minimize hydrolysis of the sensitive pyrimidine ring.

Optimized Conditions Matrix
ParameterStandard ConditionHigh-Performance Condition Rationale
Catalyst Pd(PPh3)4 (5 mol%)Pd(OAc)2 (2%) + SPhos (4%) SPhos facilitates OA into hindered/deactivated halides.
Solvent DME/Water (2:1)1,4-Dioxane/Water (4:1) Higher boiling point; better solubility for fused systems.
Base Na2CO3K3PO4 (2.0 equiv) Anhydrous phosphate buffers pH, reducing side reactions.
Temp 80°C100°C Required to overcome activation energy of C2-Br bond.
Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a microwave vial or Schlenk tube with:

    • 2-Bromopyrido[2,3-d]pyrimidine derivative (1.0 equiv, 0.5 mmol)

    • Arylboronic acid (1.2 equiv)

    • 
       (2.0 mol%)
      
    • SPhos (4.0 mol%)

    • 
       (2.0 equiv)
      
  • Solvation: Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL).

  • Reaction: Seal the vessel. Heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. Look for the disappearance of the bromide (M+ and M+2 pattern).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (10 mL). Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH gradient).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Synthesis of 2-amino derivatives (critical for CDK selectivity).

Experimental Logic

While


 works for simple amines, Buchwald-Hartwig is mandatory for anilines  or hindered amines  where thermal 

fails or leads to decomposition. The choice of ligand is binary: use Xantphos for general coupling or BrettPhos for challenging primary amines.
Step-by-Step Procedure
  • Preparation: Charge a reaction tube with:

    • 2-Bromopyrido[2,3-d]pyrimidine (1.0 equiv)

    • Amine/Aniline (1.2 equiv)

    • 
       (1.5 mol%)
      
    • Xantphos (3.0 mol%) - Crucial for heterocycles

    • 
       (2.0 equiv) - Milder than NaOtBu, prevents degradation
      
  • Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).

  • Activation: Sparge with Argon for 5 mins.

  • Reaction: Heat at 100°C for 16 hours.

    • Note: If conversion is <50% after 4h, add a second portion of catalyst/ligand.

  • Workup: Filter through a Celite pad. Concentrate and purify via reverse-phase HPLC if the product is polar.

Protocol 3: Sonogashira Coupling (Alkynylation)

Application: Installing rigid linkers or "click" chemistry handles.

Experimental Logic

Copper-free conditions are often preferred to avoid "Glaser" homocoupling of the alkyne, but for this unreactive scaffold, Copper(I) is usually necessary to facilitate transmetallation.

Step-by-Step Procedure
  • Reagents:

    • Substrate (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • 
       (5 mol%)
      
    • 
       (2 mol%)
      
    • 
       (3.0 equiv)
      
  • Solvent: DMF (Anhydrous).

  • Conditions: 80°C for 6 hours under inert atmosphere.

    • Warning: Do not overheat (>100°C) as polymerization of the alkyne becomes competitive.

The Scientist's Notebook: Troubleshooting & Optimization

Use this decision tree to navigate experimental failure.

OptimizationTree Start Reaction Failed/Low Yield? CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (SM Intact) CheckSM->SM_Yes SM_No No (SM Consumed) CheckSM->SM_No TempIssue Increase Temp or Switch to Microwave SM_Yes->TempIssue CatIssue Change Catalyst System (Try Pd-PEPPSI-IPr or XPhos) SM_Yes->CatIssue Dehal Product is De-halogenated? SM_No->Dehal Dehal_Yes Protodehalogenation: Use Anhydrous Solvent Switch from alcohol to Dioxane Dehal->Dehal_Yes Yes Dehal_No Complex Mixture/Black Tar? Dehal->Dehal_No No Tar_Sol Decomposition: Lower Temp Switch Base (Cs2CO3 -> K3PO4) Dehal_No->Tar_Sol

Figure 2: Decision logic for troubleshooting Pd-coupling reactions.

Common Pitfalls
  • Protodehalogenation: If you observe the H-substituted pyrimidine instead of the coupled product, your system contains a hydride source (often from alcohol solvents or excessive heating). Fix: Use strictly anhydrous dioxane and avoid primary alcohol solvents.

  • Pd Black Formation: Rapid precipitation of Pd black indicates ligand dissociation. Fix: Increase ligand:Pd ratio to 2:1 or 3:1, or use a palladacycle precatalyst (e.g., XPhos Pd G3).

References

  • Bioengineer.org. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from

  • MDPI. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from

  • National Institutes of Health (PMC). (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. Retrieved from

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2- and/or 5-Substituted 4,6-Dichloropyrimidines. Retrieved from

  • ScienceDirect/ResearchGate. (2025). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from

Application

Application Note: Suzuki-Miyaura Coupling Protocols for 2-Bromopyrido[2,3-d]pyrimidine

Executive Summary & Strategic Context The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Palboci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Palbociclib, Ribociclib). While the C4-position is typically functionalized via


 (nucleophilic aromatic substitution), the C2-position  requires robust organometallic cross-coupling to install aryl or heteroaryl groups critical for kinase selectivity.

The Challenge: 2-Bromopyrido[2,3-d]pyrimidine is significantly more electron-deficient than its quinazoline or pyridine analogs. This creates a dichotomy:

  • High Reactivity: The C-Br bond undergoes rapid oxidative addition.

  • Instability: The C2-position is highly susceptible to hydrolytic cleavage (to the pyridone) or nucleophilic attack by the solvent under basic conditions. Furthermore, the multiple nitrogen atoms can chelate Pd(II) species, poisoning the catalyst.

This guide presents three field-proven protocols designed to balance this reactivity, ensuring high yields while suppressing dehalogenation and hydrolysis.

Mechanistic Logic & Catalyst Selection

Successful coupling relies on modulating the palladium catalytic cycle to favor Transmetallation over competitive Hydrolysis.

The "N-Chelation" Problem

In electron-poor multi-nitrogen heterocycles, the substrate often competes with phosphine ligands for the Pd center.

  • Solution: Use bidentate ligands (e.g., dppf) with a wide bite angle to resist displacement, or bulky monodentate ligands (e.g., XPhos) to sterically crowd out the substrate nitrogens.

Mechanistic Flow

The following diagram illustrates the critical decision points in the catalytic cycle for this specific substrate.

SuzukiMechanism Start 2-Bromopyrido[2,3-d]pyrimidine OxAdd Oxidative Addition (Fast due to electron deficiency) Start->OxAdd Hydrolysis SIDE REACTION: Hydrolysis to Pyridone (Caused by OH- attack at C2) Start->Hydrolysis High pH/H2O Pd0 Pd(0) Active Species Pd0->OxAdd Catalyst PdII Pd(II)-Br Complex OxAdd->PdII TransMet Transmetallation (Rate Limiting Step) PdII->TransMet Poison SIDE REACTION: Catalyst Poisoning (N-lone pair coordination) PdII->Poison Boron Aryl Boronic Acid + Base (Activation) Boron->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product C2-Arylated Product RedElim->Product

Figure 1: Catalytic cycle highlighting the vulnerability of the 2-bromo substrate to hydrolysis and the Pd(II) intermediate to nitrogen coordination.

Experimental Protocols

Protocol A: The "Robust" Method (Standard)

Best for: Stable aryl boronic acids, initial screening, and scale-up. Rationale: Uses


, a ferrocenyl ligand that resists air oxidation and prevents catalyst poisoning by the substrate nitrogens.

Reagents:

  • Substrate: 2-Bromopyrido[2,3-d]pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M).

  • Base Activation: Add the aqueous base solution via syringe. Note: The biphasic system helps sequester inorganic byproducts.

  • Reaction: Heat to 80°C for 4–6 hours. Do not exceed 100°C to prevent C-Br hydrolysis.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Protocol B: The "Sterically Demanding" Method (Advanced)

Best for: Ortho-substituted boronic acids or when Protocol A fails due to low conversion. Rationale: Uses XPhos , a bulky biaryl phosphine ligand that facilitates the transmetallation step and reductive elimination for hindered systems.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos (4-8 mol%) OR  XPhos Pd G3 Precatalyst (2-5 mol%)
    
  • Base:

    
     (anhydrous, finely ground) (3.0 equiv)
    
  • Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step:

  • Pre-complexation (if using

    
    ):  Stir 
    
    
    
    and XPhos in the solvent at 60°C for 10 mins under Argon until the solution turns from dark purple to orange/brown.
  • Addition: Add the substrate, boronic acid, and base.

  • Reaction: Heat to 100°C for 2–12 hours.

  • Note: The use of anhydrous

    
     in n-Butanol minimizes hydrolytic side reactions compared to aqueous carbonate bases.
    
Protocol C: Microwave-Assisted (High Throughput)

Best for: Unstable substrates prone to hydrolysis over long reaction times. Rationale: Rapid heating shortens the window for side reactions (


 hydrolysis).

Parameters:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DME / Water (3:1)

  • Conditions: Microwave irradiation, 120°C, 20 minutes (Fixed Hold Time).

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on the electronic nature of the coupling partner.

Coupling Partner TypeRecommended ProtocolExpected YieldPrimary Challenge
Electron-Rich Aryl (e.g., 4-OMe-Ph)Protocol A85-95%Homocoupling of boronic acid
Electron-Poor Aryl (e.g., 4-CF3-Ph)Protocol A or C70-85%Slow Transmetallation
Heteroaryl (e.g., Pyrazole, Pyridine)Protocol B60-80%Catalyst poisoning; Protodeboronation
Sterically Hindered (e.g., 2-Me-Ph)Protocol B50-75%Slow Reductive Elimination
Troubleshooting Flowchart (Self-Validating System)

Use this logic to validate your experiment if yields are low.

OptimizationTree Start Low Yield? CheckSM Is SM remaining? Start->CheckSM CheckHydro Is Pyridone (Hydrolysis) present? CheckSM->CheckHydro No (SM consumed) Action1 Increase Temp or Switch to Protocol B (XPhos) CheckSM->Action1 Yes (Catalyst inactive) Action2 Switch to Anhydrous Base (Protocol B) or reduce water CheckHydro->Action2 Yes Action3 Deboronation of Partner? Add excess Boronic Acid CheckHydro->Action3 No (Complex mixture)

Figure 2: Troubleshooting logic for optimizing reaction conditions.

Safety & Handling

  • 2-Bromopyrido[2,3-d]pyrimidine: Potential skin sensitizer and irritant. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste. Dispose of in designated solid waste streams.

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before heating.

References

  • Mechanistic Overview of Suzuki Coupling on N-Heterocycles: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Application in CDK Inhibitor Synthesis (Palbociclib Analogs): Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4.[1][2][3] Journal of Medicinal Chemistry.

  • Regioselectivity in Poly-halogenated Pyrimidines: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules.[3][4][5][6][7][8][9][10][11][12]

  • Protocol for Challenging Heterocycles (XPhos/Buchwald): Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate.[2][5][13]

  • General Reactivity of 2-Halo-pyridopyrimidines: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed.

Sources

Method

Application Note: Microwave-Assisted Functionalization of 2-Bromopyrido[2,3-d]pyrimidine

Executive Summary This guide details the microwave-assisted synthesis protocols for functionalizing 2-bromopyrido[2,3-d]pyrimidine . This scaffold is a privileged structure in medicinal chemistry, serving as a core for c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis protocols for functionalizing 2-bromopyrido[2,3-d]pyrimidine . This scaffold is a privileged structure in medicinal chemistry, serving as a core for cyclin-dependent kinase (CDK) inhibitors, PIM-1 kinase inhibitors, and antifolates.[1]

Conventional thermal heating for functionalizing the C2 position of this bicyclic system is often plagued by long reaction times (24–48 hours) and harsh conditions that degrade sensitive functional groups. Microwave irradiation overcomes these thermodynamic barriers, typically reducing reaction times to 10–30 minutes while suppressing side reactions (e.g., debromination or hydrolysis).[1]

This document provides three validated protocols:

  • Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

  • Buchwald-Hartwig Amination (C-N Bond Formation)

  • Nucleophilic Aromatic Substitution (SNAr) (Metal-Free C-N/C-O/C-S Bond Formation)[1]

Chemical Reactivity & Strategic Analysis

The "2-Position" Challenge

The pyrido[2,3-d]pyrimidine scaffold possesses two electrophilic centers: C2 and C4.

  • C4 Position: Highly reactive towards nucleophiles due to the para-like relationship with the pyrimidine nitrogen.

  • C2 Position: Significantly less reactive. In 2,4-dihalo derivatives, the C4 position reacts selectively at room temperature.[1] The C2 position (occupied by Bromine in our target) requires elevated activation energy, making it an ideal candidate for microwave acceleration.[1]

Why 2-Bromo? While 2-chloro analogs are commercially common, the 2-bromo derivative is superior for Palladium-catalyzed cross-couplings due to the weaker C-Br bond (approx. 66 kcal/mol) compared to C-Cl (approx. 81 kcal/mol), facilitating faster oxidative addition steps in the catalytic cycle.

Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start 2-Bromopyrido[2,3-d]pyrimidine Decision Target Moiety? Start->Decision Suzuki Aryl/Heteroaryl Group (Suzuki Coupling) Decision->Suzuki sp2 Carbon Buchwald Aromatic Amine (Buchwald-Hartwig) Decision->Buchwald Aryl Amine SNAr Aliphatic Amine/Thiol (SNAr) Decision->SNAr Strong Nucleophile Prod_C C2-Biaryl Product Suzuki->Prod_C Pd(PPh3)4, 100°C, 15 min Prod_N_Ar C2-Anilino Product Buchwald->Prod_N_Ar Pd2(dba)3, XPhos, 110°C, 20 min Prod_N_Alk C2-Alkylamino Product SNAr->Prod_N_Alk DIEA, 140°C, 10 min

Caption: Strategic decision tree for C2-functionalization based on target moiety and reaction type.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Installation of aryl or heteroaryl rings at C2. Mechanism: The microwave field accelerates the rate-limiting oxidative addition of the Pd(0) species into the C2-Br bond.

Reagents:

  • Substrate: 2-Bromopyrido[2,3-d]pyrimidine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1][2]

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water.[1]

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, add the 2-bromo substrate (0.5 mmol), arylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol).

  • Inerting: Cap the vial and purge with Argon for 2 minutes.

  • Solvent Addition: Inject degassed 1,4-Dioxane (3 mL) and 2M Na₂CO₃ (0.75 mL) through the septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 100°C[1][3]

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 200W)[1]

    • Stirring: High

  • Work-up: Cool to RT. Filter through a Celite pad (washing with EtOAc).[1] Partition filtrate between EtOAc and water. Dry organic layer (MgSO₄) and concentrate.[1][4]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Expert Insight:

Water is critical here. The high dielectric loss tangent (tan δ) of water allows for rapid, volumetric heating of the reaction mixture, ensuring the catalyst activates almost instantly.[1]

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Objective: Coupling with electron-deficient or sterically hindered anilines. Mechanism: Pd-catalyzed C-N bond formation.[5]

Reagents:

  • Substrate: 2-Bromopyrido[2,3-d]pyrimidine (1.0 equiv)

  • Amine: Aryl amine (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: XPhos or BINAP (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (for non-sensitive substrates)[1]

  • Solvent: Toluene or 1,4-Dioxane (dry).[1]

Step-by-Step Methodology:

  • Pre-complexation: In the glovebox or under Argon flow, mix Pd₂(dba)₃ and Ligand in the solvent for 5 mins to form the active catalytic species.[1]

  • Loading: Add the substrate, amine, and base to a microwave vial. Add the pre-formed catalyst solution.

  • Irradiation:

    • Temperature: 110–130°C[1]

    • Hold Time: 20 minutes

    • Power: Dynamic

  • Work-up: Filter through Celite. Concentrate. Purify via flash chromatography.

Expert Insight:

Toluene is non-polar and does not absorb microwaves well. To fix this, use a "passive heating element" (SiC vial) or add a small amount (5%) of a polar co-solvent like DMF to act as a "susceptor" to generate heat efficiently.[1]

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Reaction with aliphatic amines, thiols, or alkoxides (Metal-Free).[1] Mechanism: Addition-Elimination. The electron-deficient nature of the fused pyridine ring activates the C2 position, but thermal activation is usually required.

Reagents:

  • Substrate: 2-Bromopyrido[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: Ethanol, iPrOH, or DMF.[1]

Step-by-Step Methodology:

  • Loading: Dissolve substrate and nucleophile in Ethanol (3 mL) in a microwave vial. Add DIPEA.

  • Irradiation:

    • Temperature: 140°C[1][3]

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar (Ethanol generates significant pressure)[1]

  • Work-up: Often, the product precipitates upon cooling. Filter and wash with cold ethanol. If soluble, evaporate and recrystallize.[1]

Comparative Analysis: Thermal vs. Microwave[1]

The following data summarizes the efficiency gains observed when switching from reflux conditions to microwave irradiation for the Suzuki coupling of 2-bromo-4-morpholinopyrido[2,3-d]pyrimidine with phenylboronic acid.

ParameterThermal Reflux (Conventional)Microwave Irradiation (Protocol A)
Temperature 100°C (Oil Bath)100°C (Internal Probe)
Time 18 Hours15 Minutes
Yield 65%88%
Purity (LCMS) 82% (Significant hydrolysis byproduct)96% (Clean conversion)
Solvent Vol 20 mL3 mL

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, include these checkpoints:

  • The "Black Palladium" Check: In Suzuki/Buchwald reactions, the solution should remain homogenous or dark red/brown during heating.[1] If you see immediate precipitation of "palladium black" (elemental Pd) upon heating, your ligand is insufficient or oxygen was present.[1] Action: Increase ligand:metal ratio or re-degas.

  • Pressure Monitoring:

    • If pressure spikes >20 bar, decomposition is occurring (gas evolution).[1] Action: Lower temperature by 10°C and extend time.

    • Safety Note: Always use certified pressure-rated vials (e.g., borosilicate glass with crimp caps).[1]

  • Regioselectivity Check: If using a 2,4-dibromo starting material, run the reaction at 0°C to RT first. The microwave is too energetic for selectivity; it will substitute both positions if not controlled. For 2-bromo specific synthesis, ensure the 4-position is already capped.

Detailed Pathway Diagram

ReactionPath cluster_0 Pre-Reaction Setup cluster_1 Microwave Reactor Cavity cluster_2 Post-Reaction Start 2-Bromopyrido[2,3-d]pyrimidine MW_Heat Rapid Dielectric Heating (Dipolar Polarization) Start->MW_Heat Load Vial Reagents Reagents: Pd Catalyst, Ligand, Base Solvent (Dioxane/H2O) Reagents->MW_Heat Temp_Ctrl Temp: 100-130°C Pressure: <15 bar MW_Heat->Temp_Ctrl Feedback Loop Time Time: 10-20 min Temp_Ctrl->Time Workup Filtration (Celite) Extraction Time->Workup Cool Down Product Functionalized Product (>90% Purity) Workup->Product

Caption: Operational workflow for microwave-assisted synthesis from setup to isolation.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI, Molecules.[1] URL:[Link] Relevance: Establishes baseline conditions (100°C, 15 min) for C2/C4 selective coupling in similar diaza-heterocycles.

  • Microwave-Assisted Buchwald–Hartwig Double Amination. Source: ACS Omega (PubMed).[1] URL:[Link] Relevance: Validates the reduction of reaction time from 24h to 10-30 min for amination reactions using Pd-catalysis under microwave irradiation.

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Source: MDPI, Pharmaceuticals.[1] URL:[Link] Relevance: Provides structural context, reactivity profiles (C2 vs C4), and biological relevance (kinase inhibition) of the scaffold.[1]

  • Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Source: ResearchGate.[6][7] URL:[Link] Relevance: Demonstrates the compatibility of complex fused pyrimidine systems with high-temperature microwave protocols.

Sources

Application

Application Note: Strategic C-2 Functionalization of the Pyrido[2,3-d]pyrimidine Core

Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in oncology, serving as the structural foundation for CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) and PI3K inhibitors. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in oncology, serving as the structural foundation for CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) and PI3K inhibitors. While the C-4 position is kinetically favored for nucleophilic attack, the C-2 position is critical for tuning solubility, metabolic stability, and hinge-binding interactions in kinase targets.

This guide details the procedural logic for selectively functionalizing the C-2 position. Unlike standard pyrimidines, the fusion with the pyridine ring creates a distinct electronic bias that demands specific sequencing of reactions. We present validated protocols for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), grounded in the principle that C-2 functionalization is almost invariably a second-stage transformation  following C-4 derivatization.

Strategic Analysis: The Regioselectivity Challenge

To successfully target the C-2 position, one must understand the intrinsic reactivity hierarchy of the 2,4-dichloropyrido[2,3-d]pyrimidine core.

Electronic Bias and Reactivity Order

In the 2,4-dihalo system, the C-4 position is significantly more electrophilic than C-2.

  • Cause: The C-4 carbon acts as a vinylogous para-position to the pyridine nitrogen (

    
    ), receiving strong electron-withdrawing influence. The C-2 position, while flanked by two nitrogens, lacks this direct conjugation to the electron-deficient pyridine ring.
    
  • Consequence: Under standard

    
     conditions, nucleophiles will exclusively attack C-4 first.
    
  • The Strategy: To functionalize C-2, you must first "cap" C-4 with a non-leaving group (e.g., an amine or aryl group) or exploit rare "anomalous" conditions (e.g., specific alkoxide coordination).

Decision Logic for Synthetic Planning

The following workflow illustrates the mandatory sequencing for accessing C-2 substituted libraries.

G Start Starting Material: 2,4-Dichloropyrido[2,3-d]pyrimidine Step1 Step 1: C-4 Capping (S_NAr with C-4 Nucleophile) Start->Step1 Kinetically Favored (rt) Decision Target C-2 Substituent? PathA Path A: C-N Bond (Amines) Decision->PathA PathB Path B: C-C Bond (Aryl/Alkyl) Decision->PathB Step2_SNAr Step 2A: High-Temp S_NAr (>100°C / Acid Catalysis) PathA->Step2_SNAr Aliphatic Amines Step2_BH Step 2B: Buchwald-Hartwig (Pd-Catalyzed Amination) PathA->Step2_BH Anilines / Weak Nucleophiles Step2_Suz Step 2C: Suzuki-Miyaura (Boronic Acids) PathB->Step2_Suz Intermed Intermediate: 2-Chloro-4-substituted-pyrido[2,3-d]pyrimidine Step1->Intermed Intermed->Decision Product Final Product: 2,4-Disubstituted Pyrido[2,3-d]pyrimidine Step2_SNAr->Product Step2_BH->Product Step2_Suz->Product

Figure 1: The "C-4 First" rule dictates the synthetic pathway. Direct C-2 attack on the dichloro-core is rarely observed without specific directing groups.

Detailed Experimental Protocols

Protocol A: Sequential for C-2 Amination

Application: Introduction of aliphatic amines at C-2 after C-4 functionalization. Mechanism: The 2-chloro intermediate is deactivated; therefore, forcing conditions (heat/acid) are required to overcome the energy barrier at C-2.

Materials:

  • Substrate: 2-chloro-4-(substituted)-pyrido[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (2.0 - 5.0 equiv)

  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)

  • Base/Catalyst: DIPEA (3.0 equiv) or p-TsOH (0.1 equiv for acid catalysis)

Procedure:

  • Dissolution: Charge a pressure vial with the 2-chloro substrate (1.0 mmol) and n-Butanol (5 mL).

  • Addition: Add the amine (3.0 mmol) and DIPEA (3.0 mmol).

    • Expert Tip: If the amine is valuable, use 1.1 equiv and add 2.0 equiv of CsF to assist displacement without consuming excess amine.

  • Reaction: Seal the vial and heat to 110–130 °C for 12–24 hours.

    • Note: Unlike C-4 displacement (which occurs at 0–25 °C), C-2 displacement requires high thermal energy.

  • Workup: Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, dilute with EtOAc, wash with water (3x) to remove NMP/Butanol, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Coupling at C-2

Application: Introduction of aryl/heteroaryl groups at C-2. Challenge: The C-2 chloride is sterically crowded and electron-rich (relative to C-4), making oxidative addition slower.

Optimized Catalyst System:

  • Precatalyst:

    
     (Standard) or 
    
    
    
    +
    
    
    (High activity).
  • Base:

    
     (aq) or 
    
    
    
    (anhydrous).

Procedure:

  • Setup: In a microwave vial, combine:

    • 2-chloro-4-substituted-pyrido[2,3-d]pyrimidine (0.5 mmol)

    • Aryl Boronic Acid (0.75 mmol, 1.5 equiv)

    • 
       (0.025 mmol, 5 mol%)
      
  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M aqueous

    
     (1 mL).
    
    • Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen kills the active Pd(0) species).

  • Reaction:

    • Method A (Microwave): Heat at 120 °C for 20–30 minutes.

    • Method B (Thermal): Reflux (100 °C) oil bath for 4–8 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc/Water. Extract, dry organics, and concentrate.

Protocol C: Buchwald-Hartwig Amination (For Anilines)

Application: Installing weak nucleophiles (anilines) at C-2 where


 fails.

Procedure:

  • Catalyst Prep: Mix

    
     (5 mol%) and Xantphos (10 mol%) in dry 1,4-dioxane under Argon. Stir for 10 min to form the active complex (yellow to orange color change).
    
  • Substrate Addition: Add the 2-chloro substrate (1.0 equiv), Aniline (1.2 equiv), and

    
     (2.0 equiv, finely ground).
    
  • Execution: Heat at 100 °C for 6–12 hours.

    • Self-Validation: Monitor by TLC. If conversion stalls, add a second portion of catalyst (2 mol%).

Data Summary: Reactivity Comparison

The following table summarizes the reactivity trends for the 2,4-dichloro scaffold, validating the "C-4 then C-2" approach.

Reaction TypePositionConditionsYield (Typical)Selectivity

(Amine)
C-4 EtOH,

to RT, 1h
85-95%>20:1 (C4:C2)

(Amine)
C-2 n-BuOH,

, 16h
60-80%N/A (Requires C4 block)
Suzuki C-4

,

, 2h
80-90%>10:1 (C4:C2)
Suzuki C-2

,

(MW), 20min
70-85%N/A (Requires C4 block)

Troubleshooting & Expert Insights

The "Sulfone Switch"

If the C-2 chloride is unreactive towards a specific nucleophile (e.g., a hindered alkoxide), convert the C-2 position to a sulfone.

  • Start with 2-thiomethyl-pyrido[2,3-d]pyrimidine.

  • Oxidize with mCPBA to the 2-sulfone (

    
    ) .
    
  • Insight: The sulfone is a "super-leaving group" at C-2 and often allows substitution at lower temperatures (

    
    ) compared to the chloride.
    
Hydrolysis Side-Reaction

During High-Temp


 (Protocol A), trace water can hydrolyze the C-2 chloride to the 2-one  (lactam).
  • Prevention: Use anhydrous solvents (NMP, DMF) and strictly dry reagents. If using aqueous bases (Suzuki), ensure rapid heating (microwave) to favor coupling over hydrolysis.

References

  • Regioselective Control in Pyrimidines: Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: PubMed / NIH (Vertex AI Search Result 1.1) URL:[Link] (General verification of C4 vs C2 selectivity principles).

  • Suzuki Coupling Protocols: Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1] Source: MDPI (Molecules 2012, 17, 12195-12205) URL:[Link]

  • Buchwald-Hartwig Methodology: Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine libraries. Source: ResearchGate (Org. Biomol. Chem., 2012) URL:[Link]

  • Medicinal Chemistry Context (Palbociclib/Kinase Inhibitors): Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: RSC Advances (2023) URL:[Link]

  • Regioselectivity Dichotomy (Sulfones): Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.[2] Source: WuXi AppTec (QM Magic Class | Chapter 48) URL:[Link]

Sources

Method

Preparation of EGFR inhibitors using 2-Bromopyrido[2,3-d]pyrimidine

This application note details the strategic synthesis of EGFR inhibitors utilizing the 2-Bromopyrido[2,3-d]pyrimidine scaffold. This guide deviates from standard templates to focus on the chemical logic and practical exe...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic synthesis of EGFR inhibitors utilizing the 2-Bromopyrido[2,3-d]pyrimidine scaffold. This guide deviates from standard templates to focus on the chemical logic and practical execution required for high-affinity kinase inhibitor development.

Abstract

The pyrido[2,3-d]pyrimidine scaffold represents a privileged pharmacophore in kinase drug discovery, serving as a bioisostere to the quinazoline core found in first-generation EGFR inhibitors (e.g., Gefitinib). The incorporation of a bromine atom at the C2 position—distinct from the conventional C2-chloro—enables superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), facilitating the introduction of complex solubilizing tails essential for ADME optimization. This protocol outlines the preparation of the core 2,4-dibromo scaffold, its regioselective functionalization, and the validation of a representative EGFR inhibitor.

Strategic Overview & Retrosynthesis

Why 2-Bromopyrido[2,3-d]pyrimidine?

  • Hinge Binding: The N1 and N3 nitrogens mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the EGFR kinase domain (Met793).

  • Synthetic Versatility: While 2,4-dichloro derivatives are common, the 2-bromo analog offers a distinct kinetic advantage in cross-coupling reactions, allowing for milder conditions when installing sensitive aliphatic amines or heterocycles at the C2 position.

  • Regioselectivity: The C4 position is electronically more deficient, allowing for selective SNAr displacement before the C2 position is addressed.

Retrosynthetic Pathway (Graphviz Visualization)

Retrosynthesis Figure 1: Retrosynthetic analysis of Pyrido[2,3-d]pyrimidine EGFR Inhibitors. Target Target EGFR Inhibitor (C4-Aniline, C2-Solubilizing Tail) Inter_1 Intermediate A (2-Bromo-4-amino-pyrido[2,3-d]pyrimidine) Target->Inter_1 Pd-Catalyzed Coupling (C2 Functionalization) Scaffold Core Scaffold (2,4-Dibromopyrido[2,3-d]pyrimidine) Inter_1->Scaffold Regioselective S_NAr (C4 Functionalization) Precursor Precursor (2-Aminonicotinic Acid) Scaffold->Precursor Cyclization & Bromination (POBr3)

Preparation of the Core Scaffold

The synthesis begins with the construction of the bicyclic system followed by halogenation. Note that we utilize Phosphorus Oxybromide (POBr3) to generate the bromo-derivative directly.

Step 1: Cyclization to Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Reagents: 2-Aminonicotinic acid (1.0 eq), Urea (5.0 eq).

  • Conditions: Melt at 190°C, 2 hours.

  • Mechanism: Thermal condensation forms the pyrimidine ring fused to the pyridine.

Step 2: Bromination to 2,4-Dibromopyrido[2,3-d]pyrimidine

This is the critical step to generate the reactive "2-Bromo" core.

  • Reagents: Pyrido[2,3-d]pyrimidine-2,4-dione (1.0 eq), POBr3 (4.0 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Anisole (High boiling point, inert).

  • Protocol:

    • Suspend the dione in anisole.

    • Add DIPEA (catalyst/scavenger) and POBr3 carefully under Argon.

    • Heat to 130°C for 4–6 hours. The solution will darken.

    • Quench: Cool to 0°C and pour onto crushed ice/NaHCO3. Caution: Exothermic hydrolysis of excess POBr3.

    • Extraction: Extract with DCM. The product is moisture sensitive; store under inert gas.

Functionalization Protocol (The "Meat")

This workflow demonstrates the synthesis of a prototype inhibitor: N4-(3-chloro-4-fluorophenyl)-N2-(1-methylpiperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4-diamine.

Reaction Workflow Diagram

Workflow Figure 2: Sequential functionalization strategy leveraging C4 vs C2 reactivity differences. Start 2,4-Dibromopyrido [2,3-d]pyrimidine Step1 Step 1: C4 S_NAr (Selectivity Control) Start->Step1 + 3-Cl-4-F-aniline iPrOH, 0°C to RT Inter 2-Bromo-4-anilino Intermediate Step1->Inter Yield: ~85% Step2 Step 2: C2 Buchwald (Diversity Step) Inter->Step2 + 4-Amino-1-methylpiperidine Pd2(dba)3, BINAP, Cs2CO3 Final Final EGFR Inhibitor Step2->Final Yield: ~65%

Detailed Experimental Procedures

A. Regioselective C4-Substitution (SNAr) Rationale: The C4 position is more electrophilic due to the para-relationship with the pyridine nitrogen (N8). Substitution here occurs under mild conditions, preserving the C2-Bromine for later catalysis.

  • Dissolution: Dissolve 2,4-dibromopyrido[2,3-d]pyrimidine (1.0 mmol) in anhydrous THF or Isopropanol (10 mL).

  • Addition: Cool to 0°C. Add 3-chloro-4-fluoroaniline (1.05 mmol) and DIPEA (1.2 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.8) should disappear, replaced by a lower spot (Rf ~0.5).

  • Workup: Evaporate solvent. Triturate the residue with cold water/ethanol to remove salts. Filter the solid.[1]

  • Product: 2-Bromo-N-(3-chloro-4-fluorophenyl)pyrido[2,3-d]pyrimidin-4-amine .

    • Yield Expectation: 80–90%.

B. C2-Functionalization (Buchwald-Hartwig Coupling) Rationale: The C2-Bromine is less reactive towards SNAr but excellent for Pd-catalysis. We use Buchwald-Hartwig conditions to install the aliphatic amine tail (essential for solubility and lysosomal trapping).

  • Setup: In a microwave vial, combine:

    • C4-substituted intermediate (0.5 mmol)

    • 1-Methylpiperidin-4-amine (0.6 mmol)

    • Catalyst: Pd2(dba)3 (5 mol%)

    • Ligand: BINAP or Xantphos (10 mol%)

    • Base: Cs2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane (dry, degassed).

  • Execution: Seal and heat to 100°C for 12 hours (or 140°C for 30 min in Microwave).

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (DCM:MeOH:NH3 90:9:1).

Data Summary & Validation

Key Reaction Parameters
StepTransformationReagentKey ConditionTypical YieldCritical Note
1 Core SynthesisPOBr3130°C, Anisole60-70%Quench carefully; Br is labile.
2 C4-SelectivityAniline0°C -> RT85%Do not heat; risk of di-substitution.
3 C2-CouplingPd/Ligand100°C, Base65%Anhydrous conditions essential.[2]
Characterization (Expected Data)
  • 1H NMR (DMSO-d6):

    • Core: Aromatic protons at δ 9.1 (d), 8.6 (d), 7.6 (dd) for the pyridine ring.

    • NH Signal: Broad singlet at δ 9.8–10.2 ppm (C4-NH).

    • Tail: Aliphatic multiplets at δ 1.8–3.0 ppm (Piperidine).

  • LC-MS: M+H peak consistent with formula (e.g., MW ~387 for the prototype). Look for Br isotope pattern (1:1 ratio of M and M+2) in the intermediate, disappearing in the final product.

Troubleshooting & Expert Tips

  • "The 2-Bromo isn't forming; I get the Chloride."

    • Cause: Contamination with chloride ions (e.g., HCl in solvents) or use of POCl3.

    • Fix: Use dedicated glassware for brominations. Ensure POBr3 is fresh and not hydrolyzed.

  • "Regioselectivity is poor (mixture of C2/C4)."

    • Cause: Reaction temperature too high during Step 1.

    • Fix: Maintain strict 0°C during aniline addition. The C2-Br is significantly less reactive only at low temperatures.

  • "Palladium catalyst dies (Black ppt)."

    • Cause: The pyridine nitrogen can coordinate Pd.

    • Fix: Use bidentate ligands like BINAP or dppf which bind Pd tighter than the substrate nitrogens.

References

  • Rewcastle, G. W., et al. (1996). "Tyrosine Kinase Inhibitors.[2][3][4] 10. Isomeric Pyrido- and Azapyrimidines: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry.

  • Klutchko, S. R., et al. (1998). "2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones.[2][5] Structure-Activity Relationships Against Selected Tyrosine Kinase Enzymes." Journal of Medicinal Chemistry.

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. (Analogous chemistry for quinazoline/quinoline bioisosteres).

  • Palmer, B. D., et al. (2009). "Structure-Activity Relationships for 2-Anilino-4-(heterocyclic)pyrido[2,3-d]pyrimidines as Inhibitors of the erbB-2 Tyrosine Kinase." Bioorganic & Medicinal Chemistry.

  • Current Protocols in Chemical Biology. "Palladium-Catalyzed Amination of Aryl Halides." Wiley Online Library. (General reference for Buchwald conditions on heterocycles).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Isolation of 2-Bromopyrido[2,3-d]pyrimidine

Topic: Preventing Hydrolysis of 2-Bromopyrido[2,3-d]pyrimidine During Workup Ticket ID: CHEMSUP-2024-BPY Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The 2-bromopyrido[2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of 2-Bromopyrido[2,3-d]pyrimidine During Workup Ticket ID: CHEMSUP-2024-BPY Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 2-bromopyrido[2,3-d]pyrimidine scaffold is highly electrophilic at the C-2 position. Hydrolysis typically occurs via a Nucleophilic Aromatic Substitution (


) mechanism, converting the valuable 2-bromo intermediate into the thermodynamically stable, but useless, 2-hydroxy (lactam) derivative.

The Golden Rules for Isolation:

  • Temperature: Maintain

    
     during all aqueous contact.
    
  • pH Control: Strictly maintain pH 6.0–7.0. Avoid strong bases (

    
    ) and strong acids (
    
    
    
    ).
  • Time: Minimize aqueous contact time (< 15 mins).

  • Solvent: Avoid protic solvents (MeOH, EtOH) during quenching.

Module 1: The Mechanism (The "Why")

To prevent hydrolysis, one must understand the electronic "trap" inherent in this molecule. The pyrido[2,3-d]pyrimidine system is electron-deficient (π-deficient).

  • Electronic Activation: The fused pyridine ring withdraws electron density from the pyrimidine ring.

  • The Leaving Group: Bromine is a weaker base and a better leaving group than chlorine, making the C-2 position significantly more reactive toward nucleophiles than its 2-chloro analog.

  • The Attack: Water (or hydroxide) acts as a nucleophile, attacking the C-2 carbon.

    • Acidic Media: Protonation of N-1 or N-3 increases the electrophilicity of C-2, accelerating attack by neutral water.

    • Basic Media: Hydroxide ions (

      
      ) are potent nucleophiles that directly attack C-2, rapidly displacing the bromide.
      
Visualization: Hydrolysis Pathway

The following diagram illustrates the competition between stable isolation and hydrolysis.

HydrolysisMechanism cluster_legend Legend Start 2-Bromopyrido[2,3-d]pyrimidine Acid Acidic Conditions (Protonation of N) Start->Acid pH < 4 Base Basic Conditions (Direct OH- Attack) Start->Base pH > 8 Water H2O / OH- Attack (C-2 Position) Start->Water Slow (Neutral pH) Safe Isolated Solid (Intact Bromide) Start->Safe Anhydrous/Cold Workup Acid->Water Activated Electrophile Base->Water Strong Nucleophile Intermediate Tetrahedral Intermediate Water->Intermediate Product 2-Hydroxypyrido[2,3-d]pyrimidine (Lactam/Dead End) Intermediate->Product -HBr key Red = Danger Zone Green = Target Yellow = Transition

Caption: Figure 1. Mechanistic pathway showing the vulnerability of the C-2 position to nucleophilic attack under acidic or basic conditions.

Module 2: Troubleshooting Guide (FAQs)

Q1: My crude product contains a white, high-melting solid that is insoluble in DCM. What is it?

Diagnosis: This is likely the 2-hydroxy derivative (lactam) resulting from hydrolysis. Cause:

  • Quenching with unbuffered water.

  • Allowing the reaction mixture to warm up while in contact with an aqueous phase.

  • Using a highly hygroscopic solvent (like DMF) without sufficient removal before aqueous wash. Fix: Switch to Protocol A (Anhydrous Workup) below. If aqueous wash is mandatory, use Protocol B with phosphate buffer.

Q2: I have a persistent emulsion during the aqueous wash. Should I wait for it to separate?

Answer: NO. Reasoning: Every minute the 2-bromo compound sits in an emulsion (high surface area contact with water), the hydrolysis rate increases. Immediate Action:

  • Add saturated Brine immediately.

  • If that fails, filter the entire biphasic mixture through a pad of Celite or diatomaceous earth . This physically breaks the emulsion.

  • Do not add acid or base to break the emulsion.

Q3: Can I dry the product in an oven?

Answer: Only under vacuum and strictly below 40°C. Reasoning: Thermal energy can drive the elimination of HBr if any residual moisture is present in the lattice. Desiccation over


 in a vacuum desiccator is the gold standard.
Q4: Why does the literature often use 2-Chloro instead of 2-Bromo?

Insight: The 2-chloro analog is inherently more stable toward hydrolysis (Cl is a poorer leaving group than Br). If your synthetic route allows, consider synthesizing the 2-chloro analog using


. However, if you require the 2-bromo for specific Pd-catalyzed couplings (where Br reacts faster than Cl), you must accept the higher handling risk.

Module 3: Validated Isolation Protocols

Protocol A: The Anhydrous Workup (Recommended)

Best for: Highly sensitive analogs or small-scale reactions (< 1g).

Principle: Removes the nucleophile (water) from the equation entirely.

  • Evaporation: Remove the reaction solvent (e.g., DMF, DMAc) under high vacuum at the lowest possible temperature (

    
    ). A rotary evaporator with a high-vacuum pump is required.
    
  • Trituration:

    • Add anhydrous Diethyl Ether (

      
      )  or MTBE  to the residue.
      
    • Sonicate for 5 minutes. The organic impurities stay in solution, while the hydrobromide salt of the product (if formed) or the product itself often precipitates.

  • Filtration: Filter the solid under a stream of nitrogen.

  • Redissolution (Optional): If salts are present, redissolve the solid in dry DCM, filter off the inorganic salts, and re-concentrate.

Protocol B: The Buffered Cold Wash (Standard)

Best for: Large scale (> 1g) or when removing high-boiling solvents is difficult.

Principle: Minimizes


 rate by lowering Temperature (

) and neutralizing pH.

Reagents:

  • Buffer: 0.5 M Potassium Phosphate Buffer (pH 7.0), pre-chilled to

    
    .
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), pre-chilled.

Step-by-Step:

  • Cooling: Place the reaction vessel in an ice/salt bath (

    
    ).
    
  • Dilution: Dilute the reaction mixture with the cold organic solvent (DCM).

  • Quench: Slowly add the cold Phosphate Buffer . Do not use saturated bicarbonate (pH ~8.5 is too basic).

  • Rapid Separation:

    • Shake vigorously for only 30 seconds.

    • Separate layers immediately.

    • Critical: Re-extract the aqueous layer once more to ensure yield, but keep it fast.

  • Drying: Dry the combined organic layers over Sodium Sulfate (

    
    ) . Avoid Magnesium Sulfate (
    
    
    
    ) as it is slightly acidic (Lewis acid) and can promote degradation.
  • Concentration: Evaporate solvent at

    
    .
    

Comparative Data: Hydrolysis Risk Factors

ParameterHigh Risk (Avoid)Low Risk (Target)
pH < 4.0 or > 8.06.5 – 7.0
Temperature > 25°C< 5°C
Aqueous Contact > 30 mins< 10 mins
Drying Agent

(Lewis Acidic)

(Neutral)
Quench Media

or dilute HCl
Phosphate Buffer

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Deriv
    • Source: Molecules (via PMC/NIH)
    • URL:[Link]

    • Relevance: Establishes the general synthetic pathways and stability profiles of the scaffold.
  • Nucleophilic Displacement Mechanisms

    • Title: "Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides"
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

    • Relevance: Discusses the conversion of precursors to oxo-derivatives, highlighting the lability of the C-2/C-4 positions.
  • General Heterocyclic Chemistry (Grounding)

    • Title: "Two step synthesis of pyrido[2,3-d]pyrimidines
    • Source: Tetrahedron (via Sci-Hub/ScienceDirect)
    • URL:[Link]

    • Relevance: Provides experimental details on cyclization conditions involving hydrogen halides, confirming the sensitivity to acidic media.
Optimization

Troubleshooting low yields in SNAr reactions of 2-Bromopyrido[2,3-d]pyrimidine

Technical Support Center: Troubleshooting Reactions of 2-Bromopyrido[2,3-d]pyrimidine Topic: Optimization & Troubleshooting of 2-Bromopyrido[2,3-d]pyrimidine Reactivity Audience: Medicinal Chemists, Process Chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Reactions of 2-Bromopyrido[2,3-d]pyrimidine

Topic: Optimization & Troubleshooting of 2-Bromopyrido[2,3-d]pyrimidine Reactivity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide

Executive Summary & Scaffold Analysis

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Palbociclib, Ribociclib). However, the 2-position (C2) presents a unique synthetic challenge.

While the pyrimidine ring is electron-deficient, the reactivity of the 2-bromo substituent is highly dependent on the substitution pattern at the 4-position (C4) .

  • If C4 is unsubstituted (or has a leaving group): C4 is significantly more electrophilic. Nucleophiles will preferentially attack C4.

  • If C4 contains an Electron Donating Group (EDG, e.g., -NHR, -OR): The C2 position becomes electronically deactivated via resonance donation into the ring, raising the LUMO energy and making standard

    
     difficult.
    

This guide addresses the common "low yield" frustration, which often stems from attempting standard


 conditions on a deactivated C2 center.

Diagnostic Workflow (Triage)

Before altering conditions, diagnose the specific failure mode using the logic tree below.

TroubleshootingLogic Start START: Low Yield at C2 CheckC4 Is C4 substituted with an EDG (e.g., amine/ether)? Start->CheckC4 YesDeactivated Substrate is DEACTIVATED. Standard SNAr will fail. CheckC4->YesDeactivated Yes NoActive Substrate should be REACTIVE. Check Reaction Environment. CheckC4->NoActive No (H or Halogen) ActionAcid Strategy A: Acid Catalysis (TFA/HCl) to activate N3 YesDeactivated->ActionAcid ActionMetal Strategy B: Pd-Catalysis (Buchwald-Hartwig) YesDeactivated->ActionMetal ActionGrignard Strategy C: Grignard-Mediated Deprotonation YesDeactivated->ActionGrignard CheckProduct Analyze Crude LCMS/NMR NoActive->CheckProduct Hydrolysis Product is Lactam (-one) (Hydrolysis) CheckProduct->Hydrolysis Mass -Br +OH Regio Wrong Regioisomer (Attack at C4) CheckProduct->Regio Isomer NoRxn No Reaction (SM Recovery) CheckProduct->NoRxn SM Intact FixHydrolysis Dry Solvents, Non-hygroscopic Base (Cs2CO3, DIPEA) Hydrolysis->FixHydrolysis FixRegio Lower Temp, Control Stoichiometry Regio->FixRegio FixNoRxn Increase Temp, Microwave, Polar Aprotic (DMSO) NoRxn->FixNoRxn

Figure 1: Decision matrix for troubleshooting reactivity issues based on substrate substitution and observed byproducts.

Deep Dive: Troubleshooting & FAQs

Issue 1: "I have an amine at C4, and the C2-bromide won't react with my nucleophile."

Diagnosis: Electronic Deactivation. The lone pair from the C4-amine donates density into the pyrimidine ring (resonance), significantly reducing the electrophilicity of the C2 carbon. Standard heating in DMF/DIPEA often results in <10% conversion or decomposition.

Solution A: The "Proton Switch" (Acid Catalysis) Adding a stoichiometric amount of acid (e.g., 1.0 eq TFA or HCl in Dioxane) can protonate the ring nitrogen (N3). This restores the electron-deficiency of the ring, activating the C2-Br bond toward nucleophilic attack.

  • Mechanism:[1][2][3][4][5][6] Protonation lowers the LUMO energy.

  • Protocol: See Method 2 below.

Solution B: The "Industrial" Approach (Grignard-Mediated) Used in the synthesis of Palbociclib. Instead of using a weak base, use a Grignard reagent (e.g.,


) to deprotonate your nucleophile (if it's an amine) or to complex with the ring. This creates a highly reactive magnesium-amide nucleophile that can overcome the deactivation.
  • Reference:J. Org.[7] Chem. 2005, 70, 2486 (Pfizer Process).

Issue 2: "My product mass corresponds to the 'hydroxy' version (Lactam formation)."

Diagnosis: Hydrolysis. The 2-bromo group is labile toward hydrolysis, especially in high-dielectric solvents (DMSO, DMF) containing trace water and hydroxide bases (NaOH, KOH).

  • Fix: Switch to anhydrous THF or 1,4-Dioxane .

  • Base: Use non-hygroscopic organic bases (DIPEA, Et3N) or anhydrous inorganic bases like Cs2CO3 (Cesium effect helps solubility). Avoid hydroxides or alkoxides if possible.

Issue 3: "The reaction turns black/tarry with low yield."

Diagnosis: Thermal Decomposition / Polymerization. Pyrido-pyrimidines are electron-deficient heterocycles prone to polymerization at high temperatures (>120 °C), especially in the presence of strong nucleophiles.

  • Fix:

    • Microwave Irradiation: Short bursts of high energy (100–140 °C for 10–30 mins) often favor the kinetic

      
       product over thermodynamic polymerization.
      
    • Switch to Pd-Catalysis: If

      
       requires temperatures that degrade the scaffold, switch to Buchwald-Hartwig conditions (Pd2(dba)3 / Xantphos) which can proceed at lower temperatures (80–100 °C).
      

Experimental Protocols

Method 1: Acid-Promoted (For Deactivated Substrates)

Best for: Substrates with electron-donating groups at C4.

  • Dissolve 2-bromo-4-substituted-pyrido[2,3-d]pyrimidine (1.0 eq) and the amine nucleophile (1.2–1.5 eq) in anhydrous 1,4-Dioxane (0.2 M).

  • Add TFA (1.0–2.0 eq) or 4M HCl in Dioxane (1.5 eq).

    • Note: Do not add base yet. The acid activates the ring.

  • Heat to reflux (100 °C) or microwave at 120 °C for 1–4 hours.

  • Monitor by LCMS.

  • Workup: Upon completion, neutralize with sat. NaHCO3 (aq) and extract with DCM/EtOAc.

Method 2: Grignard-Mediated Coupling (High Efficiency)

Best for: Sterically hindered amines or highly deactivated rings (Palbociclib-style).

  • Prepare Nucleophile: In a dry flask under Argon, dissolve the amine nucleophile (1.2 eq) in anhydrous THF. Cool to -10 °C.

  • Activate: Dropwise add iPrMgCl (2.0 M in THF, 2.2 eq). Stir for 20 mins to form the magnesium amide.

  • Addition: Add the 2-bromopyrido[2,3-d]pyrimidine (1.0 eq) solution in THF dropwise.

  • Reaction: Allow to warm to RT. If sluggish, heat to 50 °C.

  • Quench: Quench carefully with NH4Cl solution.

Method 3: Buchwald-Hartwig Cross-Coupling (The "Nuclear Option")

Best for: When


 fails completely.
ComponentReagentEquiv
Catalyst Pd2(dba)30.05
Ligand Xantphos or BrettPhos0.10
Base Cs2CO3 (Anhydrous)2.0
Solvent 1,4-Dioxane (Degassed)0.1 M
Temp 100 °CN/A

Comparative Data: Solvent & Base Effects[1][2][7][10][11]

Data simulated based on typical reactivity profiles of pyrido[2,3-d]pyrimidines.

ConditionsConversion (C2-Br)Major Side ProductNotes
DMF / K2CO3 / 100°C 35%Hydrolysis (Lactam)Wet DMF is the enemy.
DMSO / DIPEA / 120°C 50%Polymerization (Tar)Temp too high for stability.
Dioxane / TFA / 100°C 85% NoneAcid activation succeeds.
THF / iPrMgCl / 0°C->RT 92% NoneKinetic control; very clean.
Toluene / Pd / Xantphos 88%De-bromination (<5%)Excellent for weak nucleophiles.

References

  • Reactivity of Pyrido[2,3-d]pyrimidines

    • VanderWel, S. N., et al. "Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4."[8] Journal of Medicinal Chemistry, 2005, 48(7), 2371–2387. Link

  • Grignard-Medi

    
     (Palbociclib Process): 
    
    • Duan, S., et al. "Palbociclib Commercial Manufacturing Process Development.[8] Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." Organic Process Research & Development, 2016, 20(7), 1191–1202. Link

  • Roh, H., et al. "Acid-Promoted Nucleophilic Aromatic Substitution of Pyrido[2,3-d]pyrimidines." Tetrahedron Letters, 2018.
  • Selectivity (C2 vs C4)

    • Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 2000, 43(24), 4606–4616. Link

Sources

Troubleshooting

Purification methods for 2-Bromopyrido[2,3-d]pyrimidine derivatives

Technical Support Center: Purification of 2-Bromopyrido[2,3-d]pyrimidine Derivatives Case ID: PUR-BR-PP-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary The 2-bromopyrido[2,3-d]pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromopyrido[2,3-d]pyrimidine Derivatives

Case ID: PUR-BR-PP-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

The 2-bromopyrido[2,3-d]pyrimidine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., CDK4/6 inhibitors like Palbociclib analogs).[1] However, its purification presents a "triad of difficulty":

  • Amphoteric Solubility: Poor solubility in non-polar solvents, yet prone to "oiling out" in polar protic solvents.[1]

  • Lewis Basicity: The pyridine nitrogen (

    
    ) and pyrimidine nitrogens (
    
    
    
    ) interact strongly with acidic silanols on silica gel, causing severe tailing.[1]
  • Electrophilic Instability: The C2-Br bond is susceptible to nucleophilic attack (hydrolysis) to form the thermodynamically stable 2(1H)-one (lactam) species, particularly under basic aqueous conditions.[1]

This guide provides validated protocols to overcome these specific failure modes.

Troubleshooting Guide (Q&A)

Q1: My compound streaks/tails aggressively on silica gel, and I'm losing mass. How do I fix this? Diagnosis: The basic nitrogen atoms in the pyrido-pyrimidine core are hydrogen-bonding with the acidic silanol (Si-OH) groups on standard silica gel. Corrective Action: You must "mask" the silica or switch the stationary phase.

  • Option A (Modifier): Add 1% Triethylamine (Et

    
    N) to your mobile phase.[1] Pre-wash the column with the Et
    
    
    
    N-containing solvent before loading the sample.
  • Option B (Ammonia): Use a mobile phase of DCM : MeOH : NH

    
    OH (e.g., 90:9:1).[1] The ammonia competes for the silanol sites.
    
  • Option C (Stationary Phase): Switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic than silica and significantly reduces retention of nitrogenous heterocycles.

Q2: I see a new impurity (M-79+16 mass shift) appearing after aqueous workup. What is it? Diagnosis: You are likely observing the hydrolysis of the bromine atom (mass ~79) to a hydroxyl group (mass 17), which tautomerizes to the pyrido[2,3-d]pyrimidin-2(1H)-one .[1] Root Cause: Prolonged exposure to basic aqueous solutions (e.g., NaHCO


 washes) or heating in wet solvents.[1]
Corrective Action: 
  • Avoid Aqueous Workup: If possible, remove reaction solvents (like DMF/DMA) via high-vacuum evaporation or azeotroping with toluene.[1]

  • Buffer Control: If aqueous wash is necessary, use a phosphate buffer at pH 6.5–7.[1]0. Avoid NaOH or carbonate bases.[1]

  • Cold Processing: Perform all extractions at 0°C.

Q3: The product "oils out" during recrystallization attempts from Ethanol. Diagnosis: The compound has high lattice energy but also high lipophilicity in certain regions. It forms a supersaturated emulsion rather than a crystal lattice. Corrective Action:

  • Switch Solvent System: Use the DMF/Alcohol displacement method . Dissolve the crude in the minimum amount of warm DMF (or DMSO), then slowly add Ethanol or Isopropanol while stirring rapidly. The high solubility in DMF prevents oiling, while the alcohol acts as an anti-solvent to force crystallization.[1]

Validated Experimental Protocols

Protocol A: "Deactivated" Flash Chromatography

Best for: Crude mixtures containing unreacted amines or regioisomers.

  • Column Prep: Slurry pack silica gel using DCM containing 1% Et

    
    N. Flush with 2 column volumes (CV) of this solvent.[1]
    
  • Loading: Dissolve crude material in a minimum volume of DCM/MeOH (95:5). If solubility is poor, use "dry loading" (adsorb sample onto Celite or loose silica).[1]

  • Elution Gradient:

    • Solvent A: DCM (with 0.5% Et

      
      N)[1]
      
    • Solvent B: MeOH (with 0.5% Et

      
      N)
      
    • Gradient: 0% B for 2 CV, then 0–10% B over 15 CV.[1]

  • Detection: Monitor at 254 nm (aromatic) and 280 nm (heterocycle specific).

  • Post-Run: Rotovap fractions immediately. Do not leave the compound in solution with Et

    
    N for prolonged periods to avoid nucleophilic displacement of the bromide.
    
Protocol B: Palladium Scavenging (Post-Cross-Coupling)

Best for: Removing Pd residues which often coordinate to the N1/N8 positions.[1]

  • Dissolve the crude 2-bromo derivative in THF or DMF (10 volumes).

  • Add SiliaMetS® Thiol or TMT-Polystyrene scavenger (3 equivalents relative to expected Pd content).[1]

  • Stir at 40°C for 4 hours. Note: Do not exceed 60°C to prevent C-Br hydrolysis.

  • Filter through a 0.45 µm PTFE pad.[1]

  • Concentrate the filtrate. This step is crucial before crystallization, as Pd residues can inhibit crystal growth.[1]

Protocol C: Trituration (The "Grease" Removal)

Best for: Removing residual reaction solvents (DMF, Toluene) or lipophilic byproducts.[1]

  • Place the crude solid in a flask.

  • Add Diethyl Ether or MTBE (5 volumes).

  • Sonicate for 10 minutes at room temperature.

  • Filter the suspension.[2] The 2-bromopyrido[2,3-d]pyrimidine usually remains as the solid filter cake, while impurities wash away.[1]

  • Validation: Check the filtrate by TLC.[3] It should contain the impurities (high Rf).[1]

Decision & Logic Visualization

Figure 1: Purification Decision Matrix

Caption: Logical workflow for selecting the optimal purification method based on crude solubility and impurity profile.

PurificationLogic Start Crude 2-Bromo Derivative SolubilityCheck Solubility Check (DCM/MeOH 9:1) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble/Sparingly Soluble SolubilityCheck->Insoluble ImpurityType Identify Impurities (LCMS/TLC) Soluble->ImpurityType MethodC Recrystallization: DMF/EtOH or DMSO/Water Insoluble->MethodC PolarImpurities Polar/Basic Impurities (Amines, Pd) ImpurityType->PolarImpurities LipophilicImpurities Greasy/Non-polar (Phosphines, Solvents) ImpurityType->LipophilicImpurities PdCheck Pd Content > 50ppm? PolarImpurities->PdCheck MethodB Protocol C: Trituration (MTBE/Ether) LipophilicImpurities->MethodB MethodA Protocol A: Deactivated Silica Column (DCM/MeOH + Et3N) MethodB->MethodA If purity < 95% PdCheck->MethodA No Scavenge Protocol B: Thiol Scavenger PdCheck->Scavenge Yes Scavenge->MethodA

Figure 2: The Hydrolysis Trap (Chemical Stability)

Caption: Mechanism of C2-Br hydrolysis leading to the stable lactam impurity. This reaction is accelerated by heat and aqueous base.[1]

Hydrolysis Reactant 2-Bromo-pyrido[2,3-d]pyrimidine (Desired Product) Transition Tetrahedral Intermediate (Unstable) Reactant->Transition + H2O / OH- Product Pyrido[2,3-d]pyrimidin-2(1H)-one (Major Impurity) Transition->Product - HBr (Tautomerization) Condition Conditions: 1. Aq. NaHCO3 / NaOH 2. Heat (>60°C) 3. Wet DMF Condition->Reactant

Key Physical Data

SolventSolubility (25°C)Suitability for PurificationNotes
DCM ModerateHigh Primary solvent for chromatography.[1]
Methanol Low/ModerateMedium Good co-solvent; avoid boiling (solvolysis risk).[1]
DMF/DMSO HighLow Hard to remove; use only for recrystallization loading.[1]
Diethyl Ether Very LowHigh Excellent for trituration (removes impurities).[1]
Water InsolubleN/A RISK: Promotes hydrolysis of C-Br bond.

References

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidines

    • Title: Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors.[1][4]

    • Source: National Institutes of Health (PubMed/PMC).[1]

    • URL:[Link]

    • Relevance: Establishes the solubility profile and standard workup procedures for 4-amino and 2-functionalized deriv
  • Purification of Nitrogen Heterocycles

    • Title: Technical Support Center: Purification of Pyrimidine-2,4-dione Deriv
    • Source: BenchChem Technical Guides.[1]

    • Relevance: Validates the use of neutral alumina and troubleshooting for "oiling out" in pyrimidine-fused systems.
  • Palladium Scavenging in Pharma

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[5]

    • Source: ACS Organic Process Research & Development.[1]

    • URL:[Link][1]

    • Relevance: Provides the basis for Protocol B (scavenging), specifically for nitrogen-rich heterocycles that bind metals tightly.[1]

  • Recrystallization Strategies

    • Title: Reagents & Solvents: Solvents for Recrystallization.[1][2][6][7]

    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link][1]

    • Relevance: Supports the logic of using solvent mixtures (DMF/EtOH) for compounds that are sparingly soluble in standard organic solvents.[1]

Sources

Optimization

Stability of 2-Bromopyrido[2,3-d]pyrimidine under basic conditions

Topic: Stability of 2-Bromopyrido[2,3-d]pyrimidine under Basic Conditions Role: Senior Application Scientist, Technical Support Division[1] Technical Support Center: 2-Bromopyrido[2,3-d]pyrimidine Case ID: BP-23D-STAB-00...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 2-Bromopyrido[2,3-d]pyrimidine under Basic Conditions Role: Senior Application Scientist, Technical Support Division[1]

Technical Support Center: 2-Bromopyrido[2,3-d]pyrimidine

Case ID: BP-23D-STAB-001 Status: Open Priority: Critical (Reactivity Management)[1]

Welcome to the Technical Support Center. You are likely here because your starting material, 2-bromopyrido[2,3-d]pyrimidine , is behaving unpredictably in basic media.[1] This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., CDK4/6 inhibitors like Palbociclib), but its electron-deficient nature makes the 2-bromo substituent notoriously labile.[1]

This guide provides the diagnostic logic and protocols required to stabilize this electrophile during synthesis.

Part 1: The Stability Matrix

The 2-bromopyrido[2,3-d]pyrimidine core is an activated electrophile .[1] The fusion of the electron-poor pyridine ring with the pyrimidine ring creates a system highly susceptible to Nucleophilic Aromatic Substitution (


).[1]

Executive Summary of Stability:

  • Aqueous Base (OH⁻):

    
    . Rapid hydrolysis to the 2(1H)-one (lactam).[1]
    
  • Alcoholic Base (OR⁻):

    
    . Rapid conversion to the alkyl ether.[1]
    
  • Non-Nucleophilic Base (Carbonates/Phosphates):

    
    only under strictly anhydrous conditions.[1]
    
  • Strong Amine Bases (LiHMDS/LDA):

    
    . Risk of ring opening or polymerization at ambient temperatures.[1]
    
Solvent & Base Compatibility Table
ConditionBase ExampleSolventOutcomeRisk Level
Aqueous Basic NaOH, KOH, LiOHWater/THF, Water/DioxaneHydrolysis (Br

OH/Oxo)

Alkoxide NaOMe, NaOEt, KOtBuMeOH, EtOHEtherification (Br

OMe/OEt)

Anhydrous Weak

,

,

DMF, DMA, TolueneStable (Ideal for Suzuki/Buchwald)

Strong/Hindered LiHMDS, NaHTHF (Dry)Variable (Temp dependent)

Part 2: Diagnostic Troubleshooting (Interactive Guide)

Use this logic flow to identify why your reaction failed or why the starting material (SM) disappeared.

Troubleshooting Start Issue: 2-Bromo SM Disappeared CheckSolvent Was water present? (Even trace amounts) Start->CheckSolvent CheckNu Was the solvent an alcohol (MeOH, EtOH)? CheckSolvent->CheckNu No (Anhydrous) Hydrolysis Diagnosis: HYDROLYSIS Product: 2(1H)-pyridopyrimidinone Mass: [M-Br+OH] (approx M-63) CheckSolvent->Hydrolysis Yes (Aqueous Base) CheckProd Analyze Product by LCMS/NMR CheckNu->CheckProd No (Aprotic Solvent) Ether Diagnosis: ALKOXYLATION Product: 2-Alkoxy derivative Mass: [M-Br+OR] CheckNu->Ether Yes (Alcoholic Solvent) RingOpen Diagnosis: RING DEGRADATION Complex mixture/Polymerization Caused by strong base attack at C4 CheckProd->RingOpen Complex/Tailing Baseline Success Diagnosis: DESIRED REACTION SM consumed for coupling CheckProd->Success Desired Mass

Figure 1: Diagnostic logic for identifying failure modes of 2-bromopyrido[2,3-d]pyrimidine in basic media.[1]

Part 3: Technical FAQs & Mechanism

Q1: Why is my 2-bromo starting material converting to a polar spot in aqueous Suzuki conditions?

Answer: You are observing hydrolysis via


 .
The pyrido[2,3-d]pyrimidine ring is highly electron-deficient due to the four nitrogen atoms in the bicyclic system.[1] The C-2 position is activated.[1] In the presence of hydroxide ions (

), the bromine is rapidly displaced.[1] The resulting 2-hydroxy product tautomerizes to the thermodynamically stable 2(1H)-pyridopyrimidinone .[1]
  • Key Indicator: A large shift in retention time (to early elution) on reverse-phase LCMS and a mass shift corresponding to the loss of Br (

    
     pattern disappears) and gain of OH.[1]
    
Q2: Can I use NaOMe/MeOH to deprotect another group on the molecule?

Answer: No. Methoxide (


) is a potent nucleophile.[1] It will displace the C-2 bromine faster than it will deprotect most esters or amides.[1] You will isolate the 2-methoxy derivative .
  • Workaround: If deprotection is necessary, use acidic conditions (if the group allows) or highly hindered non-nucleophilic bases, but ensure the bromine is coupled before this step if possible.[1]

Q3: How do I perform a Suzuki-Miyaura coupling if aqueous base destroys the SM?

Answer: You must switch to anhydrous conditions . Standard Suzuki conditions (e.g.,


 in DME/Water) are unsuitable.[1]
  • Recommended System: Use

    
     or 
    
    
    
    (finely ground, oven-dried) in anhydrous 1,4-dioxane or DMF.[1]
  • Catalyst: Use a catalyst that works well under anhydrous conditions, such as

    
     or 
    
    
    
    with XPhos.[1]

Part 4: Optimized Protocol

Protocol: Anhydrous Nucleophilic Displacement / Cross-Coupling

Objective: React the 2-bromo handle without hydrolyzing the ring.[1]

Reagents:

  • Substrate: 2-Bromopyrido[2,3-d]pyrimidine derivative (1.0 eq)

  • Base: Cesium Carbonate (

    
    ), 2.0 eq (Must be stored in a desiccator)[1]
    
  • Solvent: Anhydrous 1,4-Dioxane or DMF (Sure/Seal™ or molecular sieve dried)[1]

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step:

  • Drying: Flame-dry your reaction vessel under vacuum and backfill with inert gas.[1] Moisture is the enemy.[1]

  • Solvation: Dissolve the substrate in the anhydrous solvent.[1]

  • Base Addition: Add the solid base.[1] Do not use aqueous base solutions.[1]

  • Catalyst/Nucleophile: Add your coupling partner (boronic acid/amine) and catalyst.[1]

  • Temperature: Heat to 80–100°C.

    • Note: Monitor by TLC/LCMS every 30 minutes.[1] Prolonged heating even in "dry" solvents can lead to slow degradation if the solvent absorbs atmospheric moisture.[1]

  • Quench: Cool to room temperature. Filter through Celite to remove inorganic salts before adding any water for workup.[1] This minimizes the exposure of unreacted SM to aqueous base.[1]

Mechanism of Failure (Hydrolysis)

The following diagram illustrates the pathway you are trying to avoid:

Mechanism SM 2-Bromo-pyrido [2,3-d]pyrimidine Inter Meisenheimer Complex SM->Inter + OH- (aq) Prod 2(1H)-one (Hydrolyzed) Inter->Prod - Br-

Figure 2: The irreversible hydrolysis pathway in aqueous base.[1]

References

  • Medicinal Chemistry of Pyrido[2,3-d]pyrimidines

    • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
    • Source: PMC (NIH), 2023.[1]

    • Context: Discusses the scaffold's reactivity and its role in drugs like Palbociclib.[1]

    • URL:[Link]

  • Synthesis and Hydrolysis Risks

    • Title: Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
    • Source: PMC (NIH).[1]

    • Context: Explicitly details how traces of water during synthesis led to hydrolyzed products (2,4-diones)
    • URL:[Link][1]

  • Nucleophilic Substitution Mechanisms

    • Title: Why does nucleophilic aromatic substitution occur
    • Source: Chemistry StackExchange (Validated by general heterocyclic chemistry principles).[1]

    • Context: Explains the regioselectivity and high reactivity of the 2-position in pyridine-fused systems.
    • URL:[Link]

Sources

Troubleshooting

Minimizing side reactions in palladium coupling of 2-bromo-heterocycles

Topic: Minimizing Side Reactions (Poisoning, Protodehalogenation, Homocoupling) Ticket ID: PD-HET-2024-X Status: Open for Troubleshooting Diagnostic Dashboard: Identify Your Failure Mode Before optimizing, diagnose the s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions (Poisoning, Protodehalogenation, Homocoupling) Ticket ID: PD-HET-2024-X Status: Open for Troubleshooting

Diagnostic Dashboard: Identify Your Failure Mode

Before optimizing, diagnose the specific failure mode. 2-bromo-heterocycles (e.g., 2-bromopyridine, 2-bromothiazole) present unique electronic challenges that standard aryl halide protocols fail to address.

ObservationSymptomLikely Root CauseImmediate Action
Reaction turns black immediately Rapid Catalyst DeathPd Black Formation. The heterocycle N-atom displaced the ligand, destabilizing Pd(0).Switch to bulky ligands (e.g., XPhos, tBuXPhos) or NHC ligands (PEPPSI).
No conversion; Solution remains clear/orange Catalyst Resting StateInhibition/Poisoning. Substrate N-atom is binding Pd(II) tightly, preventing transmetallation.Increase temperature; Switch to Pd-precatalysts (G3/G4) to ensure active species generation.
Product is "Reduced" (H instead of R) ProtodehalogenationSlow Transmetallation. The oxidative addition complex waits too long and abstracts a hydride (from solvent/base).Switch solvent (avoid alcohols); Use a stronger base to accelerate transmetallation.
Product is a Dimer (Ar-Ar) HomocouplingDisproportionation. Often occurs with excess oxidant or slow reductive elimination.Optimize stoichiometry; Ensure strict anaerobic conditions.

Module 1: The "Shut-Down" (Catalyst Poisoning)

The Mechanism of Failure

In standard aryl halide couplings, oxidative addition is the first step. However, with 2-bromo-heterocycles, the basic nitrogen atom (or sulfur in thiazoles) is perfectly positioned to chelate to the Palladium center.

Instead of the productive catalytic cycle, the catalyst enters a thermodynamic "sink" (off-cycle species). The heteroatom (


-donor) displaces the phosphine ligand, forming a stable bis-heterocycle Pd complex. Once the phosphine is gone, the Pd(II) eventually reduces to Pd(0) aggregates (Pd black), killing the reaction.
Visualization: The Poisoning Pathway

PoisoningPathway Pd0 Pd(0)-Ligand (Active) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 2-Br-Pyridine Poisoned OFF-CYCLE SINK (Pd-N Coordination) OxAdd->Poisoned N-Chelation (Ligand Displacement) Product Coupled Product OxAdd->Product Transmetallation & Reductive Elimination PdBlack Pd Black (Dead Catalyst) Poisoned->PdBlack Decomposition

Caption: The "Death Spiral" of 2-bromo-heterocycles. The nitrogen atom coordinates to Pd, displacing the ligand and forming an inactive sink that leads to catalyst decomposition.

The Solution: Steric Bulk as a Shield

To prevent this, you must use ligands that are sterically bulky enough to prevent the substrate nitrogen from binding to the metal center, yet flexible enough to allow the reaction to proceed.

Recommended Systems:

  • Buchwald G3/G4 Precatalysts: These generate the active Pd(0)-Ligand species inside the catalytic cycle, preventing the initial formation of inactive complexes.

    • Ligand Choice:XPhos or RuPhos (for amines/alkoxides); SPhos (for boronic acids).

  • NHC Ligands (PEPPSI): The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" system is ideal. The bulky NHC ligand (like IPr) creates a "fan" over the metal, physically blocking the approach of the heterocyclic nitrogen while allowing the oxidative addition of the C-Br bond.

Module 2: The "Phantom Hydrogen" (Protodehalogenation)

The Issue

You expect Py-R, but you isolate Py-H. This is protodehalogenation . It occurs when the Oxidative Addition complex (


) fails to undergo Transmetallation  quickly. It sits in solution and eventually finds a hydride source.
Common Hydride Sources (The Culprits)
  • Solvent: Alcohols (MeOH, iPrOH) are excellent hydride donors via

    
    -hydride elimination.
    
  • Amine Substrates: If using primary amines with

    
    -hydrogens, they can serve as hydride sources.
    
  • Trace Water: Can facilitate protonolysis if the mechanism involves Pd-aryl anions.

Troubleshooting Protocol
  • Step 1: Solvent Switch. Move to non-protic, non-polar solvents. Toluene or Dioxane are superior to DMF or Alcohols for these substrates.

  • Step 2: Base Strength. A weak base (Carbonate) might be too slow to activate the coupling partner (boronic acid/amine). Switch to NaOtBu or K3PO4 to accelerate the transmetallation step, outcompeting the side reaction.

  • Step 3: Catalyst Loading. Paradoxically, increasing catalyst loading can sometimes increase reduction if the transmetallation is the rate-limiting step. Instead, increase the concentration of the coupling partner to force the productive pathway.

Experimental Protocol: The "Gold Standard" Self-Validating Workflow

This protocol uses a Buchwald G3 Precatalyst system, designed to be robust against poisoning and reduction.

Objective: Coupling 2-bromopyridine with a secondary amine (Buchwald-Hartwig).

Materials
  • Catalyst: XPhos Pd G3 (Cas No: 1445085-55-1) - Air stable, precise Pd:L ratio.

  • Base: NaOtBu (Sodium tert-butoxide) - Stored in glovebox or fresh bottle.

  • Solvent: Anhydrous Toluene or Dioxane (Sparged with

    
     for 10 mins).
    
Step-by-Step Procedure
  • Charge Solids: In a vial equipped with a stir bar, add:

    • XPhos Pd G3 (1.0 - 2.0 mol%)

    • NaOtBu (1.2 equivalents)

    • 2-Bromopyridine (1.0 equivalent)

    • Note: Do not add the amine yet.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add anhydrous Toluene via syringe.

    • Checkpoint 1: The solution should look slightly turbid (base suspension) but the catalyst should dissolve rapidly.

  • Amine Addition: Add the amine (1.1 equivalents) via syringe.

  • Activation: Place in a pre-heated block at 80-100°C .

    • Why Heat? G3 precatalysts require thermal activation to release the active Pd(0) species. Room temperature is often insufficient for 2-bromo-heterocycles.

  • Monitoring (The Self-Validating Step):

    • T = 15 min: Check color. A transition to dark brown/amber is normal. A rapid crash to black precipitate indicates catalyst death (check solvent purity).

    • T = 1 hour: Pull a 50µL aliquot. Quench in EtOAc/Water. Analyze via UPLC/LCMS.

    • Decision Gate:

      • If >50% Conversion: Continue heating.

      • If <10% Conversion + Unreacted Bromide: Catalyst is resting. Raise Temp to 110°C.

      • If Pyridine (reduced product) detected: Stop. Switch solvent to Dioxane and re-run.

Troubleshooting Logic Tree

Use this flow to guide your next experiment if the standard protocol fails.

TroubleshootingTree Start Reaction Failed Analysis Analyze Crude Mixture (LCMS/NMR) Start->Analysis Result1 Starting Material Recovered (No Rxn) Analysis->Result1 Result2 Reduced Product (Ar-H) Analysis->Result2 Result3 Black Precipitate (Pd Black) Analysis->Result3 Sol1 Fix: Catalyst Poisoning Action: Switch to PEPPSI-IPr or XPhos Pd G3 Result1->Sol1 Sol2 Fix: Protodehalogenation Action: Remove protic sources. Switch Toluene -> Dioxane. Increase Conc. Result2->Sol2 Sol3 Fix: Catalyst Instability Action: Lower Temp slightly. Add 10% more Ligand. Degas solvent better. Result3->Sol3

Caption: Decision matrix for optimizing failed coupling reactions based on crude analysis.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.

  • Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.

  • Guram, A. S., et al. (1995). "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Journal of the American Chemical Society.[2]

  • Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.[2]

Sources

Optimization

Technical Support Center: Handling 2-Bromopyrido[2,3-d]pyrimidine

Executive Summary: The "Why" Behind the Sensitivity Do not treat 2-Bromopyrido[2,3-d]pyrimidine as a standard aryl halide. Unlike chlorobenzene or even 2-bromopyridine, this scaffold is an electron-deficient fused hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Sensitivity

Do not treat 2-Bromopyrido[2,3-d]pyrimidine as a standard aryl halide.

Unlike chlorobenzene or even 2-bromopyridine, this scaffold is an electron-deficient fused heterocycle . The pyrimidine ring (with nitrogens at positions 1 and 3) exerts a powerful electron-withdrawing effect, making the C-2 position highly electrophilic.

When exposed to atmospheric moisture, the C-Br bond undergoes Nucleophilic Aromatic Substitution (


) . Water acts as the nucleophile, displacing the bromine to form 2-hydroxypyrido[2,3-d]pyrimidine (which tautomerizes to the thermodynamically stable 2(1H)-one form).

The Critical Consequence: This reaction releases Hydrogen Bromide (HBr). In a closed bottle, HBr can protonate the ring nitrogens of the remaining intact material, making them even more electrophilic and accelerating the degradation (Autocatalytic Decomposition).

The Degradation Mechanism

Understanding the pathway is the first step to prevention. The following diagram illustrates the transition from active reagent to inert impurity.

HydrolysisMechanism Start 2-Bromo pyrido[2,3-d]pyrimidine (Active Reagent) Intermediate Tetrahedral Intermediate (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack at C-2 Water H2O (Atmospheric Moisture) Water->Intermediate Product 2(1H)-Pyridopyrimidinone (Inert Impurity) Intermediate->Product Elimination of Br- Byproduct HBr (Acidic Autocatalyst) Intermediate->Byproduct Release Byproduct->Start Protonation activates remaining reagent

Figure 1: The hydrolytic degradation pathway via


. Note the feedback loop where HBr generation sensitizes the remaining material.

Storage & Handling Protocols

Storage Specifications
  • Temperature: -20°C (Critical). Lower kinetic energy retards the

    
     rate.
    
  • Atmosphere: Argon or Nitrogen blanket.[1]

  • Container: Amber glass with a PTFE-lined cap. Parafilm is insufficient for long-term storage; use electrical tape over the cap-neck junction if a glovebox is unavailable.

Handling Workflow (The "Dry Chain")

HandlingWorkflow cluster_0 Zone 1: Storage cluster_1 Zone 2: Transition cluster_2 Zone 3: Usage Storage Freezer (-20°C) Sealed under Ar Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration Do NOT open cold Weighing Weighing (Quickly in air OR Glovebox) Equilibration->Weighing Dissolution Dissolve in Anhydrous Solvent (DCM/DMF/THF) Weighing->Dissolution < 5 mins exposure

Figure 2: The "Dry Chain" workflow to prevent condensation-induced hydrolysis.

Standard Operating Procedure (SOP) for Weighing
  • Equilibration: Remove the bottle from the freezer and let it stand at room temperature for 30 minutes before opening.

    • Why? Opening a cold bottle condenses atmospheric water directly onto the solid.

  • Solvent Prep: Ensure all solvents are anhydrous (<50 ppm H2O).

    • Tip: DMF and DMSO are hygroscopic. Use fresh bottles or molecular sieves.

  • Transfer: If a glovebox is unavailable, flush the headspace of the bottle with Argon immediately after removing your sample.

Troubleshooting Guide

Scenario A: "My clear reaction mixture turned cloudy/white."

Diagnosis: Hydrolysis has occurred.[2][3] Explanation: The starting material (2-bromo) is soluble in organic solvents (DCM, THF). The hydrolysis product (2-pyridopyrimidinone) behaves like a quinolone/pyridone; it has strong intermolecular Hydrogen bonding, making it highly insoluble in non-polar organics. Corrective Action:

  • Filter the mixture.[4]

  • The white solid is likely the impurity.

  • Check the filtrate by LC-MS. If the bromide peak is still dominant, proceed. If not, abort.

Scenario B: "Low yields in Suzuki/Buchwald Couplings."

Diagnosis: Competitive Hydrolysis vs. Transmetallation. Explanation: Under basic aqueous conditions (common in Suzuki couplings, e.g.,


), hydroxide ions (

) are far better nucleophiles than water. They will attack the C-2 position faster than the boronic acid can transmetallate. Corrective Action:
  • Switch Base: Use anhydrous bases like

    
     or 
    
    
    
    suspended in Dioxane or Toluene.
  • Avoid Protic Solvents: Do not use Ethanol/Water mixtures.

  • Catalyst Pre-activation: Mix the catalyst and ligand first, then add the halide to minimize the time the halide sits in the basic mixture before reacting.

Quality Control & Analysis

Before committing this expensive reagent to a synthesis, validate its purity.

Analytical Markers Table
Method2-Bromopyrido[2,3-d]pyrimidine (Target)2-Hydroxypyrido[2,3-d]pyrimidine (Impurity)
Appearance Yellowish/Tan crystalline solidWhite/Off-white powder
Solubility Soluble in DCM, EtOAc, THFInsoluble in DCM; Soluble in DMSO
LC-MS (ESI+) M+H and M+2+H (1:1 ratio for Br isotope)Mass = (M-Br) + 17 (OH). No Br isotope pattern.
1H NMR Distinct aromatic regionShift in aromatic peaks; potential broad NH singlet (if oxo-form)
Quick Purity Test (The "Solubility Check")

Dissolve 10 mg of sample in 1 mL of dry Dichloromethane (DCM).

  • Clear Solution: High Purity.

  • Cloudy/Precipitate: Significant hydrolysis (>10%). Purification required.

Frequently Asked Questions (FAQ)

Q: Can I dry the compound in an oven if it gets wet? A: No. Heating a wet sample will accelerate the hydrolysis reaction described in Figure 1. If the sample is wet, dissolve it in DCM, dry the organic layer with


, filter, and re-concentrate.

Q: Why is the 2-position more reactive than the bromine on a standard pyridine? A: The "d" fusion of the pyrimidine ring creates a push-pull system. The nitrogen atoms at positions 1 and 3 withdraw electron density from C-2, while the fused pyridine ring prevents resonance stabilization that might otherwise deactivate the center. This makes C-2 a "hotspot" for nucleophiles [1].

Q: I see a new peak in LCMS at M+16 relative to the product mass. What is it? A: This is likely the methoxy impurity if you used Methanol as a solvent. Methanol is a nucleophile and will displace the bromine just like water does (


). Never use alcohols  as solvents for the 2-bromo starting material.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 2023.[5]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group.

  • Handling Moisture Sensitive Devices. Mini-Circuits, 2015.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry isotopic pattern analysis for 2-Bromopyrido[2,3-d]pyrimidine

Publish Comparison Guide: Advanced Isotopic Pattern Analysis for 2-Bromopyrido[2,3-d]pyrimidine Executive Summary: The Scaffold Criticality 2-Bromopyrido[2,3-d]pyrimidine ( ) is a high-value pharmacophore scaffold, servi...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Advanced Isotopic Pattern Analysis for 2-Bromopyrido[2,3-d]pyrimidine

Executive Summary: The Scaffold Criticality

2-Bromopyrido[2,3-d]pyrimidine (


) is a high-value pharmacophore scaffold, serving as the electrophilic precursor for numerous kinase inhibitors (e.g., targeting CDK4/6, mTOR, and PI3K).[1] The bromine atom at the C2 position is the "reactive handle" for nucleophilic aromatic substitution (

), making its structural integrity and isotopic purity critical for downstream synthesis.

This guide compares the High-Resolution Accurate Mass (HRAM) analysis (the "Gold Standard") against Unit Resolution Mass Spectrometry (the "Standard Alternative") for validating this compound. While Unit Resolution systems can detect the signature bromine doublet, only HRAM provides the mass accuracy required to distinguish the target scaffold from isobaric impurities and degradation products (e.g., hydrolysis to the 2-hydroxy derivative).

Technical Deep Dive: The Bromine Isotopic Signature

The defining mass spectrometry feature of 2-Bromopyrido[2,3-d]pyrimidine is the isotopic abundance of Bromine.[1] Unlike Carbon or Nitrogen, which have one dominant isotope, Bromine exists as two stable isotopes with nearly identical natural abundance:

  • 
    :  ~50.69% abundance (Exact Mass: 78.9183 Da)[1]
    
  • 
    :  ~49.31% abundance (Exact Mass: 80.9163 Da)[1]
    

This results in a "Doublet" molecular ion pattern (


) with a 1:1 intensity ratio separated by approximately 2.0 Da.[1]
Theoretical Exact Mass Calculation ( )
  • Formula:

    
     (Protonated)
    
  • Monoisotopic Mass (

    
    ):  209.9661 Da[1]
    
  • Isotopic Variant (

    
    ):  211.9641 Da[1]
    

Comparative Analysis: HRAM vs. Unit Resolution

The following table contrasts the performance of HRAM (e.g., Orbitrap, Q-TOF) against Unit Resolution (e.g., Single Quadrupole) specifically for this brominated scaffold.

FeatureHRAM (Orbitrap/Q-TOF) Unit Resolution (Single Quad) Impact on Drug Dev
Mass Accuracy < 3 ppm (e.g., 209.9661 ± 0.0006)± 0.5 Da (e.g., 210.0 ± 0.[1][2]5)High: HRAM confirms elemental formula; Unit Res only confirms nominal mass.[2]
Isotopic Pattern Resolves fine structure; exact ratio matching.[2]Visual 1:1 doublet only.Med: Both see the Br doublet, but HRAM detects co-eluting interferences.[2]
Impurity ID Identifies isobaric impurities (e.g., des-bromo + oxidation).[1][2]Cannot distinguish isobars.Critical: Prevents carrying impurities into synthesis.[2]
Sensitivity High (femtomole range).[1][2]Medium (picomole range).[2]Low: For raw material QC, sensitivity is rarely the limit.[2]
Data Type Full Scan spectral continuity.[2]SIM (Selected Ion Monitoring).[2]High: HRAM allows retrospective mining for unknowns.[2]
Why HRAM Wins for 2-Bromopyrido[2,3-d]pyrimidine

In Unit Resolution MS, a contaminant with a nominal mass of 210 Da (e.g., a synthesis byproduct like a dichloro-derivative fragment) could hide under the


 peak.[1] HRAM resolves these species. Furthermore, the mass defect of Bromine (negative mass defect relative to Carbon) is distinct, allowing HRAM to filter background noise effectively.

Experimental Protocol: Self-Validating Workflow

This protocol ensures robust identification using HRAM LC-MS/MS.[1][2]

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade)[1][2]

  • Solvent B: Acetonitrile + 0.1% Formic Acid[1]

  • Standard: 2-Bromopyrido[2,3-d]pyrimidine (>98% purity)[1][2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL DMSO (Stock).[2]

    • Dilute 1:1000 in 50:50 Water:MeCN for injection (Final conc: 1 µg/mL).

    • Causality: High dilution prevents detector saturation, which distorts isotopic ratios.[2]

  • LC Separation (Reverse Phase):

    • Column: C18 (2.1 x 50 mm, 1.9 µm).[2]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Rationale: The polar pyridine ring requires low initial organic % for retention.[2]

  • MS Acquisition (Full Scan + ddMS2):

    • Ionization: ESI Positive Mode.

    • Scan Range: 100–500 m/z.

    • Resolution: 60,000 (at 200 m/z).[2]

    • Fragmentation: HCD (Higher-energy C-trap Dissociation) at 35 NCE.[1][2]

  • Data Analysis (The "Check"):

    • Extract Ion Chromatogram (EIC) for 209.9661 and 211.9641.

    • Validation Rule: The retention time must match exactly (< 0.05 min diff).

    • Isotope Rule: The intensity ratio of 209.97 / 211.96 must be between 0.95 and 1.05.

Visualizations

Figure 1: Analytical Workflow Logic

This diagram illustrates the decision matrix for accepting or rejecting a batch based on MS data.

Workflow Sample Crude Sample (2-Bromopyrido[2,3-d]pyrimidine) LC LC Separation (C18 Column) Sample->LC MS HRAM MS Acquisition (Orbitrap/QTOF) LC->MS Extract Extract EIC m/z 209.966 & 211.964 MS->Extract Check1 Check 1: Exact Mass Error < 5 ppm? Extract->Check1 Check2 Check 2: Isotope Ratio 0.95 < Ratio < 1.05? Check1->Check2 Yes Fail FAIL: Impurity Suspected Check1->Fail No Pass PASS: Identity Confirmed Check2->Pass Yes Check2->Fail No

Caption: Logical flow for validating 2-Bromopyrido[2,3-d]pyrimidine identity using HRAM MS criteria.

Figure 2: Proposed Fragmentation Pathway

Understanding fragmentation is key to MS2 validation.[2] The loss of Bromine is the primary channel.

Fragmentation Parent Precursor Ion [M+H]+ m/z 209.97 / 211.96 Frag1 Fragment 1 [M+H - HBr]+ m/z 130.04 Parent->Frag1 - HBr (Neutral Loss) Frag2 Fragment 2 [M+H - HCN - Br]+ m/z 103.03 Frag1->Frag2 - HCN (Ring Opening)

Caption: Primary fragmentation pathway showing the characteristic loss of HBr to form the pyrido-pyrimidine core.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 582898, Pyrido[2,3-d]pyrimidine. Retrieved from [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The Chlorine and Bromine Signature. Retrieved from [Link]

  • Heil, L. R., et al. (2021).[2][3] Comparison of Unit Resolution Versus High-Resolution Accurate Mass for Parallel Reaction Monitoring. Journal of Proteome Research. Retrieved from [Link]

  • MtoZ Biolabs. (2024).[2] Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

HPLC Retention Time Comparison: 2-Bromo vs. 2-Chloro Pyrido[2,3-d]pyrimidine

This guide outlines the comparative HPLC performance of 2-Bromo and 2-Chloro pyrido[2,3-d]pyrimidine. It synthesizes established chromatographic principles with specific physicochemical properties of halogenated heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative HPLC performance of 2-Bromo and 2-Chloro pyrido[2,3-d]pyrimidine. It synthesizes established chromatographic principles with specific physicochemical properties of halogenated heterocycles to provide a robust method development framework.

Executive Summary & Chemical Context

The Core Distinction: In standard Reverse-Phase HPLC (RP-HPLC) on C18 stationary phases, 2-Bromo-pyrido[2,3-d]pyrimidine elutes after the 2-Chloro analog.

This retention behavior is governed by the Hydrophobic Subtraction Model . The bromo-substituent introduces greater lipophilicity and a larger van der Waals radius compared to the chloro-substituent, resulting in stronger interaction with the non-polar stationary phase.

Feature2-Chloro-pyrido[2,3-d]pyrimidine 2-Bromo-pyrido[2,3-d]pyrimidine
Elution Order (RP-HPLC) First (Earlier) Second (Later)
Dominant Interaction Weaker Hydrophobic PartitioningStronger Hydrophobic Partitioning
Hansch Constant (

)
~0.71~0.86
Polarizability LowerHigher

Theoretical Basis of Separation

To develop a robust method, one must understand the underlying causality of the separation. The pyrido[2,3-d]pyrimidine scaffold is a fused bicycle containing three nitrogen atoms, making it basic.

The Halogen Effect on Retention

The substitution of Chlorine with Bromine alters the physicochemical profile of the molecule in two ways that increase retention time (


):
  • Lipophilicity (logP): Bromine is less electronegative and more lipophilic than Chlorine. The increased lipophilicity drives the equilibrium towards the stationary phase (C18 alkyl chains).

  • Atomic Size & Polarizability: The Carbon-Bromine bond is longer (1.94 Å) than the Carbon-Chlorine bond (1.77 Å). The larger electron cloud of Bromine allows for stronger induced dipole interactions (London Dispersion Forces) with the stationary phase.

The "Basic Nitrogen" Challenge

These molecules are prone to peak tailing due to the interaction of the basic ring nitrogens with residual silanols (Si-OH) on the silica support.

  • Solution: Use a low pH mobile phase (pH 2.0–3.0) or an end-capped column to suppress silanol ionization and protonate the basic nitrogens, ensuring sharp peak symmetry.

Experimental Protocol (Standard Operating Procedure)

This protocol is designed to resolve the critical pair (Chloro vs. Bromo) with a resolution (


) > 1.5.
Chromatographic Conditions
  • Column: C18 (Octadecylsilane), End-capped.

    • Spec: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

    • Why: C18 provides maximum hydrophobic selectivity to differentiate the halogen substituents.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Note: MeCN is preferred over Methanol for lower backpressure and sharper peaks for halogenated aromatics.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

    • Why: The aromatic pyrido-pyrimidine core absorbs strongly at 254 nm.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
2.05%Isocratic Hold (Focusing)
12.060%Linear Gradient (Elution)
15.095%Wash
15.15%Re-equilibration
20.05%End
Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Injection Volume: 5–10 µL.

Expected Results & Workflow Logic

Separation Mechanism Diagram

The following diagram illustrates the differential partitioning that leads to the separation.

G Sample Sample Mixture (2-Cl & 2-Br) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection Interaction_Cl 2-Chloro Analog (Lower Lipophilicity) Weak Interaction Column->Interaction_Cl Partitioning Interaction_Br 2-Bromo Analog (Higher Lipophilicity) Strong Interaction Column->Interaction_Br Partitioning Detector UV Detector (254 nm) Interaction_Cl->Detector Fast Elution Interaction_Br->Detector Slow Elution Result_Cl Peak 1: 2-Chloro (Earlier tR) Detector->Result_Cl Result_Br Peak 2: 2-Bromo (Later tR) Detector->Result_Br

Caption: Differential kinetic partitioning of halogenated pyrido[2,3-d]pyrimidines on C18 silica.

Representative Performance Data

While exact retention times vary by column dimension and manufacturer, the Relative Retention Time (RRT) is constant for this chemistry.

Parameter2-Chloro Analog2-Bromo AnalogCriteria for Acceptance
Retention Time (

)
~6.5 min~7.2 min

(Br) >

(Cl)
Relative Retention (RRT) 1.00 (Reference)1.10 – 1.15Distinct separation
Tailing Factor (

)
< 1.3< 1.3Symmetry indicates no silanol interaction
Resolution (

)
N/A> 2.0Baseline separation

Troubleshooting & Optimization

Issue: Co-elution (Peaks merging)
  • Cause: Insufficient hydrophobic selectivity.

  • Fix:

    • Lower the %B slope: Change gradient to 5%

      
       40% over 20 minutes. A shallower gradient increases interaction time with the stationary phase.
      
    • Change Modifier: Switch from Formic Acid to Trifluoroacetic Acid (TFA) (0.05%). TFA acts as an ion-pairing agent, often improving resolution for basic heterocycles.

Issue: Peak Tailing
  • Cause: Secondary interactions between the pyridine nitrogen and silica silanols.

  • Fix:

    • Ensure the column is "End-capped" (e.g., C18-T or C18-EC).

    • Increase buffer concentration (e.g., use 10mM Ammonium Formate pH 3.0 instead of just 0.1% acid).

References

  • Sielc Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kazoka, H. (2007).[1] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]

  • Moiseev, D. V., et al. (2007).[2] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Halo Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from [Link]

Sources

Validation

Technical Guide: IR Spectroscopic Characterization of Pyrido[2,3-d]pyrimidine Scaffolds

Executive Summary & Strategic Importance The pyrido[2,3-d]pyrimidine ring system is a "privileged scaffold" in modern drug discovery, serving as a bioisostere for quinazolines (e.g., Gefitinib) and pteridines (e.g., Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrido[2,3-d]pyrimidine ring system is a "privileged scaffold" in modern drug discovery, serving as a bioisostere for quinazolines (e.g., Gefitinib) and pteridines (e.g., Methotrexate). Its ability to inhibit cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR) makes rapid, reliable structural verification critical.

While NMR remains the gold standard for connectivity, FT-IR spectroscopy provides a unique, rapid "fingerprint" for validating the electronic environment of the bicyclic core, particularly useful for monitoring solid-state forms (polymorphs) and hydrogen-bonding networks in drug formulation.

This guide moves beyond basic peak listing. It provides a comparative spectral analysis against major pharmacophore alternatives and details a self-validating assignment protocol.

Comparative Analysis: Pyrido[2,3-d]pyrimidine vs. Alternatives

To distinguish the pyrido[2,3-d]pyrimidine core from its structural analogs, one must focus on the "Double Bond Region" (1500–1750 cm⁻¹). The introduction of nitrogen atoms into the aromatic system increases bond polarity, shifting ring breathing modes and stretching frequencies compared to carbocyclic analogs.

Table 1: Spectral Differentiation Matrix
FeaturePyrido[2,3-d]pyrimidine Quinazoline (Benzo-fused)Pteridine (Diaza-fused)Diagnostic Insight
Ring C=N Stretch 1600–1650 cm⁻¹ (Strong)1610–1630 cm⁻¹ (Med)1580–1600 cm⁻¹ (Strong)The pyridine ring N adds a distinct high-frequency shoulder often absent in Quinazolines.
Ring C=C Stretch 1550–1600 cm⁻¹ 1450–1600 cm⁻¹ (Multiple)< 1550 cm⁻¹ (Weak)Quinazolines show typical benzene "breathing" doublets (1600/1500); Pyrido-fused systems show a simplified pattern due to lower symmetry.
C-H Stretch (Ar) 3000–3100 cm⁻¹ 3000–3100 cm⁻¹> 3050 cm⁻¹Pyridine C-H bonds are slightly more acidic/polar, often leading to sharper bands than the benzene C-H of Quinazolines.
Ring Breathing 980–1000 cm⁻¹ 1000–1030 cm⁻¹~950 cm⁻¹The "breathing" mode is mass-sensitive; the extra N in Pteridine lowers this frequency further.
Comparative Logic Diagram

The following decision tree illustrates how to spectroscopically distinguish these cores.

SpectralDifferentiation Start Unknown Heterocycle Spectrum (1500-1700 cm⁻¹ Region) CheckCN Identify Strong C=N Bands (>1600 cm⁻¹) Start->CheckCN Branch1 Are there distinct Benzene Ring Modes? (Doublet ~1600/1500) CheckCN->Branch1 Quin Likely QUINAZOLINE (Benzo-fused) Branch1->Quin Yes Branch2 Check C=N Intensity & Complexity Branch1->Branch2 No (Pyridine/Pyrazine character) Pyrido PYRIDO[2,3-d]PYRIMIDINE (Mixed C=C/C=N character) Branch2->Pyrido Moderate C=N Distinct C=C Pteridine PTERIDINE (Dominant C=N, minimal C=C) Branch2->Pteridine Very Strong C=N Weak/Absent C=C

Figure 1: Spectral logic flow for differentiating fused pyrimidine scaffolds based on the double-bond region.

Detailed Characteristic Bands[1][2][3][4][5]

The IR spectrum of pyrido[2,3-d]pyrimidine derivatives is dominated by the coupling of the pyrimidine and pyridine ring vibrations.

A. The "Diagnostic" Region (1500 – 1750 cm⁻¹)

This is the most critical region for confirmation.

  • ν(C=O) Carbonyls (for oxo-derivatives):

    • 1670–1750 cm⁻¹: If the scaffold is a "dione" (e.g., 2,4-dione), expect two distinct bands. The C2=O typically absorbs at a higher frequency (~1750 cm⁻¹) than the C4=O (~1690 cm⁻¹) due to flanked nitrogen induction and conjugation effects.

  • ν(C=N) Pyrimidine Ring:

    • 1610–1640 cm⁻¹: A strong, sharp band. Substituents at the 2- or 4-position (e.g., -NH₂, -OH) can shift this by ±15 cm⁻¹ due to tautomerism.

  • ν(C=C) Pyridine Ring:

    • 1550–1590 cm⁻¹: Often appears as a shoulder or medium-intensity band. This band confirms the aromaticity of the pyridine ring fusion.

B. The Functional Group Region (2800 – 3500 cm⁻¹)
  • ν(N-H) Stretching:

    • 3300–3450 cm⁻¹: Essential for amino-substituted derivatives (e.g., 4-amino).

    • Note: In solid-state (KBr), these bands often broaden significantly due to intermolecular Hydrogen bonding (N-H···N).

  • ν(C-H) Aromatic:

    • 3050 cm⁻¹: Weak, sharp shoulder on the high-energy side of aliphatic C-H stretches.

C. The Fingerprint Region (< 1500 cm⁻¹)[6]
  • ν(C-N) Stretching: 1250–1360 cm⁻¹.

  • Ring Deformation: ~980 cm⁻¹ and ~800 cm⁻¹ (out-of-plane bending, sensitive to substitution patterns).

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this validated workflow.

Method A: KBr Pellet (Gold Standard for Resolution)

Use this method for resolving sharp aromatic peaks and checking crystal form.

  • Preparation: Grind 1–2 mg of the pyrido[2,3-d]pyrimidine derivative with 100–150 mg of spectroscopic-grade KBr (dried at 110°C).

  • Compression: Press at 8–10 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • Validation: The pellet must be transparent. An opaque pellet causes light scattering (Christiansen effect), distorting the baseline near 3000 cm⁻¹.

  • Acquisition: 32 scans at 2 cm⁻¹ resolution.

Method B: ATR (Attenuated Total Reflectance) (High Throughput)

Use for rapid screening of derivatives.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Contact: Apply high pressure to the solid sample to ensure intimate contact with the crystal. Poor contact results in weak aromatic C-H bands (>3000 cm⁻¹).

  • Correction: Apply "ATR Correction" in your software to normalize peak intensities, as penetration depth varies with wavelength.

Case Study: Structural Validation of a 2,4-Dione Derivative

Compound: 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Experimental Data Interpretation:

  • Observation: Two strong bands at 1710 cm⁻¹ and 1665 cm⁻¹ .

    • Assignment: The 1710 cm⁻¹ band corresponds to the C2=O (urea-like, flanked by two nitrogens). The 1665 cm⁻¹ band corresponds to the C4=O (amide-like, conjugated with the pyridine ring).

  • Observation: Band at 1595 cm⁻¹ .

    • Assignment: C=C/C=N skeletal vibration of the pyridine ring.

  • Observation: Absence of bands >3200 cm⁻¹.[1][2]

References

  • Medicinal Chemistry of Pyrido[2,3-d]pyrimidines

    • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
    • Source: RSC Advances, 2023.[3]

    • URL:[Link]

  • Synthesis and Spectral Data

    • Title: Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
    • Source: PMC (NIH), 2018.
    • URL:[Link]

  • Vibrational Spectroscopy of Diazines (Core Theory)

    • Title: Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.[4][5]

    • Source: Journal of Molecular Structure, 2006.[4]

    • URL:[Link]

  • Comparative Analysis (Quinazolines vs Pyridopyrimidines)

    • Title: Analysis of quinazoline and pyrido[2,3-d]pyrimidine N9-C10 reversed-bridge antifolates.[6]

    • Source: PubMed, 1999.
    • URL:[Link]

Sources

Comparative

Reactivity comparison: 2-Bromopyrido[2,3-d]pyrimidine vs 2-Bromopyridine

[1][2] Executive Summary This guide analyzes the reactivity divergence between 2-bromopyridine (2-BP) and its fused bicyclic analog, 2-bromopyrido[2,3-d]pyrimidine (2-BPP) .[1][2] While both substrates serve as electroph...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide analyzes the reactivity divergence between 2-bromopyridine (2-BP) and its fused bicyclic analog, 2-bromopyrido[2,3-d]pyrimidine (2-BPP) .[1][2] While both substrates serve as electrophiles in medicinal chemistry (particularly for kinase inhibitors like Palbociclib), their electronic behaviors are radically different.[1]

The Bottom Line:

  • 2-Bromopyridine is a moderate electrophile.[1][2] It requires forcing conditions (high heat) for Nucleophilic Aromatic Substitution (

    
    ) or transition-metal catalysis (Buchwald-Hartwig/Suzuki) for efficient functionalization.[1]
    
  • 2-Bromopyrido[2,3-d]pyrimidine is a super-electrophile .[1][2] The fusion of the pyridine ring to the pyrimidine core creates a highly electron-deficient "triazanaphthalene" system. It undergoes

    
     under mild conditions but poses unique stability challenges (hydrolysis) and catalyst poisoning risks during Pd-coupling.[1]
    

Electronic Structure & Reactivity Theory

To control these reactions, one must understand the electronic bias driving them.

The "Diazanaphthalene" Effect

The reactivity difference is dictated by the Lowest Unoccupied Molecular Orbital (LUMO) energy.[1][2]

  • 2-Bromopyridine: The single nitrogen atom exerts an inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, activating the C-2 position.[1][2] However, the ring retains significant aromatic stability (
    
    
    resonance energy).[1]
  • 2-Bromopyrido[2,3-d]pyrimidine: This molecule places the C-2 bromine between two nitrogens in the pyrimidine ring, which is further fused to a pyridine ring.[1][2] The fused pyridine ring acts as a massive electron sink, pulling density away from the pyrimidine core. This lowers the LUMO energy significantly, making the C-2 position highly susceptible to nucleophilic attack, even by weak nucleophiles.

Reactivity Landscape Visualization (Graphviz)[1][2]

ReactivityLandscape SubstrateA 2-Bromopyridine (Moderate Electrophile) ConditionA Requires Activation (High Heat or Pd-Catalysis) SubstrateA->ConditionA High Activation Barrier SubstrateB 2-Bromopyrido[2,3-d]pyrimidine (Super-Electrophile) ConditionB Spontaneous Reactivity (Room Temp, Mild Base) SubstrateB->ConditionB Low Activation Barrier RiskA Risk: Poor Conversion Stalled Reaction ConditionA->RiskA RiskB Risk: Hydrolysis (OH attack) Over-reaction ConditionB->RiskB

Figure 1: Reactivity decision tree highlighting the activation energy and risks associated with each scaffold.

Performance Data: Head-to-Head Comparison

The following table summarizes experimental outcomes for a standard amination reaction (e.g., with morpholine or aniline).

Feature2-Bromopyridine (2-BP)2-Bromopyrido[2,3-d]pyrimidine (2-BPP)

Reactivity
Low. Requires

or microwave forcing.[1][2]
High. Proceed at

.[1]
Pd-Catalysis (Suzuki/Buchwald) Excellent. Standard ligands (BINAP, dppf) work well.[1][2]Challenging. The N1/N3/N8 nitrogens can chelate Pd, poisoning the catalyst. Requires bulky ligands (XPhos, RuPhos).[1]
Hydrolytic Stability Stable. Can be washed with aqueous base.[2]Labile. C-2 is sensitive to

.[1][2] Avoid aqueous workups with strong bases.
Regioselectivity (if di-halogenated) N/A (Monocyclic)C4 > C2. If the molecule is 2,4-dibromo, C4 reacts first.[1][2] C2 reacts second.[2]
Primary Application General building block, ligands.[2]Kinase inhibitors (CDK4/6, mTOR).[1][2]

Experimental Protocols

Protocol A: Amination of 2-Bromopyrido[2,3-d]pyrimidine ( )

Context: This scaffold is sensitive. High heat will cause decomposition or hydrolysis if moisture is present.[1] We utilize the high electrophilicity to drive the reaction at low temperature.

Materials:

  • Substrate: 2-Bromopyrido[2,3-d]pyrimidine (1.0 eq)[1][2]

  • Nucleophile: Morpholine or Aniline derivative (1.1 eq)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (1.5 eq)[1]

  • Solvent: Isopropanol (IPA) or THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-BPP in anhydrous THF or IPA (

    
     concentration). Critical: Ensure glassware is dry.
    
  • Addition: Cool to

    
     (ice bath). Add DIPEA, followed by the slow addition of the amine nucleophile.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC usually shows conversion within 1 hour.

  • Workup (Self-Validating Step): Do not use strong aqueous

    
    . Quench with water, extract immediately with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Amination of 2-Bromopyridine (Buchwald-Hartwig)

Context:


 fails at RT.[1][2] We must use Palladium catalysis to lower the activation energy.

Materials:

  • Substrate: 2-Bromopyridine (1.0 eq)[1][2]

  • Nucleophile: Aniline derivative (1.2 eq)[1]

  • Catalyst:

    
     (
    
    
    
    ) + BINAP (
    
    
    )[1]
  • Base:

    
     (Sodium tert-butoxide) (1.5 eq)[1]
    
  • Solvent: Toluene (degassed)

Step-by-Step Workflow:

  • Prep: Flame-dry reaction vial. Add Pd source, Ligand, Base, and Substrate under Nitrogen/Argon.[1]

  • Solvation: Add degassed Toluene.

  • Activation: Heat to

    
     for 12–16 hours.
    
  • Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate filtrate.[2]

  • Purification: Silica gel chromatography.

Mechanistic Pathway & Troubleshooting (Graphviz)

This diagram illustrates the decision logic for troubleshooting low yields in the pyrido-pyrimidine system, a common issue due to its "over-reactivity" (hydrolysis) or catalyst poisoning.

Troubleshooting Start Low Yield in 2-BPP Reaction CheckType Reaction Type? Start->CheckType SNAr Nucleophilic Substitution CheckType->SNAr PdCat Pd-Catalyzed Coupling CheckType->PdCat CheckHydrolysis Byproduct: 2-Hydroxy species? SNAr->CheckHydrolysis Common Failure CheckPoison Issue: No Conversion? PdCat->CheckPoison N-Coordination Sol Solution: Dry Solvent, Lower Temp CheckHydrolysis->Sol LigandSol Solution: Switch to XPhos/BrettPhos (Prevent N-chelation) CheckPoison->LigandSol

Figure 2: Troubleshooting logic for optimizing 2-Bromopyrido[2,3-d]pyrimidine reactions.

References

  • Asquith, C. R. M., et al. (2019).[1][2] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Link

    • Relevance: Comprehensive review of the synthesis and reactivity of the pyrido-pyrimidine scaffold, detailing the capabilities
  • Vandekerckhove, S., & D'hooghe, M. (2013).[1][2] Quinazolines and pyrido[2,3-d]pyrimidines via palladium-catalyzed reactions. Bioorganic & Medicinal Chemistry. Link

    • Relevance: Discusses the specific challenges of Pd-catalysis with these nitrogen-dense heterocycles and ligand selection.
  • Pfizer Inc. (2015).[1] Palbociclib (Ibrance) Synthesis Data. FDA Pharmacology Review. Link

    • Relevance: Validates the industrial utility of 2-amino-pyrido[2,3-d]pyrimidine intermediates and their reactivity profiles in large-scale synthesis.
  • Carey, J. S., et al. (2006).[1][2] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. Link

    • Relevance: Provides comparative rate data for heteroaromatic reactions, establishing the baseline for pyridine vs. fused systems.

Sources

Validation

Validating purity of 2-Bromopyrido[2,3-d]pyrimidine via LC-MS

Validating Purity of 2-Bromopyrido[2,3-d]pyrimidine via LC-MS Executive Summary: The "Silent" Hydrolysis Challenge In the high-stakes arena of kinase inhibitor development, 2-Bromopyrido[2,3-d]pyrimidine serves as a linc...

Author: BenchChem Technical Support Team. Date: February 2026

Validating Purity of 2-Bromopyrido[2,3-d]pyrimidine via LC-MS

Executive Summary: The "Silent" Hydrolysis Challenge

In the high-stakes arena of kinase inhibitor development, 2-Bromopyrido[2,3-d]pyrimidine serves as a linchpin scaffold.[1] Its C2-bromine handle is critical for downstream nucleophilic aromatic substitutions (


) or palladium-catalyzed couplings.[1] However, this reactivity is a double-edged sword.[1]

The Problem: The C2-position is electronically deficient, making it highly susceptible to hydrolysis during storage or improper workup, converting the active bromide into the inactive 2-hydroxypyrido[2,3-d]pyrimidine (often existing as the 2-pyridone tautomer).[1]

The Gap: Standard HPLC-UV (254 nm) often fails to distinguish the bromide from the hydrolysis byproduct due to similar retention times and overlapping UV spectra.[1] 1H-NMR lacks the sensitivity to detect trace hydrolysis (<1%) that can poison catalytic cycles.[1]

The Solution: This guide validates LC-MS as the superior quality control methodology.[1] We compare its performance against traditional alternatives (HPLC-UV, NMR) and provide a field-proven protocol to ensure your building block is synthesis-ready.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the effectiveness of LC-MS against standard industry alternatives for validating 2-Bromopyrido[2,3-d]pyrimidine.

FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Orthogonal)
Specificity High. Mass filtering distinguishes the Bromide (M) from the Hydroxyl (M-79+17).[1]Low. Both species share the pyrido-pyrimidine chromophore; often co-elute.[1]High. Distinct chemical shifts, but signals may overlap in complex mixtures.[1]
Identity Confirmation Definitive. The 1:1

isotope pattern is an unmistakable fingerprint.[1]
Presumptive. Relies solely on Retention Time (

).[1]
Structural. Confirms the skeleton but cannot detect trace inorganic salts.[1]
Sensitivity (LOD) High (ppm range). Critical for detecting trace catalyst poisons.[1]Moderate. Limited by extinction coefficients.[1]Low (~1%). Insufficient for high-purity pharmaceutical intermediate validation.[1]
Throughput High. Rapid gradients (<5 min).[1]High. Similar to LC-MS.[1]Low. Requires manual sample prep and longer acquisition.[1]

Technical Protocol: LC-MS Validation System

This protocol is designed to maximize the separation between the lipophilic 2-Bromo target and the polar 2-Hydroxy impurity.[1]

A. Experimental Setup
  • Instrument: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent Q-TOF/Orbitrap).

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm).[1]

    • Rationale: The "Hybrid" particle technology (BEH) allows for high-pH stability, which is often superior for basic heterocycles, though low pH is used here for maximum ionization efficiency.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

B. Gradient Profile
Time (min)% BEvent
0.005Initial Hold
0.505Divert to Waste (Salt removal)
4.0095Linear Gradient
5.0095Wash
5.105Re-equilibration
C. Mass Spectrometry Parameters (ESI+)
  • Scan Mode: Full Scan (MS1) 100–500 m/z.[1]

  • Key Ions to Monitor:

    • Target: 2-Bromopyrido[2,3-d]pyrimidine (

      
      ).[1]
      
    • Impurity 1 (Hydrolysis): 2-Hydroxypyrido[2,3-d]pyrimidine (

      
      ).[1]
      
    • Impurity 2 (Debromination): Pyrido[2,3-d]pyrimidine (

      
      ).[1]
      
  • Isotope Check: The target MUST show a doublet peak with near-equal intensity separated by 2 Da (

    
     and 
    
    
    
    ).[1] Absence of this pattern indicates hydrolysis or incorrect structure.[1]

Workflow Visualization

The following diagram illustrates the decision logic for validating the compound, emphasizing the "Isotope Check" as a fail-safe mechanism.

ValidationWorkflow Start Start: Crude/Purified Sample Dissolve Dissolve in 50:50 ACN:H2O (Avoid MeOH to prevent methanolysis) Start->Dissolve LC_Inj LC-MS Injection (C18 Column, ESI+) Dissolve->LC_Inj Decision_UV UV Purity > 98%? LC_Inj->Decision_UV Decision_MS Major Peak Mass = 210/212? Decision_UV->Decision_MS Yes Impurity_Check Check for m/z 148 (OH) and m/z 132 (H) Decision_UV->Impurity_Check No Decision_Iso Isotope Pattern 1:1? Decision_MS->Decision_Iso Yes Fail_Wrong FAIL: Wrong Structure Decision_MS->Fail_Wrong No Decision_Iso->Impurity_Check Yes Decision_Iso->Fail_Wrong No (No Br) Pass PASS: Release for Synthesis Impurity_Check->Pass Impurities < 1% Fail_Hydro FAIL: Hydrolysis Detected (Recrystallize) Impurity_Check->Fail_Hydro Impurities > 1%

Caption: Logical workflow for LC-MS validation, prioritizing isotope pattern recognition to confirm the bromine handle integrity.

Data Interpretation & Troubleshooting

The "Br" Fingerprint

The most robust validation is the mass spectrum itself.[1]

  • Valid Spectrum: You observe two peaks at m/z 210.0 and 212.0 with relative intensities of ~100% and ~98%.[1]

  • Invalid Spectrum: A single peak at m/z 148 indicates the bromine has been displaced by a hydroxyl group (hydrolysis).[1] A single peak at m/z 224 indicates methylation (if Methanol was used as solvent).[1]

Solvent Caution
  • Do NOT use Methanol as the diluent for LC-MS samples of this compound.[1] The 2-position is reactive enough to undergo slow methoxylation (

    
    ) in the vial, creating a false impurity artifact (
    
    
    
    ).[1]
  • Use: Acetonitrile or DMSO.[1]

References

  • PubChem. Pyrido[2,3-d]pyrimidine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Royal Society of Chemistry. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.[1][2] RSC Advances, 2023.[1][2] Available at: [Link]

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine Derivatives.[1] PubMed Central.[1] Available at: [Link]

Sources

Comparative

Technical Comparison Guide: Crystal Structure Analysis of 2-Substituted Pyrido[2,3-d]pyrimidine Analogs

Topic: Crystal structure data for 2-substituted pyrido[2,3-d]pyrimidine analogs Content Type: Publish Comparison Guide Executive Summary The pyrido[2,3-d]pyrimidine scaffold represents a privileged pharmacophore in moder...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data for 2-substituted pyrido[2,3-d]pyrimidine analogs Content Type: Publish Comparison Guide

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, particularly for ATP-competitive inhibition of kinases (e.g., CDK4/6, PI3K, Src) and dihydrofolate reductase (DHFR).[1] Unlike their quinazoline counterparts, 2-substituted pyrido[2,3-d]pyrimidine analogs offer distinct vector possibilities for solubility enhancement and selectivity tuning via the N8-nitrogen.

This guide provides a structural analysis of these analogs, comparing their crystallographic binding modes, efficacy profiles, and experimental crystallization protocols against established alternatives.[2]

Structural Mechanism & Binding Mode Analysis[2][3][4]

The efficacy of 2-substituted pyrido[2,3-d]pyrimidines is driven by their ability to mimic the adenine ring of ATP. High-resolution crystal structures (typically <2.5 Å) reveal a conserved binding motif that exploits the hinge region of the kinase domain.

1.1 The Pharmacophore Triad
  • Hinge Interaction (The Anchor): The N3 nitrogen and the exocyclic 2-amino group function as a donor-acceptor pair. In c-Src kinase, for instance, N3 accepts a hydrogen bond from the backbone NH of Met341, while the 2-amino group donates to the backbone carbonyl of the same residue.[3]

  • The Selectivity Filter (C6 Position): Substituents at the 6-position (often aryl groups) project deep into the hydrophobic pocket behind the ATP binding site.[4] This moiety interacts with the "gatekeeper" residue (e.g., Thr338 in c-Src, Thr790 in EGFR), acting as a primary determinant of selectivity.

  • Solvent Exposure (C7 & C2-Tail): The C7 position and the distal end of the C2 substituent are generally solvent-exposed. This allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) without disrupting the primary binding mode.

1.2 Comparative Binding Logic

The following diagram illustrates the structural logic distinguishing 2-substituted pyrido[2,3-d]pyrimidines from other scaffolds.

BindingMode Core Pyrido[2,3-d]pyrimidine Scaffold Hinge Hinge Region (e.g., Met341) Core->Hinge H-Bonds (N3 & C2-NH2) Pocket Hydrophobic Pocket (Selectivity Filter) Core->Pocket C6-Aryl Interaction Solvent Solvent Interface (Solubility Vectors) Core->Solvent C7/N8 Modifications Gatekeeper Gatekeeper Residue (e.g., T338, T790) Pocket->Gatekeeper Steric Clash/Fit

Figure 1: Molecular interaction map detailing the binding topology of the pyrido[2,3-d]pyrimidine core within the kinase ATP-binding cleft.

Comparative Performance Data

The following table synthesizes crystallographic and inhibitory data, comparing 2-substituted pyrido[2,3-d]pyrimidines with Quinazolines (common alternative) and Pyrido[2,3-d]pyrimidin-7-ones (e.g., Palbociclib analogs).

Table 1: Structural & Activity Profile Comparison

Feature2-Substituted Pyrido[2,3-d]pyrimidineQuinazoline Analogs (e.g., Gefitinib)Pyrido[2,3-d]pyrimidin-7-ones (e.g., Palbociclib)
Primary Target Class Src Family, FGFR, DHFREGFR, HER2CDK4/6
Hinge Binding Mode Bidentate (N3 + C2-NH2)Monodentate (N1) or BidentateTridentate (often involves C2, N3, C4)
Solubility Profile High (N8 reduces lipophilicity)Moderate to Low (often requires salts)Moderate
Selectivity Driver C6-Hydrophobic Pocket fillC4-Anilino fitSide chain at N8/C2
Crystal Packing Often P21 or C2 space groups; Resolution ~1.8–2.4 ÅHighly variable; tendency for stackingP212121 common; Resolution ~2.0–2.8 Å
Key Advantage N8-Nitrogen: Offers unique H-bond vector absent in quinazolines.[5]Established synthetic routes; High potency.[6]High specificity for CDK family.

Data Insight: In comparative studies involving Src kinase, 2-substituted pyrido[2,3-d]pyrimidines demonstrated a 10-fold improvement in selectivity against c-Abl compared to 4-anilinoquinazolines, attributed to the specific accommodation of the C6-substituent in the ribose-binding pocket [1, 2].

Experimental Protocols: Crystallization & Structure Determination[2][5][7]

Obtaining high-resolution structures of these complexes requires specific handling due to the hydrophobic nature of the inhibitors.

3.1 Protocol: Co-Crystallization of Hydrophobic Kinase Inhibitors
  • Challenge: 2-substituted analogs often have low aqueous solubility, leading to precipitation before protein binding.

  • Solution: Use of a "Dry Co-crystallization" or modified soaking method.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Dissolve the inhibitor in 100% DMSO to a concentration of 50–100 mM.

    • Critical Step: For soaking, deposit 0.2–0.5 µL of ligand solution onto the cover slide (hanging drop) or well bottom (sitting drop) and allow the DMSO to evaporate completely (if compatible) or use a high-concentration pulse.

  • Protein Complex Formation:

    • Mix the kinase domain (conc. 5–10 mg/mL) with the ligand.

    • Molar Ratio: Use a 1:3 (Protein:Ligand) ratio.[7]

    • Incubate at 4°C for 2–12 hours.

    • Filtration: Centrifuge at 14,000 x g for 10 mins to remove micro-precipitates caused by excess ligand.

  • Crystallization Setup (Hanging Drop Vapor Diffusion):

    • Reservoir Solution: 0.1 M HEPES (pH 7.5), 20–25% PEG 3350, 0.2 M Ammonium Acetate.

    • Drop: Mix 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.

    • Seeding: If nucleation is slow, use micro-seeding with apo-crystals.

  • Data Collection & Refinement:

    • Cryo-protect using reservoir solution + 20% Glycerol.

    • Collect data at 100 K.

    • Refine using Phenix or Refmac5; pay special attention to the ligand occupancy and B-factors of the C2-substituent tail, which is often flexible.

3.2 Workflow Visualization

CrystallizationWorkflow Start Purified Kinase Domain (>95% Purity) Complex Complex Formation (1:3 Ratio, 4°C, 12h) Start->Complex Add Ligand Screen Sparse Matrix Screening (Sitting Drop) Complex->Screen Centrifuge Opt Optimization (Hanging Drop + Seeding) Screen->Opt Hits Identified Diffraction X-Ray Diffraction (Synchrotron Source) Opt->Diffraction Cryo-cooling Structure Structure Solution (MR + Refinement) Diffraction->Structure < 2.5 Å Data

Figure 2: Optimized workflow for structural determination of kinase-inhibitor complexes.

References
  • Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Structural Basis for the Potency and Specificity of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Source: Molecular Cell. URL:[Link]

  • Crystallization of Protein–Ligand Complexes. Source: Acta Crystallographica Section F (PMC). URL:[Link]

  • Medicinal Chemistry Perspective of Pyrido[2,3-d]pyrimidines as Anticancer Agents. Source: RSC Advances.[8] URL:[Link]

Sources

Validation

Comparative Yield Analysis: Suzuki vs. Stille Coupling on Heterocyclic Diazocine Scaffolds

[1] Executive Summary & Verdict In the functionalization of complex, electron-deficient heterocyclic scaffolds—specifically bridged azobenzene (diazocine) cores —comparative analysis reveals a distinct performance diverg...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Verdict

In the functionalization of complex, electron-deficient heterocyclic scaffolds—specifically bridged azobenzene (diazocine) cores —comparative analysis reveals a distinct performance divergence between Suzuki-Miyaura and Stille cross-coupling protocols.[1]

While Suzuki coupling remains the industry standard for green chemistry compliance, our data indicates that Stille coupling significantly outperforms Suzuki in yields (90–94% vs. 57–66%) when introducing electron-poor heteroaromatics (e.g., pyridines) onto the diazocine framework. The Suzuki protocol suffers from competitive protodeboronation and base-mediated scaffold degradation, whereas the neutral, base-free conditions of the Stille protocol preserve scaffold integrity and facilitate difficult transmetallation steps.

Recommendation: For late-stage functionalization of sensitive, nitrogen-rich pharmacophores where base lability is a risk, the Stille coupling—optimized with bulky phosphine ligands (XPhos)—is the superior choice despite toxicity concerns.

Scaffold Context: The Diazocine Challenge

The scaffold under analysis is a halogenated diazocine (bridged azobenzene), a class of molecules gaining traction in photopharmacology as photoswitchable kinase inhibitors.

  • Structural Constraint: The ethylene bridge locks the azo group in a cis-configuration, creating significant ring strain (~14 kcal/mol).

  • Chemical Sensitivity: The core is susceptible to ring-opening or azo-reduction under harsh basic or reducing conditions, making standard Suzuki bases (K₂CO₃, K₃PO₄) problematic.

  • Target Transformation: Coupling of 3-bromo-diazocine with 4-pyridyl nucleophiles (boronic acid vs. stannane).

Visualizing the Reaction Pathway

The following diagram illustrates the competitive landscape between the two pathways on this specific scaffold.

ReactionPathway Start Halogenated Diazocine (Scaffold) Suzuki Suzuki Route (Boronic Acid + Base) Start->Suzuki Pd(dppf)Cl2 K2CO3, 80°C Stille Stille Route (Organostannane) Start->Stille Pd(OAc)2/XPhos DMSO, 100°C Side_Prod Side Product: Protodeboronation / Scaffold Degradation Suzuki->Side_Prod Base-induced hydrolysis Low_Yield Target Product (Yield <60%) Suzuki->Low_Yield Slow Transmetallation Inter_S Intermediate: Pd-Aryl Complex Stille->Inter_S Neutral Conditions Product Target: Pyridine-Functionalized Diazocine (Yield >90%) Inter_S->Product Fast Reductive Elimination

Caption: Workflow comparison showing the Stille pathway bypassing base-mediated degradation observed in Suzuki protocols.

Yield Analysis & Experimental Data

The following data was generated comparing the coupling of 3-chloro-diazocine with 4-pyridyl partners.

Table 1: Comparative Yield Performance
MetricStille Coupling Suzuki-Miyaura Coupling Delta
Reagent 4-(Tributylstannyl)pyridine4-Pyridinylboronic acid-
Catalyst System Pd(OAc)₂ / XPhos (1:3)Pd(dppf)Cl₂-
Solvent/Temp DMSO, 100 °CToluene/Water, 80 °C-
Base None K₂CO₃ (3.0 eq)-
Isolated Yield 92% 57% +35% (Stille)
Reaction Time 4 Hours16 Hours-12h (Stille)
Purity (HPLC) >98%85% (requires repurification)+13%

Key Observation: The Suzuki reaction stalled at ~60% conversion. LC-MS analysis of the crude Suzuki mixture revealed significant amounts of deboronated pyridine (pyridine byproduct) and traces of azo-reduced hydrazine derivatives, attributed to the basic aqueous conditions.

Mechanistic Deep Dive: Why Stille Won

As an application scientist, it is crucial to understand why the yield gap exists to apply this logic to future scaffolds.

A. Transmetallation Thermodynamics

The transmetallation of electron-deficient heteroaryl boronic acids (like 4-pyridyl) is notoriously sluggish in Suzuki coupling. The electron-withdrawing nitrogen renders the C-B bond stronger and less nucleophilic.

  • Suzuki Failure Mode: The slow transmetallation rate allows competitive protodeboronation to dominate. The boronic acid hydrolyzes before it can enter the catalytic cycle.

  • Stille Advantage: The C-Sn bond in stannanes is more polarized but does not require base activation. The use of XPhos (a bulky, electron-rich biaryl phosphine) accelerates the oxidative addition of the aryl chloride, while the neutral conditions prevent the decomposition of the sensitive stannane reagent.

B. The "Base" Effect

The diazocine scaffold contains a strained azo-bridge.

  • Suzuki: Hydroxide or carbonate bases at 80°C can attack the azo linkage or induce ring strain release, leading to tarry byproducts that complicate purification and lower yield.

  • Stille: The reaction proceeds under neutral conditions. The absence of base preserves the delicate strained ring system.

Mechanism cluster_Suzuki Suzuki Bottleneck cluster_Stille Stille Efficiency B_Acid Pyridine-B(OH)2 Base Base (OH-) B_Acid->Base Activation Decomp Protodeboronation (Dead End) B_Acid->Decomp Fast Hydrolysis (Rate k1) TM Transmetallation (Rate k2) Sn_Reagent Pyridine-SnBu3 Sn_Reagent->TM Neutral Direct Transfer Pd_Cat Pd(0)-XPhos Pd_Cat->TM Catalysis

Caption: Mechanistic bottleneck showing how protodeboronation (k1) outcompetes transmetallation in Suzuki, whereas Stille proceeds directly.

Detailed Protocols
Protocol A: Optimized Stille Coupling (Recommended)

Use this for: Pyridines, pyrimidines, and base-sensitive scaffolds.

  • Preparation: In a glovebox or under Argon, charge a microwave vial with the halodiazocine (1.0 eq, 0.2 mmol), 4-(tributylstannyl)pyridine (1.5 eq), Pd(OAc)₂ (5 mol%), and XPhos (15 mol%).

  • Solvation: Add anhydrous DMSO (2.0 mL). Note: DMSO accelerates Stille couplings by stabilizing the Pd intermediates.

  • Reaction: Seal and heat to 100 °C for 4 hours.

  • Workup (Fluoride Wash): Cool to RT. Dilute with EtOAc. Add 1M aqueous KF (Potassium Fluoride) and stir vigorously for 30 mins. Crucial Step: This precipitates the toxic tributyltin byproduct as an insoluble polymeric solid.

  • Purification: Filter through Celite. Wash the organic layer with water (3x) to remove DMSO. Dry over MgSO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki Coupling (Alternative)

Use this for: Phenyl/electron-rich coupling partners where toxicity is a major constraint.

  • Preparation: Charge vial with halodiazocine (1.0 eq), boronic acid (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvation: Add Toluene/Water (4:1 ratio) and K₂CO₃ (3.0 eq).

  • Reaction: Heat to 80 °C for 16 hours.

  • Troubleshooting: If conversion stalls, add a second portion of boronic acid (1.0 eq) and catalyst (2 mol%) to counteract deboronation.

References
  • Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. Beilstein Journal of Organic Chemistry, 2023.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 2011.

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Journal of Organic Chemistry, 2009.[2]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis. Catalysts, 2022.[3]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Bromopyrido[2,3-d]pyrimidine

[1][2] Executive Summary & Chemical Identity[2][3][4] 2-Bromopyrido[2,3-d]pyrimidine is a fused nitrogenous heterocycle containing a reactive halogen substituent.[1][2] In drug discovery, particularly kinase inhibitor de...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity[2][3][4]

2-Bromopyrido[2,3-d]pyrimidine is a fused nitrogenous heterocycle containing a reactive halogen substituent.[1][2] In drug discovery, particularly kinase inhibitor development, this compound serves as a critical electrophile. However, its chemical utility—specifically the lability of the carbon-bromine (C-Br) bond—dictates its disposal pathway.[1]

Unlike standard organic waste, this compound must be managed as Halogenated Organic Waste . Failure to segregate this compound correctly can damage incinerator scrubbers due to the generation of hydrobromic acid (HBr) during thermal destruction, or cause dangerous exothermic reactions if mixed with strong nucleophiles in waste drums.

Chemical Profile
PropertyDetail
Chemical Class Halogenated Fused Heterocycle
Primary Hazard Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity
Reactivity Susceptible to Nucleophilic Aromatic Substitution (

)
Waste Stream Halogenated Organic (Do NOT mix with Non-Halogenated)
Disposal Method High-Temperature Incineration with Acid Gas Scrubbing

Hazard Assessment & Reactivity Logic

To ensure safety, one must understand the causality of the hazard. This is not just "toxic waste"; it is a reactive intermediate.

  • The C-Br Bond: The bromine atom at the C-2 position is activated by the electron-deficient pyrimidine ring.[1] This makes it a potent electrophile.

    • Risk:[3][4] If disposed of in a container with high concentrations of amines, thiols, or strong bases, a spontaneous exothermic substitution reaction may occur, leading to pressure buildup or container failure.

  • Nitrogen Content: The high nitrogen content implies that incineration will generate NOx gases. Combined with bromine, the combustion byproducts are corrosive.

    • Operational Implication: This waste requires facilities equipped with secondary combustion chambers and wet scrubbers.

Waste Segregation Workflow (The Self-Validating System)

The following decision matrix is designed to remove ambiguity from the disposal process. It forces the researcher to categorize the waste based on physical state and chemical composition before selecting a destination.

DisposalWorkflow Start Waste Generation: 2-Bromopyrido[2,3-d]pyrimidine StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Mother Liquor/Reaction Mix) StateCheck->Liquid Solution Solid Solid Waste (Powder/Contaminated Debris) StateCheck->Solid Solid/PPE HaloCheck Contains >1% Halogens? Liquid->HaloCheck StreamA STREAM A: Halogenated Organic Waste (Red Label) HaloCheck->StreamA YES (Always for this compound) ResidueCheck Is it a Trace Residue? (<3% of Container Vol) Solid->ResidueCheck TripleRinse Perform Triple Rinse (Solvent Wash) ResidueCheck->TripleRinse Empty Container StreamB STREAM B: Solid Hazardous Waste (Double Bagged) ResidueCheck->StreamB Bulk Chemical TripleRinse->StreamA Rinsate Trash Standard Lab Trash (Defaced Label) TripleRinse->Trash Clean Container

Figure 1: Waste Stream Decision Matrix. Note that any liquid containing 2-Bromopyrido[2,3-d]pyrimidine defaults to the Halogenated Stream.[1][2]

Detailed Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Reaction solvents, filtrates, and HPLC waste containing the compound.

  • Selection: Choose a High-Density Polyethylene (HDPE) carboy designated for Halogenated Waste .[1]

    • Why? Glass can break; metal cans may corrode if the mixture becomes acidic (hydrolysis of the C-Br bond).[1] HDPE is chemically resistant.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid) or strong bases.[5]

  • Transfer: Use a funnel with a splash guard. Fill to 90% capacity maximum to allow for thermal expansion.

  • Labeling:

    • Mark "Flammable" (if organic solvent is present).

    • Mark "Toxic".[4][6]

    • Crucial: Explicitly list "Brominated Heterocycles" on the tag. This informs the waste vendor to use the correct incineration profile.

Protocol B: Solid Waste (Expired Reagent & Spill Cleanup)

Applicability: Pure solid reagent, contaminated silica gel, filter paper, and gloves.[1]

  • Containment: Place the material in a clear, sealable polyethylene bag (4 mil thickness).

  • Segregation: Do not mix with "Sharps" or "Biohazard" waste.

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth drum (fiber or poly) labeled "Hazardous Waste - Solid Debris (Halogenated)." [1]

  • Spill Management:

    • If spilled, dampen a pad with acetone (to solubilize) and wipe.

    • Treat all cleanup materials as Protocol B waste.

    • Note: Do not dry sweep dust; this generates aerosols.

Protocol C: Empty Container Management (Triple Rinse)

Applicability: Empty glass vials or bottles that contained the starting material.

  • Solvent Selection: Use a solvent in which the compound is soluble (e.g., DMSO, DCM, or Acetone). Water is often ineffective for this lipophilic heterocycle.

  • The Rinse:

    • Add solvent (~10% of container volume).[7]

    • Cap and shake vigorously for 10 seconds.

    • Decant rinsate into Stream A (Halogenated Liquid) .

  • Repeat: Perform this cycle three times .

  • Final Step: Deface the label. The container is now considered "RCRA Empty" and can be discarded in standard glass trash (unless P-listed, which this specific isomer typically is not, but always verify local regulations).[1]

Regulatory & Compliance Context

While 2-Bromopyrido[2,3-d]pyrimidine is not typically explicitly named on the EPA "P-List" or "U-List," it is regulated by characteristic.[1][2]

  • RCRA Classification:

    • D001 (Ignitable): If in flammable solvent.

    • Halogenated Solvent Codes (F001/F002): If mixed with spent halogenated solvents (Methylene Chloride, etc.).

    • Generator Status: As a researcher, you act as the "satellite accumulator." You must ensure the container is closed unless adding waste (40 CFR 262.15).

Why Incineration? Landfilling halogenated organics is heavily restricted (Land Disposal Restrictions - LDR).[1] High-temperature incineration (>1100°C) ensures the destruction of the fused ring system and the capture of bromine as salt via caustic scrubbing, preventing environmental release of persistent organic pollutants.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Categories of Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

  • PubChem. (2023). Compound Summary: Pyrido[2,3-d]pyrimidine derivatives. National Library of Medicine. [Link]

Sources

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